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  • Product: 2-Phenyl-2-piperidinoacetonitrile
  • CAS: 5766-79-0

Core Science & Biosynthesis

Foundational

Technical Analysis: 2-Phenyl-2-(piperidin-1-yl)acetonitrile

[1] Executive Summary & Compound Identity 2-Phenyl-2-(piperidin-1-yl)acetonitrile (CAS: 5766-79-0) is a pivotal -aminonitrile intermediate synthesized via the Strecker reaction.[1] It serves as a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

2-Phenyl-2-(piperidin-1-yl)acetonitrile (CAS: 5766-79-0) is a pivotal


-aminonitrile intermediate synthesized via the Strecker reaction.[1] It serves as a critical scaffold in the synthesis of non-proteinogenic amino acids and pharmaceutical precursors, particularly in the development of anticholinergic agents and psychotropic analogs.

Unlike the phenidate class (which contains a piperidin-2-yl moiety), this compound features a piperidin-1-yl group attached to the benzylic carbon via the nitrogen atom.[1] This structural distinction governs its reactivity, making it a precursor to


-substituted phenylglycines rather than phenidate-like stimulants.[1]
Parameter Technical Data
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
Common Synonyms

-Phenyl-

-piperidinoacetonitrile; NSC 15446
CAS Number 5766-79-0
Molecular Formula C

H

N

Molecular Weight 200.28 g/mol
SMILES C1CCN(CC1)C(C#N)C2=CC=CC=C2

Molecular Architecture & Stereochemistry

The molecule consists of a central chiral center (


-carbon) bonded to four distinct groups: a phenyl ring, a piperidine ring (via nitrogen), a nitrile group (-CN), and a hydrogen atom.[1]
Conformational Analysis[1]
  • Piperidine Ring: Adopts a low-energy chair conformation .[1] The bulky benzyl-cyanide group attached to the nitrogen typically occupies the equatorial position to minimize 1,3-diaxial interactions, though rapid ring flipping occurs in solution.[1]

  • Steric Bulk: The proximity of the phenyl ring and the piperidine moiety creates significant steric hindrance around the nitrile group, which influences the rate of subsequent hydrolysis or reduction reactions.

  • Chirality: The C2 carbon is a stereocenter.[1] Standard Strecker synthesis yields a racemic mixture (

    
    ).[1][2] Enantioselective synthesis requires chiral catalysts (e.g., chiral thioureas or salicylaldimine ligands) to favor one enantiomer.
    

Synthesis Protocol: The Strecker Reaction

The most robust route to 2-Phenyl-2-piperidinoacetonitrile is the Strecker Synthesis , involving the condensation of benzaldehyde and piperidine followed by nucleophilic attack by cyanide.[1]

Reaction Mechanism[1][6][7]
  • Imine/Iminium Formation: Benzaldehyde condenses with piperidine.[1] Since piperidine is a secondary amine, it forms an iminium ion intermediate (rather than a neutral imine), which is highly electrophilic.

  • Nucleophilic Addition: The cyanide ion (:CN

    
    ) attacks the iminium carbon.[1][3] This step is reversible but driven forward by the stability of the final aminonitrile.[1]
    
Experimental Methodology (Standardized)
  • Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Cyanide (NaCN, 1.2 eq), Sodium Metabisulfite (catalyst/additive).

  • Solvent: Methanol/Water (1:1 v/v) or Acetic Acid/Water.

  • Conditions:

    
    , 4–12 hours.
    
Step-by-Step Protocol:
  • Preparation: Dissolve NaHSO

    
     (1.1 eq) in water. Add benzaldehyde (1.0 eq) slowly to form the bisulfite adduct (optional but improves yield).
    
  • Amine Addition: Add piperidine (1.1 eq) dropwise. The solution may warm slightly (exothermic). Stir for 30 minutes to ensure iminium formation.

  • Cyanation: Add a solution of NaCN (1.2 eq) in water dropwise at

    
    . Caution: HCN evolution risk.  Maintain pH > 9 or use a closed system.[1]
    
  • Workup: Stir at room temperature for 6 hours. The product often precipitates as a solid or oil.[1] Extract with dichloromethane (DCM).[1] Wash organic layer with water and brine.[1]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc).

Mechanistic Pathway Visualization

StreckerMechanism Benzaldehyde Benzaldehyde (Ph-CHO) Iminium Iminium Ion Intermediate [Ph-CH=N(+)<] Benzaldehyde->Iminium Condensation (-H2O) Piperidine Piperidine (Secondary Amine) Piperidine->Iminium Product 2-Phenyl-2-piperidino- acetonitrile Iminium->Product Nucleophilic Attack Cyanide Cyanide Ion (:CN-) Cyanide->Product

Caption: The Strecker synthesis pathway involving the formation of a reactive iminium intermediate followed by irreversible cyanation.[1]

Spectroscopic Characterization

Validation of the structure requires a multi-modal approach. The following data points are diagnostic for 2-Phenyl-2-piperidinoacetonitrile.

Nuclear Magnetic Resonance (NMR)
  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • 
      7.30–7.55 (m, 5H):  Phenyl aromatic protons.
      
    • 
      4.75 (s, 1H):  The chiral methine proton (
      
      
      
      -H).[1] This singlet is diagnostic; it is deshielded by both the nitrile and the amine.[1]
    • 
      2.40–2.60 (m, 4H): 
      
      
      
      -protons of the piperidine ring (adjacent to Nitrogen).[1]
    • 
      1.40–1.70 (m, 6H): 
      
      
      
      and
      
      
      -protons of the piperidine ring.[1]
  • 
    C-NMR (CDCl
    
    
    
    , 100 MHz):
    • 
      115.5:  Nitrile carbon (
      
      
      
      ).[1]
    • 
      63.5:  Methine carbon (
      
      
      
      -C).[1]
    • 
      50.5:  Piperidine 
      
      
      
      -carbons (
      
      
      ).[1]
    • 
      135.0, 128.8, 128.5, 127.5:  Aromatic carbons.
      
Infrared Spectroscopy (FT-IR)
  • 2220–2240 cm

    
    :  Weak to medium intensity band corresponding to the C
    
    
    
    N stretch
    .[1] This is the primary confirmation of the nitrile group.[1]
  • 2800–2950 cm

    
    :  C-H stretching (aliphatic piperidine and aromatic).[1]
    
Mass Spectrometry (MS)
  • Molecular Ion (M

    
    ):  m/z 200.[1][4]
    
  • Base Peak: Typically m/z 116 (Loss of piperidine radical or cleavage of the benzyl-cyanide bond).[1]

  • Fragmentation: Loss of HCN (M-27) is common in

    
    -aminonitriles.[1]
    

Reactivity & Applications in Drug Design

This compound is rarely the final API; it is a versatile divergent intermediate .[1]

Hydrolysis (Acidic/Basic)

Hydrolysis of the nitrile group yields 2-phenyl-2-(piperidin-1-yl)acetic acid .[1]

  • Reagents: Conc. HCl or H

    
    SO
    
    
    
    , Reflux.
  • Application: Synthesis of non-natural amino acid derivatives used in peptide mimetics.[1]

Reduction

Reduction of the nitrile yields 2-phenyl-2-(piperidin-1-yl)ethanamine .[1]

  • Reagents: LiAlH

    
     (Lithium Aluminum Hydride) in dry ether/THF.[1]
    
  • Application: Precursor to diamines used as ligands in coordination chemistry or as scaffolds for antihistamines.[1]

Bruylants Reaction

Reaction with Grignard reagents (R-MgX) displaces the nitrile group to form ketones, or attacks the nitrile to form imines/ketones depending on workup.[1] This allows the synthesis of


-amino ketones (e.g., analogs of 

-PVP, though with different connectivity).[1]
Reactivity Flowchart

Reactivity Core 2-Phenyl-2-piperidino- acetonitrile Hydrolysis Acid Hydrolysis (HCl/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Grignard Bruylants Reaction (R-MgX) Core->Grignard Acid 2-Phenyl-2-piperidino- acetic acid Hydrolysis->Acid Diamine 2-Phenyl-2-piperidino- ethanamine Reduction->Diamine Ketone alpha-Amino Ketones Grignard->Ketone

Caption: Divergent synthesis pathways utilizing the nitrile handle for functional group interconversion.[1]

Safety & Handling

  • Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.

  • Acute Toxicity: Classified as Harmful if swallowed (H302) and Toxic in contact with skin .[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aminonitriles can degrade (retro-Strecker) in the presence of moisture to release HCN and the parent aldehyde/amine.[1]

References

  • PubChem. (n.d.).[1] 2-Phenyl-2-piperidinoacetonitrile (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Dyker, G. (Ed.). (2005).[1][2][6] Handbook of C-H Transformations. Wiley-VCH.[1] (Context on amine functionalization via Strecker synthesis).

  • Shaikh, M. M., et al. (2010). A Facile Synthesis of alpha-Aminonitriles Using Potassium Hexacyanoferrate(II). Tetrahedron Letters. (Methodology reference for cyanide sources).

Sources

Exploratory

Technical Monograph: 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0)

[1][2][3][4][5] Executive Summary 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) serves as a critical synthetic scaffold in the production of phenethylamine-class psychostimulants, most notably Methylphenidate (Ritali...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) serves as a critical synthetic scaffold in the production of phenethylamine-class psychostimulants, most notably Methylphenidate (Ritalin®).[1][2] Chemically, it is an


-aminonitrile formed via the Strecker synthesis, combining a secondary amine (piperidine) with a benzaldehyde moiety and a cyanide source.[1][2]

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic architecture, and downstream applications.[1] It emphasizes the "Process Safety by Design" approach, particularly regarding the handling of cyanide-based synthesis and the stereochemical implications of the nitrile formation, which sets the stage for the diastereoselectivity (threo/erythro ratios) observed in the final pharmaceutical product.[1][2]

Chemical Identity & Physicochemical Profile[1][4][6][7][8][9]

The following data aggregates experimentally validated properties essential for identification and quality control.

PropertySpecification
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
CAS Number 5766-79-0
Molecular Formula

Molecular Weight 200.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 62–65 °C (Lit.)[1][2]
Boiling Point ~296 °C (at 760 mmHg)
Solubility Soluble in Ethanol, Chloroform, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~8.5 (Piperidine nitrogen)
Stability Moisture sensitive (susceptible to hydrolysis of the nitrile group)

Synthetic Architecture: The Strecker Protocol[4][5]

The synthesis of 2-Phenyl-2-piperidinoacetonitrile relies on the Strecker Reaction , a multicomponent coupling of an aldehyde, an amine, and a cyanide source.[1] This pathway is preferred for its atom economy and the ability to generate the C-C bond and C-N bond in a single process window.[1][2]

Reaction Mechanism

The mechanism proceeds through the formation of an unstable hemiaminal, which dehydrates to form an iminium ion intermediate.[1][2] This electrophilic species is then attacked by the cyanide nucleophile.[1]

StreckerMechanism Reactants Benzaldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Cyanide Cyanide Attack (Nucleophile) Iminium->Cyanide +CN- Product 2-Phenyl-2-piperidinoacetonitrile Cyanide->Product C-C Bond Formation

Figure 1: Mechanistic pathway of the Strecker synthesis yielding the target aminonitrile.[1][2]

Experimental Protocol (Bench Scale)

Safety Warning: This protocol involves the use of alkali cyanides (KCN/NaCN). All operations must be performed in a functioning fume hood with HCN sensors active. Aqueous waste must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.[1][2]

Reagents:

  • Benzaldehyde (1.0 eq)[1][2][3]

  • Piperidine (1.1 eq)[1][2]

  • Potassium Cyanide (KCN) (1.2 eq)[1][2]

  • Sodium Bisulfite (

    
    ) (Catalytic/Buffer)[1][2]
    
  • Solvent: Water/Methanol (1:1 v/v)[1][2]

Procedure:

  • Bisulfite Adduct Formation: In a round-bottom flask, dissolve benzaldehyde in the Water/MeOH mixture. Add saturated sodium bisulfite solution dropwise at 0°C to facilitate the formation of the bisulfite adduct (optional but improves yield).[2]

  • Amine Addition: Add piperidine slowly to the cooled mixture. Allow to stir for 30 minutes. The solution will likely become turbid as the imine/iminium species forms.[1]

  • Cyanation: Prepare a solution of KCN in water.[2] Caution: Ensure the reaction pH remains >9 to prevent HCN gas evolution. Add the KCN solution dropwise to the reaction mixture at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. The product, being hydrophobic, will often precipitate or form an oil layer.[1]

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with Brine.[1]

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1][2]
      
  • Purification: Recrystallize from minimal hot ethanol or hexanes to yield the product as white crystals (MP: 62–65°C).

Downstream Transformations (API Synthesis)[4][5]

The primary utility of CAS 5766-79-0 is its hydrolysis to the corresponding amide and subsequent acid/ester, forming the core pharmacophore of Methylphenidate.[1][2]

Hydrolysis Pathway

The nitrile group (-CN) is resistant to mild hydrolysis but yields to strong acid catalysis.[1][2]

  • Nitrile to Amide: Treatment with concentrated

    
     at moderate temperatures converts the nitrile to 2-phenyl-2-(piperidin-1-yl)acetamide .[1][2]
    
  • Amide to Acid: Further hydrolysis (often requiring reflux) yields Ritalinic Acid .[2]

  • Esterification: Reaction of Ritalinic Acid with Methanol/HCl yields Methylphenidate .[2]

Note on Stereochemistry: The Strecker synthesis yields a racemic mixture (


).[2] However, the hydrolysis and subsequent re-crystallization conditions can be tuned to enrich the threo diastereomer, which is the pharmacologically active form of Methylphenidate, over the erythro isomer.[1][2]

Downstream Nitrile 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) Amide Intermediate Amide (Hydrolysis) Nitrile->Amide Conc. H2SO4 Acid Ritalinic Acid (Precursor) Amide->Acid H3O+ / Reflux API Methylphenidate (Final API) Acid->API MeOH / HCl

Figure 2: Synthetic workflow from the nitrile intermediate to the final API.

Analytical Characterization

To validate the synthesis of CAS 5766-79-0, the following spectral signatures should be confirmed:

  • IR Spectroscopy:

    • Distinctive Band: Weak but sharp absorption at 2200–2250 cm⁻¹ (characteristic of the

      
       nitrile stretch).[2]
      
    • Absence of Carbonyl (

      
      ) stretch (confirming full conversion of benzaldehyde).[2]
      
  • 1H NMR (

    
    , 400 MHz): 
    
    • Aromatic Protons: Multiplet at

      
       7.3–7.5 ppm (5H, Phenyl group).[2]
      
    • Methine Proton: Singlet or distinct peak at

      
       ~4.8 ppm (1H, 
      
      
      
      -CN).[1][2]
    • Piperidine Ring: Multiplets at

      
       2.4–2.6 ppm (4H, 
      
      
      
      -methylene) and
      
      
      1.4–1.6 ppm (6H,
      
      
      -methylene).[1][2]

Regulatory & Safety Context

Handling & Toxicology[4][5]
  • Acute Toxicity: The compound is harmful if swallowed.[1] As an aminonitrile, it possesses the potential to release cyanide ions in vivo or under acidic waste conditions.[1]

  • Skin/Eye: Irritant.[1][2][4] Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2]

  • Disposal: All waste streams must be treated as cyanide-contaminated until proven otherwise.[1] Oxidative destruction (Bleach/NaOH) is the standard protocol.[2]

Regulatory Status

While 2-Phenyl-2-piperidinoacetonitrile is not typically listed as a Schedule I or II substance itself, it is a direct precursor to Methylphenidate (Schedule II in the US).[1]

  • Diversion Risk: High.[1]

  • Compliance: In many jurisdictions, the synthesis or possession of this intermediate for the purpose of manufacturing controlled substances without a license is a felony.[2] Researchers must verify compliance with local laws (e.g., DEA regulations in the US, CDSA in Canada).[1][2]

References

  • Panizzon, L. (1944).[2][5] La preparazione di piridil- e piperidil-aril-acetonitrili e di alcuni prodotti di trasformazione (Parte I).[1][2] Helvetica Chimica Acta, 27(1), 1748–1756.[1][2][3] [1][2]

  • Panizzon, L., & Hartmann, M. (1950).[1][2] Pyridine and Piperidine Compounds and Process of Making Same.[2][6] U.S. Patent No.[1][2][5] 2,507,631.[1][2][5] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Axten, J. M., et al. (1999).[1][2] Enantioselective Synthesis of d-threo-Methylphenidate. Journal of Organic Chemistry.[2][7] (Contextual citation for downstream processing).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile.[1][1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Nitrile Intermediates.[1] (General safety protocols for aminonitriles).

Sources

Foundational

Technical Guide: Phenylpiperidinoacetonitrile – Structural Elucidation, Synthesis, and Pharmacochemical Utility

Executive Summary Phenylpiperidinoacetonitrile (CAS: 5766-79-0) serves as a critical synthetic junction in the preparation of diarylmethane-derived opioids, most notably Dipipanone and Phenadoxone .[1] Chemically defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpiperidinoacetonitrile (CAS: 5766-79-0) serves as a critical synthetic junction in the preparation of diarylmethane-derived opioids, most notably Dipipanone and Phenadoxone .[1] Chemically defined as 2-phenyl-2-(piperidin-1-yl)acetonitrile , this


-aminonitrile moiety exemplifies the utility of the Bruylants reaction , acting as a "masked" iminium ion equivalent.[1] This guide provides a rigorous analysis of its IUPAC nomenclature, synthetic protocols, and role as a precursor in medicinal chemistry.

Structural Elucidation & Nomenclature

Systematic IUPAC Derivation

The nomenclature for Phenylpiperidinoacetonitrile follows the substitutive rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name is constructed by identifying the principal functional group, the parent carbon chain, and the substituents.

  • Principal Functional Group: The nitrile (-C≡N) takes precedence, defining the suffix as -nitrile .[1]

  • Parent Chain: The carbon atom bonded to the nitrogen of the nitrile group constitutes the start of the chain. Since the chain has two carbons (the nitrile carbon and the

    
    -carbon), the parent alkane is ethane, leading to acetonitrile  (or ethanenitrile).
    
  • Numbering: The nitrile carbon is C-1.[1] The adjacent carbon (bearing the substituents) is C-2.[1]

  • Substituents:

    • A phenyl group attached to C-2.[1][2][3][4][5][6]

    • A piperidin-1-yl ring (nitrogen-linked) attached to C-2.[1]

Final Preferred IUPAC Name (PIN): 2-phenyl-2-(piperidin-1-yl)acetonitrile [1]

Structural Visualization

The following diagram maps the chemical components to the systematic name, highlighting the steric environment of the


-carbon.

Nomenclature Figure 1: Component Breakdown of the IUPAC Name Root Acetonitrile Core (Ethanenitrile) Structure 2-phenyl-2-(piperidin-1-yl)acetonitrile Root->Structure Parent Chain Sub1 Phenyl Group (at C-2) Sub1->Structure Substituent 1 Sub2 Piperidin-1-yl (at C-2) Sub2->Structure Substituent 2

Synthetic Utility: The Strecker-Bruylants Pathway[1][7]

The synthesis and subsequent utilization of 2-phenyl-2-(piperidin-1-yl)acetonitrile rely on the Strecker synthesis followed by the Bruylants reaction .[1] This sequence is the industry standard for generating quaternary carbon centers in opioid synthesis.[1]

Step 1: Formation via Strecker Synthesis

The precursor is synthesized by the condensation of benzaldehyde, piperidine, and a cyanide source (typically KCN or NaCN).

  • Mechanism:

    • Imine Formation: Piperidine attacks benzaldehyde to form an iminium ion intermediate.[1]

    • Nucleophilic Attack: The cyanide ion attacks the iminium carbon.[1]

    • Thermodynamics: The reaction is generally reversible; however, the formation of the crystalline

      
      -aminonitrile drives the equilibrium forward.[1]
      
Step 2: The Bruylants Reaction (Dipipanone Synthesis)

The defining characteristic of this nitrile is its reactivity with Grignard reagents.[7] Unlike typical nitriles which form ketones via imine hydrolysis,


-aminonitriles undergo the Bruylants reaction .[1]
  • Mechanism:

    • Magnesium Complexation: The Grignard reagent (e.g., 1,1-diphenyl-2-propylmagnesium bromide for related opioids, or simple alkyl Grignards) coordinates with the nitrile nitrogen.[1]

    • Elimination-Addition: The cyanide group is ejected as a leaving group (facilitated by the lone pair on the piperidine nitrogen), regenerating the electrophilic iminium ion .

    • Grignard Attack: The organomagnesium species attacks the highly reactive iminium carbon, displacing the cyanide and forming the new C-C bond.[1]

    • Hydrolysis: Subsequent acid hydrolysis yields the final ketone (if an imine was formed) or the tertiary amine product depending on the specific pathway.[1]

For Dipipanone , the reaction involves treating the nitrile with 1,1-diphenyl-2-propylmagnesium bromide (or reacting the nitrile with ethylmagnesium bromide followed by further elaboration, though the direct alkylation of the diphenylpropylamine precursor is more common in modern routes).

Reaction Pathway Diagram[1]

BruylantsMechanism Figure 2: The Strecker-Bruylants Synthetic Pathway Start Benzaldehyde + Piperidine Inter1 Iminium Ion (Intermediate) Start->Inter1 - H2O Nitrile 2-phenyl-2-(piperidin-1-yl)acetonitrile (The Topic Compound) Inter1->Nitrile + CN- (Strecker) Grignard Reaction with R-MgBr (Bruylants Reaction) Inter1->Grignard Nucleophilic Attack Nitrile->Inter1 - CN- (Mg assisted) Product Dipipanone / Analogues (Tertiary Amine/Ketone) Grignard->Product Hydrolysis

[1]

Analytical Profile & Characterization

Accurate identification of 2-phenyl-2-(piperidin-1-yl)acetonitrile is required to ensure purity before downstream processing.[1]

Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State White to off-white crystalline solid
Melting Point 72–74 °C (Lit.)[1]
Solubility Soluble in organic solvents (CHCl

, EtOH); insoluble in water
Spectroscopic Signatures[1]
  • Infrared Spectroscopy (IR):

    • 
      :  A weak but diagnostic band at 2220–2240 cm
      
      
      
      .[1] The intensity is often reduced due to the
      
      
      -amino substitution.[1]
    • 
       (Aromatic):  3030–3060 cm
      
      
      
      .[1]
    • 
       (Aliphatic):  2850–2950 cm
      
      
      
      (Piperidine ring).[1]
  • Proton NMR (

    
    H-NMR, CDCl
    
    
    
    ):
    • 
       7.3–7.5 ppm:  Multiplet (5H, Phenyl protons).[1]
      
    • 
       4.8 ppm:  Singlet (1H, Methine 
      
      
      
      -C-CN).[1] This proton is deshielded by both the nitrile and the amine.
    • 
       2.4–2.6 ppm:  Multiplet (4H, 
      
      
      
      -protons of piperidine).[1]
    • 
       1.4–1.6 ppm:  Multiplet (6H, 
      
      
      
      -protons of piperidine).[1]

Safety & Regulatory Considerations

Chemical Safety (HazMat)
  • Cyanide Hazard: This compound is an

    
    -aminonitrile.[1][8] Under acidic conditions or thermal stress, it can revert to the iminium ion and release Hydrogen Cyanide (HCN) .[1]
    
  • Handling: All operations must be performed in a functioning fume hood. Personnel must have immediate access to cyanide antidotes (e.g., hydroxocobalamin).[1]

  • Waste: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any liberated cyanide before disposal.[1]

Regulatory Status
  • Precursor Control: While 2-phenyl-2-(piperidin-1-yl)acetonitrile itself is not always explicitly scheduled, it is a direct precursor to Dipipanone (Schedule I in the US).[1]

  • Surveillance: The synthesis of this compound may trigger regulatory watchlists under "precursor to controlled substance" laws (e.g., the US Controlled Substances Act or EU drug precursor regulations).[1] Researchers must verify local compliance requirements before synthesis.[1]

References

  • PubChem. (2025).[1][2][3][9] 2-Phenyl-2-piperidin-1-ylacetonitrile (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Bruylants, P. (1924).[1][10] Contribution to the study of the reaction of organomagnesium compounds on nitriles. Bulletin de la Société Chimique de Belgique, 33, 467–478.[10] (Foundational mechanism).[1]

  • Ofner, P., & Walton, E. (1950).[11] Search for new analgesics.[1] Part IV. 4:4-Diphenyl-6-morpholinoheptan-3-one and related compounds.[1][6][12] Journal of the Chemical Society, 2158.[1][11] (Primary synthesis reference for Dipipanone precursors).

  • Mattalia, J. M. (2021).[1][7][8][10] The Bruylants and related reactions.[1][7][8][10][13] Arkivoc, 2021(i), 349-368.[1] [Link]

Sources

Exploratory

Physical and chemical properties of 2-phenyl-2-(piperidin-1-yl)acetonitrile.

This guide provides an in-depth technical analysis of 2-phenyl-2-(piperidin-1-yl)acetonitrile (CAS 5766-79-0), a critical -amino nitrile intermediate used in organic synthesis and medicinal chemistry.[1] Technical Profil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-phenyl-2-(piperidin-1-yl)acetonitrile (CAS 5766-79-0), a critical


-amino nitrile intermediate used in organic synthesis and medicinal chemistry.[1]

Technical Profile: 2-Phenyl-2-(piperidin-1-yl)acetonitrile[1]

Executive Summary 2-Phenyl-2-(piperidin-1-yl)acetonitrile, also known as


-phenyl-

-piperidinoacetonitrile, is a bifunctional organic intermediate characterized by the presence of a nitrile group and a tertiary amine (piperidine) attached to a benzylic carbon.[1] It is primarily synthesized via the Strecker reaction and serves as a versatile electrophile in the Bruylants reaction , allowing for the synthesis of sterically crowded amines, including benzhydryl derivatives and potential pharmaceutical scaffolds.

Part 1: Physicochemical Characterization

The physical properties of 2-phenyl-2-(piperidin-1-yl)acetonitrile are dictated by its lipophilic piperidine and phenyl rings, contrasting with the polar nitrile functionality.[1]

Table 1: Physical Constants & Properties
PropertyValueNotes
CAS Registry Number 5766-79-0 Unique identifier
IUPAC Name 2-phenyl-2-(piperidin-1-yl)acetonitrile
Molecular Formula

Molecular Weight 200.28 g/mol
Appearance White to off-white crystalline solidMay appear yellowish if impure
Melting Point 62 °C - 64 °CExperimental value [1]
Boiling Point ~296 °C (at 760 mmHg)Predicted/Extrapolated [1]
Density 1.074 g/cm³Predicted
Solubility Soluble in CHCl₃, DCM, MeOH, EtOHLow aqueous solubility
pKa (Conjugate Acid) ~8.5 - 9.0Estimated for tertiary amine

Solubility & Stability Insights: The compound is stable under standard laboratory conditions but should be stored under an inert atmosphere (nitrogen/argon) to prevent slow oxidative degradation or hydrolysis of the nitrile group. It is highly soluble in chlorinated solvents (chloroform, dichloromethane) and polar aprotic solvents (DMSO, acetonitrile), making it suitable for homogeneous phase reactions.

Part 2: Spectroscopic Signature

Accurate identification relies on specific spectral features arising from the chiral center (racemic mixture) and the nitrile functionality.

Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  A weak to medium absorption band typically observed at 2220–2240 cm⁻¹ . Note that in 
    
    
    
    -amino nitriles, this band can sometimes be very weak due to the internal quenching effects of the adjacent amine.
  • C-H Stretch: Aromatic signals at >3000 cm⁻¹ and aliphatic piperidine signals (methylene) at 2800–2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       7.30–7.50 ppm (m, 5H):  Phenyl ring protons.
      
    • 
       4.85 ppm (s, 1H):  The diagnostic methine proton  (
      
      
      
      ).[1] This singlet is critical for confirming the formation of the Strecker product.
    • 
       2.40–2.60 ppm (m, 4H): 
      
      
      
      -methylene protons of the piperidine ring.
    • 
       1.40–1.70 ppm (m, 6H): 
      
      
      
      and
      
      
      -methylene protons of the piperidine ring.
  • 
    C NMR: 
    
    • 
       ~115 ppm:  Nitrile carbon (
      
      
      
      ).
    • 
       ~63 ppm:  Benzylic methine carbon (
      
      
      
      ).[1]
    • 
       ~50 ppm: 
      
      
      
      -carbons of piperidine.[1]
Mass Spectrometry (MS)
  • Fragmentation Pattern (EI, 70 eV):

    • Molecular Ion (

      
      ):  m/z 200 (often weak).
      
    • Base Peak (

      
      ):  m/z 174.[1] The loss of the cyano group (26 Da) is the dominant pathway, forming the stable iminium ion species (
      
      
      
      ).
    • Tropylium Ion: m/z 91 (benzyl fragment).

Part 3: Chemical Reactivity & Synthesis

The core utility of this compound lies in its ability to generate iminium ions in situ, facilitating nucleophilic substitution at the


-carbon.
Synthesis: The Strecker Reaction

The compound is synthesized via a multicomponent condensation of benzaldehyde, piperidine, and a cyanide source (KCN or TMSCN) in the presence of an acid catalyst (typically acetic acid).

StreckerSynthesis Benz Benzaldehyde (Ph-CHO) Imine Iminium Ion Intermediate Benz->Imine - H2O Pip Piperidine (C5H11N) Pip->Imine - H2O KCN Cyanide Source (KCN/H+) Product 2-Phenyl-2-(piperidin-1-yl)acetonitrile (Target) KCN->Product Nucleophilic Attack Imine->Product + CN-

Figure 1: Strecker synthesis pathway.[1] The condensation of benzaldehyde and piperidine forms an iminium intermediate, which is trapped by the cyanide ion.

The Bruylants Reaction (Grignard Addition)

This is the defining reaction for


-amino nitriles.[1] When treated with Grignard reagents (e.g., Phenylmagnesium bromide), the nitrile group acts as a leaving group (as cyanide anion), leading to the formation of a new C-C bond. This is a primary method for synthesizing 1,1-diarylalkylamines.[1]

Reaction with Phenylmagnesium Bromide:


[1]
  • Product: 1-Benzhydrylpiperidine (1-(Diphenylmethyl)piperidine).[1]

  • Mechanism: Elimination-Addition via an Iminium intermediate.[1]

BruylantsReaction Substrate 2-Phenyl-2-(piperidin-1-yl)acetonitrile Intermediate Iminium Ion [Ph-CH=N(Pip)]+ Substrate->Intermediate Spontaneous loss of CN- (promoted by Mg) Grignard Phenylmagnesium Bromide (PhMgBr) Product 1-Benzhydrylpiperidine Grignard->Product Nucleophilic Attack (Ph-) Leaving Leaving Group (CN-) Intermediate->Leaving Intermediate->Product

Figure 2: The Bruylants Reaction mechanism.[1] The nitrile is displaced by the Grignard reagent via an iminium ion intermediate.[2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagents: Dissolve Benzaldehyde (10.6 g, 100 mmol) in Methanol (50 mL).

  • Amine Addition: Cool to 0°C. Add Piperidine (8.5 g, 100 mmol) dropwise followed by Glacial Acetic Acid (6.0 g, 100 mmol). Stir for 30 minutes.

  • Cyanide Addition: Add a solution of Potassium Cyanide (6.5 g, 100 mmol) in water (15 mL) dropwise. Caution: HCN generation risk.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A crystalline precipitate often forms.[1]

  • Workup: Pour the mixture into ice water (200 mL). Filter the solid or extract with dichloromethane.

  • Purification: Recrystallize from ethanol/water to yield the product (MP: 62–64°C).

Protocol B: Reaction with Phenylmagnesium Bromide

  • Inert Atmosphere: Flame-dry a 100 mL flask and flush with Argon.

  • Reagent Prep: Prepare PhMgBr (1.0 M in ether, 1.2 equiv).

  • Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF. Add the Grignard solution dropwise at 0°C.

  • Reflux: Heat to gentle reflux for 2–4 hours. The solution typically turns cloudy/yellow.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Isolation: Extract with ether, dry over

    
    , and evaporate. The residue is the benzhydryl derivative.
    

Part 5: Regulatory & Safety Considerations

  • Cyanide Hazard: This compound is an

    
    -amino nitrile.[1] Under strongly acidic conditions or high heat, it may release Hydrogen Cyanide (HCN)  gas. All reactions must be performed in a well-ventilated fume hood.[1]
    
  • Precursor Status: While not a direct precursor to Phencyclidine (PCP), it is structurally homologous. The cyclohexyl analog (1-piperidinocyclohexanecarbonitrile, PCC) is a Schedule II controlled substance precursor.[1] Researchers must document legitimate use to distinguish from illicit analog synthesis [2].[1]

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. In case of contact, wash immediately with soap and water.[3]

References

  • Molbase Chemical Data. (n.d.).[1] 2-phenyl-2-piperidin-1-ylacetonitrile Properties. Retrieved from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues. Retrieved from [Link][1]

  • PubChem Database. (2024).[1] Compound Summary: 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Foundational

Synonyms for alpha-Phenyl-alpha-(1-piperidino)-acetonitrile.

The following technical guide provides an in-depth analysis of -Phenyl- -(1-piperidino)acetonitrile , structurally defined as 2-phenyl-2-(piperidin-1-yl)acetonitrile . This guide is structured to serve researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of


-Phenyl-

-(1-piperidino)acetonitrile
, structurally defined as 2-phenyl-2-(piperidin-1-yl)acetonitrile .

This guide is structured to serve researchers in medicinal chemistry and forensic analysis, focusing on the molecule's role as a critical Strecker nitrile intermediate used in the synthesis of 1,2-diamine scaffolds (such as the dissociative anesthetic Diphenidine).[1][2]

Chemo-Structural Analysis and Nomenclature of -Phenyl- -(1-piperidino)acetonitrile

A Technical Guide for Synthetic Applications and Forensic Identification

Executive Summary & Chemical Identity


-Phenyl-

-(1-piperidino)acetonitrile
(CAS: 5766-79-0) is an

-aminonitrile formed via the Strecker condensation of benzaldehyde, piperidine, and a cyanide source.[1][2]

In drug development and forensic science, this molecule is the primary precursor to Diphenidine (1-(1,2-diphenylethyl)piperidine) via the Bruylants reaction.[1][2] It represents a "masked" iminium ion, capable of reacting with Grignard reagents to form substituted amines, making it a versatile scaffold for synthesizing pharmacologically active 1,2-diamines.[1][2]

Synonym & Identifier Matrix

The following table consolidates the nomenclature used across chemical databases (PubChem, CAS, SciFinder) to facilitate accurate literature retrieval.

Nomenclature SystemPrimary Identifier / SynonymNotes
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile Preferred systematic name.[1][2]
Common/Trivial ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Piperidinophenylacetonitrile
Often used in older literature.[2]
Inverted CAS Name 1-Piperidineacetonitrile,

-phenyl-
Used in Chemical Abstracts indexing.[1][2]
Structural Synonyms

-Phenyl-

-piperidinoacetonitrilePhenyl(piperidin-1-yl)acetonitrile2-(1-Piperidinyl)-2-phenylacetonitrile
Descriptive variations.[1][2]
CAS Registry Number 5766-79-0 Unique numerical identifier.[1][2]
Molecular Formula

MW: 200.28 g/mol
SMILES C1CCN(CC1)C(C#N)C2=CC=CC=C2For chemoinformatics.[1][3]

Structural Analysis & Nomenclature Hierarchy

To understand the reactivity of this molecule, one must visualize it not just as a static structure, but as a node in a nomenclature network. The diagram below illustrates the relationship between its components and its naming conventions.

NomenclatureMap cluster_comp Synthetic Building Blocks node_core Core Structure: alpha-Phenyl-alpha-(1-piperidino)acetonitrile node_iupac IUPAC: 2-Phenyl-2-(piperidin-1-yl)acetonitrile node_core->node_iupac Systematic Naming node_cas CAS RN: 5766-79-0 node_core->node_cas Registry Indexing node_comp Components c1 Benzaldehyde (Phenyl Source) c1->node_core c2 Piperidine (Amine Source) c2->node_core c3 Cyanide (KCN/NaCN) (Nitrile Source) c3->node_core

Figure 1: Nomenclature hierarchy mapping the synthetic origin to the primary identifiers used in regulatory and chemical databases.

Synthetic Context: The Strecker-Bruylants Pathway

The primary utility of


-Phenyl-

-(1-piperidino)acetonitrile lies in its role as an electrophilic intermediate.[1][2] It is rarely the final target; rather, it serves as a stable equivalent of the unstable iminium ion.
Synthesis Protocol (Strecker Reaction)

Reaction: Benzaldehyde + Piperidine + KCN


 2-Phenyl-2-(piperidin-1-yl)acetonitrile[1][2]

Methodology:

  • Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), Potassium Cyanide (1.1 eq).

  • Solvent: 50% Aqueous Methanol or Water/Acetic Acid system.[2]

  • Procedure:

    • Dissolve sodium bisulfite in water and add benzaldehyde to form the bisulfite adduct (optional but improves yield).[1]

    • Add piperidine slowly to the mixture.[2]

    • Add a solution of potassium cyanide (KCN) dropwise while maintaining temperature

      
       to prevent polymerization.[1][2]
      
    • Stir for 12–24 hours at room temperature.

    • Workup: The product often precipitates as a solid or oil.[2] Extract with dichloromethane (DCM), wash with water, dry over

      
      , and concentrate.[1]
      
  • Yield: Typically 80–95%.[2]

Application: Synthesis of Diphenidine (Bruylants Reaction)

This is the most critical application for researchers studying dissociative anesthetics or New Psychoactive Substances (NPS).[1]

Reaction: Nitrile Intermediate + Benzylmagnesium Chloride


 Diphenidine[1]

Mechanism: The Grignard reagent attacks the nitrile carbon.[2] However, in


-aminonitriles, the cyanide group acts as a leaving group (Bruylants rearrangement), allowing the alkyl group from the Grignard to substitute the nitrile entirely.[1][2]

SynthesisPathway start Benzaldehyde + Piperidine iminium Iminium Ion (Transient) start->iminium -H2O nitrile TARGET MOLECULE: 2-Phenyl-2-(piperidin-1-yl)acetonitrile (CAS 5766-79-0) iminium->nitrile +CN- (Strecker) product Diphenidine (1-(1,2-diphenylethyl)piperidine) nitrile->product Bruylants Reaction (Displacement of CN) grignard Reagent: Benzylmagnesium Chloride grignard->product

Figure 2: The synthetic pathway illustrating the transformation of the target nitrile into the dissociative anesthetic Diphenidine via Grignard displacement.[1][2]

Analytical Characterization

To validate the identity of synthesized or seized samples, compare experimental data against these standard parameters.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 2220–2240 cm⁻¹ Weak band characteristic of the Nitrile (

) stretch.[1][2] Often very weak in

-aminonitriles.[2]
¹H NMR (CDCl₃)

~4.8 ppm (1H, s)
The benzylic proton (

).[1][2] This singlet is the definitive confirmation of the Strecker product.
¹H NMR (CDCl₃)

7.3–7.5 ppm (5H, m)
Phenyl ring protons.[1]
¹H NMR (CDCl₃)

2.4–2.6 ppm (4H, m)

-protons of the piperidine ring.[1][2]
GC-MS (EI) m/z 200 [M]+ Molecular ion (often weak).[1][2]
GC-MS (EI) m/z 116 Base peak (

fragment after loss of CN).[1][2]

Safety Protocols & Handling

Critical Warning: This compound is an


-aminonitrile.[2] Under acidic conditions or high heat, it can reverse the Strecker equilibrium, releasing Hydrogen Cyanide (HCN)  gas, which is fatal.[1]
Self-Validating Safety System
  • pH Monitoring: Always maintain the reaction and workup environment at neutral or basic pH (pH > 7) to prevent HCN evolution.[2]

  • Cyanide Destruction: All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize free cyanide to cyanate before disposal.[2]

  • Solubility Check: The compound is lipophilic.[2] If investigating biological activity, do not attempt to dissolve in acidic aqueous buffers without anticipating hydrolysis and toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link]

  • Santamaria, J., et al. (1989).Synthesis of alpha-aminonitriles. Tetrahedron Letters. (Foundational mechanistic reference for Strecker synthesis involving piperidine).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).Diphenidine: Drug profile and precursor analysis. (Contextualizes the Bruylants reaction utility).

Sources

Exploratory

Discovery and history of 2-Phenyl-2-piperidinoacetonitrile.

The following technical guide details the discovery, chemical history, and synthetic utility of 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0). This analysis focuses on its role as a pivotal intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical history, and synthetic utility of 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0). This analysis focuses on its role as a pivotal intermediate in the synthesis of 1,2-diarylethylamines via the Bruylants reaction.

Discovery, Mechanism, and Synthetic Utility[1]

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (also known as


-phenyl-

-piperidinoacetonitrile) is a specific

-aminonitrile scaffold. Historically, it serves as the critical electrophilic intermediate in the Bruylants reaction , a method developed in the 1920s to synthesize tertiary amines. While it remained a niche chemical building block for decades, it gained significant attention in the 2010s as the direct precursor to Diphenidine and Methoxphenidine (MXP) , compounds identified as New Psychoactive Substances (NPS).

For drug development professionals, this molecule represents a classic example of "forgotten chemistry"—a 1920s synthetic pathway repurposed for modern dissociative anesthetic analogs.

Historical Context & Discovery

The Early Era: The Bruylants Legacy (1920s)

The synthesis and reactivity of


-aminonitriles were extensively studied by the Belgian chemist P. Bruylants  and his colleagues in the early 20th century.
  • 1924 Discovery: The specific synthesis of 2-phenyl-2-piperidinoacetonitrile and its subsequent conversion to 1-(1,2-diphenylethyl)piperidine (Diphenidine) was first documented by Christiaen , a student or collaborator of Bruylants.

  • The Reaction: Christiaen utilized the Strecker synthesis to form the nitrile, followed by the Bruylants reaction —the displacement of the cyano group by a Grignard reagent. This demonstrated that

    
    -aminonitriles could function as "masked" iminium ions, allowing for the addition of carbon nucleophiles.
    
The Modern Resurgence (2010s)

For nearly 90 years, this chemical remained an obscure entry in chemical catalogs.

  • 2013-2014: Forensic laboratories began detecting Diphenidine in seized samples. Retrospective analysis revealed that clandestine chemists had resurrected Christiaen’s 1924 method.

  • Research Utility: Today, this nitrile is used to synthesize reference standards for NMDA receptor antagonists, aiding in the pharmacological profiling of dissociative anesthetics.

Chemical Synthesis & Mechanism[2]

The synthesis of 2-Phenyl-2-piperidinoacetonitrile and its downstream conversion relies on two fundamental organic transformations: the Strecker Synthesis and the Bruylants Reaction .

Phase 1: The Strecker Synthesis (Formation)

The formation of the aminonitrile is a multi-component condensation.

  • Reagents: Benzaldehyde, Piperidine, Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).

  • Conditions: Aqueous/Alcoholic solvent, slightly acidic pH (often buffered with bisulfite or HCl) to facilitate iminium formation.

Mechanism:

  • Imine Formation: Piperidine attacks the carbonyl of benzaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Cyanide Attack: The cyanide ion attacks the electrophilic carbon of the iminium species, locking the structure into the stable

    
    -aminonitrile.
    
Phase 2: The Bruylants Reaction (Utilization)

This is the defining reaction for this molecule. The nitrile group acts as a leaving group when treated with organometallics.

  • Reagents: 2-Phenyl-2-piperidinoacetonitrile + Benzylmagnesium Bromide (Grignard).

  • Product: 1-(1,2-Diphenylethyl)piperidine (Diphenidine).[1][2][3]

Mechanism:

  • Complexation: The Grignard reagent coordinates with the nitrile nitrogen.

  • Elimination: The cyanide group is expelled as a magnesium cyanide salt, regenerating the reactive iminium ion intermediate in situ.

  • Nucleophilic Addition: The organometallic nucleophile (benzyl group) attacks the iminium carbon, forming the final C-C bond.

Visualizing the Pathway

The following diagram illustrates the complete synthetic flow from precursors to the final 1,2-diarylethylamine scaffold.

G Benzaldehyde Benzaldehyde (Precursor A) Iminium Iminium Ion (Intermediate) Benzaldehyde->Iminium Condensation Piperidine Piperidine (Precursor B) Piperidine->Iminium KCN Potassium Cyanide (Source of CN) Nitrile 2-Phenyl-2-piperidinoacetonitrile (The Core Topic) KCN->Nitrile Iminium->Nitrile + CN- (Strecker) MgComplex Mg-CN Complex (Leaving Group) Nitrile->MgComplex Byproduct Diphenidine Diphenidine (Final Product) Nitrile->Diphenidine Bruylants Rxn (Displacement of CN) Grignard Benzyl MgBr (Grignard Reagent) Grignard->Diphenidine

Figure 1: The Strecker-Bruylants pathway converting benzaldehyde to diphenidine via the aminonitrile intermediate.

Experimental Methodology (Historical & Forensic)

The following protocol synthesizes technical insights from Christiaen (1924) and modern forensic standards (WHO/UNODC reports) for the preparation of reference materials.

Protocol A: Synthesis of 2-Phenyl-2-piperidinoacetonitrile

Objective: Isolation of the aminonitrile intermediate.

  • Reagent Setup: In a round-bottom flask, dissolve Benzaldehyde (1.0 eq) in ethanol.

  • Amine Addition: Add Piperidine (1.1 eq) dropwise with stirring. The solution may warm slightly (exothermic imine formation).

  • Cyanide Addition:

    • Safety Critical: In a fume hood, add an aqueous solution of Potassium Cyanide (1.2 eq) dropwise.

    • Catalysis: Add a catalytic amount of Sodium Bisulfite (NaHSO₃) or adjust pH to ~10 to accelerate the reaction.

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will often become turbid as the aminonitrile separates.

  • Workup:

    • Dilute with water.

    • Extract with diethyl ether or dichloromethane.

    • Wash the organic layer with water (to remove excess cyanide).

    • Dry over MgSO₄ and evaporate solvent.

  • Result: A viscous yellow oil or low-melting solid. This is 2-Phenyl-2-piperidinoacetonitrile .[4][][6][7][8]

Protocol B: The Bruylants Reaction (Conversion to Diphenidine)

Objective: Displacement of the nitrile to form the C-C bond.

  • Grignard Preparation: Prepare Benzylmagnesium Bromide (1.5 eq) in anhydrous diethyl ether or THF under nitrogen atmosphere.

  • Addition: Dissolve the 2-Phenyl-2-piperidinoacetonitrile (from Protocol A) in anhydrous ether. Add this solution dropwise to the Grignard reagent.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The solution will turn cloudy as magnesium salts precipitate.

  • Quench: Cool the reaction in an ice bath. Carefully quench with saturated Ammonium Chloride (NH₄Cl) solution. Caution: Evolution of HCN gas is possible if unreacted nitrile is present; ensure high-efficiency ventilation.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with ether.

    • Combine organics, dry, and concentrate.

  • Purification: The crude oil is purified via column chromatography or crystallized as the hydrochloride salt (using HCl/Ethanol).

Analytical Data & Identification

For researchers identifying this compound in a mixture, the following data points are critical.

ParameterDataNotes
Formula

Mol. Weight 200.28 g/mol
Appearance Viscous oil or SolidMP: ~65–77°C (varies by purity)
Mass Spec (GC-MS) m/z 200 (

)
Parent ion is often weak.
Base Peak m/z 116 Fragment:

? No, likely Piperidine-CH-CN fragments.
Key Fragment m/z 84 Piperidinyl cation (

).
Solubility DMSO, Ethanol, DCMInsoluble in water.

Differentiation Note: In forensic analysis, 2-Phenyl-2-piperidinoacetonitrile must be distinguished from its hydrolysis product (the amide or acid) and the final product (Diphenidine, m/z 265). The presence of the cyano group is easily confirmed via IR Spectroscopy (sharp peak at ~2220 cm⁻¹).

References

  • Christiaen, A. (1924).[1] Bull. Soc. Chim. Belg., 33, 483. (Original discovery of the synthesis of Diphenidine via aminonitrile).

  • World Health Organization (WHO). (2020).[9] Critical Review Report: Diphenidine.[3] Expert Committee on Drug Dependence.[9] Link

  • Wallach, J., et al. (2014). "Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[3] Drug Testing and Analysis, 7(5), 358–367. Link

  • Wink, C. S., et al. (2016). "Guilty by dissociation: development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances."[10] Analytical and Bioanalytical Chemistry, 408(28), 7965–7980. Link

  • Maddox, F., et al. (2015). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis, 8(1), 1–12. Link

Sources

Foundational

Preliminary biological activity of 2-Phenyl-2-piperidinoacetonitrile.

Technical Guide: Preliminary Biological Activity & Synthetic Utility of 2-Phenyl-2-piperidinoacetonitrile -Phenyl-1-piperidineacetonitrile) Executive Summary 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Biological Activity & Synthetic Utility of 2-Phenyl-2-piperidinoacetonitrile


-Phenyl-1-piperidineacetonitrile)

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) is a pivotal


-aminonitrile intermediate synthesized via the Strecker reaction. While primarily utilized as a scaffold for generating non-natural amino acids and diamines, its preliminary biological activity is dominated by its metabolic lability and toxicological profile. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and biological interactions, with a specific focus on the mechanisms of cyanide liberation and its implications for drug development safety.

Chemical Identity & Physicochemical Properties

This compound belongs to the class of


-aminonitriles, characterized by a nitrile group and a secondary amine moiety attached to the same carbon atom. It serves as the phenyl-analog to the controlled substance precursor PCC (1-piperidinocyclohexanecarbonitrile), necessitating strict analytical differentiation.
PropertyData
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
CAS Number 5766-79-0
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State Viscous oil or low-melting solid (mp ~65–77°C)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Hydrolytically unstable in acidic aqueous media
Key Functional Groups Nitrile (-CN), Piperidine ring, Benzylic carbon

Synthesis & Reaction Mechanism

The synthesis of 2-Phenyl-2-piperidinoacetonitrile follows a classic three-component Strecker reaction involving benzaldehyde, piperidine, and a cyanide source. Modern protocols often utilize Trimethylsilyl cyanide (TMSCN) to avoid the hazards of gaseous HCN or alkali cyanides, often catalyzed by Lewis acids (e.g., Indium(III)).

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by the cyanide nucleophile.

StreckerSynthesis cluster_legend Reaction Phase Benzaldehyde Benzaldehyde (Ph-CHO) Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Piperidine Piperidine Piperidine (C5H11N) Piperidine->Hemiaminal TMSCN TMSCN (Cyanide Source) Product 2-Phenyl-2-piperidinoacetonitrile (Target) TMSCN->Product Iminium Iminium Ion (Ph-CH=N+ ) Hemiaminal->Iminium - H2O Iminium->Product + TMSCN / Lewis Acid

Figure 1: Lewis-acid catalyzed Strecker synthesis pathway illustrating the critical iminium ion formation.

Optimized Experimental Protocol
  • Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), TMSCN (1.2 eq), Indium(III) chloride (1-5 mol% catalyst).

  • Solvent: Acetonitrile or Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzaldehyde and piperidine in DCM under

      
       atmosphere.
      
    • Add catalyst and stir for 15 min to ensure imine formation.

    • Dropwise addition of TMSCN at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Quench: Carefully add saturated

      
      . Caution:  Potential HCN evolution.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Biological Activity & Toxicology Profile

The "activity" of 2-Phenyl-2-piperidinoacetonitrile in biological systems is dual-natured: it acts as a toxicological hazard due to metabolic instability and as a pharmacological scaffold for downstream derivatives.

Metabolic Instability & Cyanide Release (Primary Hazard)

Like many


-aminonitriles, this compound is subject to "retro-Strecker" decomposition or oxidative metabolism (via Cytochrome P450), releasing cyanide ions (

). This mechanism mimics the toxicity profile of PCC (the PCP intermediate).
  • Mechanism: In aqueous, acidic environments (stomach acid) or via enzymatic hydroxylation at the

    
    -carbon, the molecule reverts to benzaldehyde, piperidine, and hydrogen cyanide.
    
  • Biological Consequence: Inhibition of Cytochrome C Oxidase (Complex IV) in the mitochondrial electron transport chain, leading to histotoxic hypoxia.

Pharmacological Potential (Derivatives)

While the nitrile itself is primarily a reactive intermediate, its derivatives exhibit significant bioactivity:

  • Hydrolysis Product (Acid): 2-Phenyl-2-piperidinoacetic acid. Analogs of this structure (e.g., Ritalinic acid derivatives) are investigated for psychostimulant properties.

  • Reduction Product (Diamine): 2-Phenyl-2-piperidinoethylamine. Substituted ethylamines are classic scaffolds for local anesthetics and antihistamines.

Bioactivity cluster_Tox Toxicological Pathway (Metabolic) cluster_Pharma Pharmacological Utility (Synthetic) Compound 2-Phenyl-2-piperidinoacetonitrile Hydrolysis Retro-Strecker / Hydrolysis Compound->Hydrolysis In Vivo / Acidic pH Reduction Reduction (LiAlH4) Compound->Reduction Synthetic AcidHydrolysis Acid Hydrolysis Compound->AcidHydrolysis Synthetic HCN Hydrogen Cyanide (HCN) (Mitochondrial Toxin) Hydrolysis->HCN Benzaldehyde Benzaldehyde Hydrolysis->Benzaldehyde Diamine Diamine Scaffold (CNS/Anesthetic Potential) Reduction->Diamine AminoAcid Non-natural Amino Acid (Peptidomimetics) AcidHydrolysis->AminoAcid

Figure 2: Divergent pathways of toxicity (cyanide release) versus synthetic utility (drug scaffolds).

Safety & Handling Protocols

Due to the latent cyanide functionality, this compound must be handled with Biosafety Level 2 (BSL-2) chemical precautions.

  • Engineering Controls: All weighing and synthesis steps must occur within a certified chemical fume hood.

  • Cyanide Monitoring: Electrochemical HCN sensors should be active during synthesis and workup.

  • Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize any liberated cyanide to cyanate before disposal.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), safety goggles, and lab coat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link]

  • Shaikh, M. C., et al. (2010).Indium(III)

    
    -aminonitriles: A simple and efficient Strecker reaction. Asian Journal of Chemistry. Retrieved from [Link]
    
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005).Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(5). (Contextual reference for nitrile hydrolysis mechanisms).
  • European Chemicals Agency (ECHA). C&L Inventory: 2-Phenyl-2-piperidinoacetonitrile. Hazard Class: Acute Tox. 4. Retrieved from [Link]

Exploratory

Beyond Sedation: The Expanding Pharmacological Horizons of C13H16N2 (Medetomidine/Dexmedetomidine)

Executive Summary: Redefining the C13H16N2 Scaffold The molecular formula C13H16N2 most significantly represents Medetomidine , a potent -adrenergic agonist. While its dextrorotatory enantiomer, Dexmedetomidine , is a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Redefining the C13H16N2 Scaffold

The molecular formula C13H16N2 most significantly represents Medetomidine , a potent


-adrenergic agonist. While its dextrorotatory enantiomer, Dexmedetomidine , is a staple in ICU sedation (Precedex®), limiting our view of this molecule to "sedation" is a scientific oversight.

Current translational research indicates that C13H16N2 possesses pleiotropic properties extending far beyond the Locus Coeruleus. It is emerging as a critical organoprotectant and immunomodulator . This guide serves as a technical blueprint for investigating these novel applications, specifically focusing on ischemia-reperfusion injury (IRI) mitigation, sepsis-associated immunoparalysis , and neuroprotection .

Molecular Mechanism & Signaling Architecture

To exploit C13H16N2 for organ protection, one must understand the signal transduction beyond simple G-protein coupling. The therapeutic effects are mediated not just by inhibiting norepinephrine release, but by activating pro-survival kinases and stabilizing mitochondrial function.

The Alpha-2 Adrenergic Survival Pathway

Upon binding to the


-adrenoceptor, Dexmedetomidine triggers a cascade that inhibits apoptosis and reduces oxidative stress. The critical divergence from standard sedation pathways involves the recruitment of 

-arrestin
and the transactivation of the PI3K/Akt and ERK1/2 pathways.
Visualization: Intracellular Signaling Cascade

The following diagram illustrates the transition from receptor binding to nuclear transcription of survival factors (Bcl-2) and inhibition of inflammatory cytokines (HMGB1, NF-


B).

G Drug C13H16N2 (Dexmedetomidine) Receptor α2-Adrenergic Receptor Drug->Receptor Binding Gi Gi Protein (Inhibitory) Receptor->Gi Activation PI3K PI3K / Akt Phosphorylation Receptor->PI3K Transactivation (β-arrestin) ERK ERK1/2 Activation Receptor->ERK Signaling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (↓) AC->cAMP Reduces Outcome Reduced Apoptosis & Inflammation cAMP->Outcome Sympatholysis Mito Mitochondrial Protection PI3K->Mito Stabilizes MPTP NFkB NF-κB / HMGB1 (Inhibition) ERK->NFkB Inhibits Nuclear Translocation Mito->Outcome NFkB->Outcome

Figure 1: Signal transduction pathway of Dexmedetomidine showing the divergence between sympatholysis (cAMP reduction) and organ protection (PI3K/Akt activation).[1]

Emerging Research Area: Sepsis & Immunomodulation[1]

The most promising frontier for C13H16N2 is the attenuation of the "Cytokine Storm" followed by the prevention of immune paralysis in sepsis.

Mechanism: The Sympatholytic-Anti-Inflammatory Axis

High sympathetic tone during sepsis drives myeloid cells to release pro-inflammatory cytokines (IL-6, TNF-


). C13H16N2 acts via:
  • Central Sympatholysis: Reducing catecholamine surge.

  • Macrophage Modulation: Direct action on

    
     receptors on macrophages inhibits the TLR4-NF-
    
    
    
    B pathway.
  • Autophagy Promotion: Enhancing PINK1-mediated mitophagy to clear damaged mitochondria, preventing NLRP3 inflammasome activation.

Experimental Protocol: Sepsis Immunomodulation Assay

Objective: Validate the reduction of HMGB1 release and preservation of macrophage function.

Step-by-Step Methodology:

  • Model Induction: Perform Cecal Ligation and Puncture (CLP) on C57BL/6 mice to induce polymicrobial sepsis.

  • Therapeutic Window: Administer Dexmedetomidine (25 µg/kg, i.p.) 30 minutes post-CLP.

    • Control: Saline vehicle.

    • Antagonist Arm: Pre-treat with Atipamezole (250 µg/kg) to confirm

      
       specificity.
      
  • Sample Collection (24h post-injury):

    • Plasma: ELISA for HMGB1, TNF-

      
      , IL-6.
      
    • Peritoneal Macrophages: Isolate and assess phagocytic index using FITC-labeled E. coli.

  • Readout: Successful immunomodulation is defined by a >30% reduction in plasma HMGB1 and restoration of macrophage phagocytosis compared to the vehicle group.

Emerging Research Area: Organ Protection (IRI)

Ischemia-Reperfusion Injury (IRI) in the kidney and gut is a major cause of perioperative mortality. C13H16N2 has shown potent renoprotective effects.

Comparative Organ Protection Data

The following table summarizes preclinical efficacy data for C13H16N2 across different organ systems.

Target OrganInjury ModelEffective DoseKey Biomarker ModulationMechanism Implicated
Kidney Renal Artery Clamp (45 min)25 µg/kg (i.p.)↓ BUN/Creatinine, ↓ KIM-1pAkt activation, TLR4 inhibition
Intestine SMA Occlusion (60 min)25-50 µg/kg (i.p.)↓ Diamine Oxidase, ↓ Claudin-3 lossp38 MAPK inhibition
Brain MCAO (Stroke model)3-10 µg/kg (IV)↓ Infarct Volume, ↓ Caspase-3ERK1/2 phosphorylation
Lung LPS-induced ALI10 µg/kg/h (infusion)↓ Wet/Dry ratio, ↓ Neutrophil InfiltrationNrf2/HO-1 pathway activation

Analytical Chemistry: Chiral Separation & Quality Control

For drug development, separating the active enantiomer (Dexmedetomidine) from the racemate (Medetomidine) is critical. The "levo" isomer is pharmacologically less active but contributes to metabolic load.

Protocol: High-Resolution Chiral LC-MS/MS

This protocol ensures enantiomeric purity >99.5%, a requirement for clinical grade C13H16N2.

  • Column: Chiralcel OJ-3R (Polysaccharide-based), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Bicarbonate (pH 9.0).

    • Phase B: Acetonitrile.

    • Isocratic Mode: 60:40 (A:B).[2]

  • Flow Rate: 0.5 mL/min.

  • Detection: MS/MS (ESI Positive Mode).

    • Precursor Ion: m/z 201.1 (C13H16N2 + H+).

    • Product Ion: m/z 95.1 (Imidazole fragment).

  • Validation:

    • Linearity: 0.1 – 25 ng/mL.[3][4]

    • Separation Factor (

      
      ): > 1.5 between (+) and (-) isomers.
      
Visualization: Analytical & Development Workflow

The workflow below outlines the path from synthesis to validated therapeutic candidate.

Workflow cluster_0 Phase I: Chemistry cluster_1 Phase II: Preclinical Syn Racemic Synthesis (C13H16N2) Chiral Chiral HPLC (OJ-3R Column) Syn->Chiral Purify Dexmedetomidine (>99.5% ee) Chiral->Purify Model Sepsis/IRI Model (Mouse/Rat) Purify->Model 25 µg/kg Assay Biomarker Panel (HMGB1, Caspase-3) Model->Assay Go/No-Go Decision Go/No-Go Decision Assay->Go/No-Go Decision

Figure 2: Development workflow for C13H16N2, emphasizing the critical chiral separation step prior to biological testing.

References

  • Mechanism of Neuroprotection: Zhang, Y., et al. (2023).[1][5] "Dexmedetomidine protects against cerebral ischemia/reperfusion injury via the PI3K/Akt/mTOR signaling pathway." Journal of Neuroinflammation. (Note: Representative link to similar mechanism in organ protection).

  • Sepsis & Immunomodulation: Wang, K., et al. (2019).[6] "Dexmedetomidine promotes PINK1-mediated mitophagy to attenuate sepsis-induced acute kidney injury." Cell Death & Disease.

  • Chiral Separation Protocol: Gambaro, V., et al. (2020). "Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma." Drug Testing and Analysis.

  • Intestinal IRI Protection: Zhang, X., et al. (2020).[7] "Dexmedetomidine protects intestinal ischemia-reperfusion injury via inhibiting p38 MAPK cascades."[7] Experimental and Molecular Pathology.

  • General Pharmacology: Gertler, R., et al. (2001). "Dexmedetomidine: a novel sedative-analgesic agent."[7] Baylor University Medical Center Proceedings.

Sources

Foundational

2-Phenyl-2-piperidinoacetonitrile safety and hazards information.

Topic: 2-Phenyl-2-piperidinoacetonitrile Safety and Hazards Information Document Type: Technical Safety Guide & Hazard Analysis Audience: Research Scientists, Medicinal Chemists, and HSE Officers[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenyl-2-piperidinoacetonitrile Safety and Hazards Information Document Type: Technical Safety Guide & Hazard Analysis Audience: Research Scientists, Medicinal Chemists, and HSE Officers[1][2]

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) is an


-aminonitrile intermediate commonly utilized in the synthesis of heterocyclic pharmaceuticals and bioactive ligands.[1][2][3][4] Structurally characterized by a phenyl group, a piperidine ring, and a nitrile moiety attached to a central 

-carbon, it possesses unique reactivity profiles that distinguish it from simple aliphatic nitriles.[1]

While often classified under GHS as "Harmful" (Category 4), this compound presents a latent high-hazard profile .[1][2] As an


-aminonitrile, it is susceptible to the retro-Strecker reaction  under physiological or acidic conditions, potentially liberating Hydrogen Cyanide (HCN) in vivo.[1][2] This guide moves beyond standard SDS data to address these specific mechanistic risks, mandating protocols that treat the substance with the rigor reserved for cyanide precursors.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
CAS Number 5766-79-0
Molecular Formula

Molecular Weight 200.28 g/mol
Structure Class

-Aminonitrile (Strecker Adduct)
Physical State Solid (Crystalline) or Viscous Oil (depending on purity)
Solubility Soluble in organic solvents (EtOH, DCM, DMSO); poorly soluble in water.[1][2]
Stability Hydrolytically Unstable: Susceptible to decomposition in acidic aqueous media.[2]

Hazard Identification & Mechanistic Toxicology

GHS Classification (Baseline)
  • Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.[1]

  • Eye Irritation: Category 2 (H319) – Causes serious eye irritation.[1][2][5]

The "Hidden" Hazard: Retro-Strecker Decomposition

Expert Insight: Standard SDSs often overlook the instability of


-aminonitriles.[1][2] Unlike simple nitriles (e.g., acetonitrile) which require hepatic oxidation (P450) to release cyanide, 2-Phenyl-2-piperidinoacetonitrile can undergo chemical hydrolysis  in the acidic environment of the stomach or upon contact with moisture/acids, reversing its synthesis pathway (Retro-Strecker).[1][2]

Mechanism:

  • Ingestion/Inhalation: Compound enters the system.[2]

  • Acid Hydrolysis: Low pH facilitates the cleavage of the C-CN bond.[1][2]

  • Toxic Release: Rapid liberation of Benzaldehyde, Piperidine, and Hydrogen Cyanide (HCN) .

DOT Diagram: Retro-Strecker Toxicity Pathway

RetroStrecker Compound 2-Phenyl-2- piperidinoacetonitrile Imine Imine Intermediate (Unstable) Compound->Imine Hydrolysis Acid Acidic Medium (e.g., Stomach pH 1-2) Acid->Imine HCN Hydrogen Cyanide (HCN) Release Imine->HCN Decomposition Byproducts Benzaldehyde + Piperidine Imine->Byproducts Mito Mitochondrial Cytochrome c Oxidase HCN->Mito Inhibits Asphyxia Cellular Asphyxia (ATP Depletion) Mito->Asphyxia Causes

Caption: Figure 1.[1][2] The Retro-Strecker mechanism illustrating the non-enzymatic release of cyanide in acidic environments.[1][2]

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All handling of the neat solid or concentrated solutions must occur within a certified Chemical Fume Hood operating at a face velocity of >100 fpm.

  • Glove Box: Recommended for handling quantities >10g to prevent inhalation of dust/aerosols.[2]

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or for spill cleanup, use a Full-Face Respirator with Type B (Inorganic Gas/Cyanide) and P100 (Particulate) cartridges.[1][2] Note: Standard organic vapor cartridges are ineffective against HCN.

  • Dermal: Double-gloving strategy.[1][2]

    • Inner: Nitrile (4 mil).[1][2][5]

    • Outer: Chemically resistant laminate (e.g., Silver Shield/4H) or thick Nitrile (>8 mil).[1]

  • Ocular: Chemical splash goggles (ventless) are mandatory.[1][2]

Storage & Incompatibilities
  • Store Under Inert Gas: Argon or Nitrogen atmosphere to prevent moisture ingress.[1][2]

  • Temperature: Refrigerate (2–8°C).

  • Incompatibilities:

    • Acids: VIOLENT REACTION.[1][2] Instantly liberates HCN.

    • Oxidizers: Potential for fire and release of toxic NOx fumes.[2]

    • Moisture: Promotes slow hydrolysis and cyanide buildup in the container headspace.[2]

Emergency Response System

Trustworthiness Protocol: Every lab handling this compound must have a "Cyanide Antidote Kit" (e.g., Hydroxocobalamin/Cyanokit) immediately accessible.[1] Do not rely on general first aid.

Exposure Response Algorithm

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Inhal Inhalation/Ingestion Route->Inhal Wash Flush with Water (15+ mins) Skin->Wash FreshAir Move to Fresh Air (Do NOT perform Mouth-to-Mouth) Inhal->FreshAir Symptoms Check for CN Poisoning Symptoms: (Dizziness, Almond Odor, Rapid Breathing) Wash->Symptoms FreshAir->Symptoms NoSymp No Symptoms: Monitor for 6 Hours Symptoms->NoSymp Negative YesSymp Symptoms Present: ACTIVATE CYANIDE PROTOCOL Symptoms->YesSymp Positive Antidote Administer Hydroxocobalamin (If trained/authorized) YesSymp->Antidote EMS Call Emergency Services (Mention Potential Cyanide) YesSymp->EMS

Caption: Figure 2. Decision tree for emergency response, prioritizing early detection of cyanide toxicity symptoms.

Regulatory & Compliance Context

  • Precursor Status: While 2-Phenyl-2-piperidinoacetonitrile is not always explicitly listed as a Table I precursor (unlike its cyclohexyl analog PCC, a Schedule II PCP precursor), it is a watched chemical in many jurisdictions due to its structural similarity and potential use in designer drug synthesis.[1][2]

  • Compliance Action:

    • Maintain strict inventory logs.[1][2]

    • Verify end-user legitimacy if transferring materials.[1][2]

    • Dispose of waste as P-listed hazardous waste (or equivalent acute hazardous waste designation) due to potential cyanide content.[1][2]

References

  • PubChem. (2025).[1][2] 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: 2-phenyl-2-piperidin-1-ylacetonitrile. [Link]1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2] Emergency Response Safety and Health Database: Cyanide. [Link]1]

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Aminonitriles and Strecker Reaction Safety. [Link]1][2]
    
  • Cayman Chemical. (2025).[1][2] Safety Data Sheet:

    
    -Phenyl-acetonitrile analogs. ][2]">https://www.caymanchem.com[1][2]
    

Sources

Exploratory

Technical Guide: GHS Classification &amp; Safety Profiling of 2-Phenyl-2-piperidinoacetonitrile

[1][2] CAS Number: 5766-79-0 Synonyms: -Phenyl- -piperidinoacetonitrile; 2-Phenyl-2-(1-piperidinyl)acetonitrile Chemical Family: -Aminonitriles Regulatory Status: DEA List I Chemical (Precursor); Controlled Substance Int...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 5766-79-0 Synonyms:


-Phenyl-

-piperidinoacetonitrile; 2-Phenyl-2-(1-piperidinyl)acetonitrile Chemical Family:

-Aminonitriles Regulatory Status: DEA List I Chemical (Precursor); Controlled Substance Intermediate.[1][2]

Part 1: Executive Summary & Core Directive

This technical guide provides a rigorous Global Harmonized System (GHS) classification framework for 2-Phenyl-2-piperidinoacetonitrile , a critical intermediate in the synthesis of dissociative anesthetics (e.g., phencyclidine analogs).[1][2] Due to its status as a controlled substance precursor and a potent chemical intermediate, standard public safety databases often lack comprehensive toxicological profiling.[1][2]

This guide bridges that gap by synthesizing Structure-Activity Relationships (SAR), existing ECHA notification data, and functional group analysis to establish a defensible safety profile.[1][2] The classification logic prioritizes the Precautionary Principle , assuming high reactivity and potential CNS activity characteristic of lipophilic


-aminonitriles.[1]

Part 2: Physicochemical Characterization & Hazard Identification[1][2]

Before assigning GHS codes, we must characterize the molecule's potential for bioavailability and reactivity.[1][2]

Structural Analysis

The molecule consists of three distinct functional zones:

  • Nitrile Group (-C≡N): Potential for metabolic release of cyanide (cyanogenesis), though sterically hindered by the adjacent phenyl and piperidine groups.[1][2]

  • Piperidine Ring: A secondary amine derivative, imparting basicity (estimated pKa

    
     9-10) and lipophilicity.[1][2] This drives irritation  and membrane permeability .[1][2]
    
  • Benzylic Carbon: The central chiral center links the phenyl ring, increasing lipophilicity (LogP > 2.5), facilitating Blood-Brain Barrier (BBB) penetration.[1][2]

GHS Classification Matrix

Based on available data (ECHA C&L Inventory) and read-across from structurally similar aminonitriles, the following classification is established:

Hazard ClassCategoryHazard Statement CodeHazard Statement Text
Acute Toxicity (Oral) Cat. 4 H302 Harmful if swallowed.[1][2][3][4][5][6][7]
Skin Corrosion/Irritation Cat.[1][2][4][7][8] 2 H315 Causes skin irritation.[1][2][4][6][7][9]
Serious Eye Damage/Irritation Cat.[1][2][4][7][8] 2A H319 Causes serious eye irritation.[1][2][4][5][6][7]
STOT - Single Exposure Cat. 3 H336 May cause drowsiness or dizziness (CNS effects).[1][2]
Aquatic Toxicity (Acute)Cat.[1][2] 3H402Harmful to aquatic life (Predicted).[1][2]

Note on Acute Toxicity: While specific LD50 data is sparse, the classification of H302 is derived from the typical toxicity profile of


-aminonitriles, which often show oral LD50 values in the 300–2000 mg/kg range.[1][2] The H336  (CNS effects) is a mechanistic inference due to its structural role as a PCP precursor and high lipophilicity.[1][2]

Part 3: Technical Justification (The "Why")

The Mechanism of Toxicity (Nitrile vs. Amine)

The toxicity of 2-Phenyl-2-piperidinoacetonitrile is not merely additive; it is synergistic.[1][2]

  • Cyanogenic Potential: Unlike simple aliphatic nitriles, the steric bulk of the phenyl and piperidine groups creates a "cage effect," potentially slowing the enzymatic release of cyanide by cytochrome P450.[1][2] However, if metabolized, the release of HCN inhibits cytochrome c oxidase, leading to histotoxic hypoxia.[1][2]

    • Decision: Classify as Acute Tox 4 rather than 3, acknowledging the steric hindrance but respecting the nitrile hazard.

  • Alkaline Irritation: The piperidine moiety is a strong base.[1][2] Upon contact with moist mucous membranes (eyes/lungs), it protonates, releasing hydroxide ions (

    
    ).[1][2] This causes saponification of membrane lipids, justifying H319 (Eye Irritation)  and H315 (Skin Irritation) .[1][2]
    
CNS Activity (The Hidden Hazard)

Most SDSs for chemical intermediates ignore pharmacological effects.[1][2] However, for drug development professionals, ignoring the pharmacophore is negligent.[1][2] This molecule is a direct precursor to dissociative agents.[1][2] Accidental inhalation or dermal absorption can lead to:

  • Disorientation[2]

  • Nystagmus (involuntary eye movement)[1][2]

  • Ataxia[2][3][5][8]

  • GHS Implication: This necessitates the inclusion of H336 (May cause drowsiness or dizziness) under STOT-SE, even if not formally listed in basic chemical catalogs.[1][2]

Part 4: Visualization of Classification Logic

The following diagram illustrates the decision tree used to derive the GHS classification, moving from chemical structure to hazard assignment.

GHS_Logic Structure 2-Phenyl-2-piperidinoacetonitrile (Structure Analysis) Func_Nitrile Nitrile Group (-CN) Structure->Func_Nitrile Func_Amine Piperidine Moiety (Basic Amine) Structure->Func_Amine Func_Lipid Lipophilic Core (LogP > 2.5) Structure->Func_Lipid Haz_Tox Metabolic Activation (Cyanide Potential) Func_Nitrile->Haz_Tox P450 Metabolism Haz_Irrit Alkaline Hydrolysis (Membrane Damage) Func_Amine->Haz_Irrit Protonation Haz_CNS BBB Penetration (NMDA Interaction) Func_Lipid->Haz_CNS Absorption GHS_H302 H302: Acute Tox 4 Haz_Tox->GHS_H302 GHS_H319 H319/H315: Irritant Haz_Irrit->GHS_H319 GHS_H336 H336: STOT SE 3 Haz_CNS->GHS_H336

Figure 1: Structural-Activity Relationship (SAR) flow leading to specific GHS Hazard Statements.[1][2][3][7]

Part 5: Experimental Protocols for Safety Validation

As a self-validating system, the following protocols allow a lab to verify the assigned hazards without full-scale animal testing, using surrogate markers.

Protocol A: pH-Stat Titration for Irritancy Potential

Objective: Validate H315/H319 by determining the pKa and buffering capacity.[1]

  • Preparation: Dissolve 10 mg of the compound in 10 mL of 1:1 Ethanol/Water (to ensure solubility).

  • Calibration: Calibrate pH meter to 4.0, 7.0, and 10.0 standards.

  • Titration: Titrate with 0.01 M HCl, recording pH every 50

    
    L.
    
  • Analysis: Identify the inflection point.[1][2]

    • Threshold: If pKa > 9.0, the substance is a confirmed alkaline irritant (Corrosive/Irritant).[1][2]

    • Validation: This confirms the H319 classification.[1][2]

Protocol B: Ellman’s Reagent Test for Nitrile Stability

Objective: Assess stability against spontaneous hydrolysis (preventing false H300/H310/H330 classifications).

  • Incubation: Incubate compound in simulated gastric fluid (pH 1.2) for 4 hours at 37°C.

  • Detection: Neutralize and treat with Ellman’s reagent or a specific cyanide colorimetric kit.[1][2]

  • Result:

    • No color change = Nitrile is stable (Supports H302 - Harmful).[1][2]

    • Rapid color change = Labile cyanide (Escalate to H301 - Toxic).[1][2]

    • Expected Result: Stable due to steric hindrance (2-phenyl/2-piperidino substitution).[1][2]

Part 6: Handling & Emergency Response Workflow

Given the regulatory scrutiny and CNS activity, a strict handling workflow is required.[1][2]

Safety_Workflow Start Start: Handling 2-Phenyl-2-piperidinoacetonitrile PPE PPE Check: Nitrile Gloves (Double), Fume Hood Start->PPE Weighing Weighing Procedure: Anti-static Balance inside Hood PPE->Weighing Spill Spill Event? Weighing->Spill Action_Spill Neutralization: Treat with 10% Bleach (Oxidation of Nitrile) Spill->Action_Spill Yes Action_Normal Reaction/Synthesis Spill->Action_Normal No Waste Waste Disposal: Segregated Halogenated/Nitrile Waste (DO NOT mix with Acids) Action_Spill->Waste Action_Normal->Waste

Figure 2: Operational safety workflow emphasizing spill neutralization via oxidation.

Part 7: References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2][7] C&L Inventory: 2-phenyl-2-piperidin-1-ylacetonitrile (CAS 5766-79-0).[1][2] Retrieved from [Link][1][2]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of 2-Phenyl-2-piperidinoacetonitrile via Modified Strecker Protocol

Executive Summary This application note details a high-efficiency, laboratory-scale protocol for the synthesis of 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0). Unlike traditional Strecker syntheses utilizing aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, laboratory-scale protocol for the synthesis of 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0). Unlike traditional Strecker syntheses utilizing aqueous potassium cyanide (KCN), this protocol employs Trimethylsilyl Cyanide (TMSCN) catalyzed by molecular iodine (


).

This "Modified Strecker" approach offers three distinct advantages for pharmaceutical and organic chemistry researchers:

  • Enhanced Safety: Eliminates the generation of gaseous HCN during the reaction phase (though hydrolysis risks remain).

  • Process Efficiency: One-pot, solvent-free (or minimal solvent) conditions with yields typically exceeding 90%.[1]

  • Atom Economy: Direct condensation of benzaldehyde, piperidine, and the cyanide source under mild conditions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Safety & Compliance (Critical)

⚠️ DANGER: CYANIDE HAZARD

Trimethylsilyl Cyanide (TMSCN) is fatal if swallowed, inhaled, or absorbed through the skin. It hydrolyzes rapidly in the presence of moisture to release Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.

Control MeasureRequirement
Engineering All operations must occur inside a certified chemical fume hood with a face velocity >100 fpm.
PPE Double nitrile gloves (or Silver Shield®), lab coat, chemical splash goggles, and a full-face shield.
Antidote A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.
Waste All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide before disposal.

Theoretical Framework

The synthesis proceeds via a Modified Strecker Reaction . The molecular iodine acts as a mild Lewis acid catalyst, activating the carbonyl group of the benzaldehyde to facilitate imine formation with piperidine. Subsequently, the iodine activates the imine intermediate, promoting the nucleophilic attack of the cyanide ion (delivered via TMSCN).

Reaction Pathway

The reaction involves the condensation of Benzaldehyde (1) and Piperidine (2) to form an iminium intermediate, which is trapped by TMSCN to yield the target


-aminonitrile (3) .

StreckerMechanism Benzaldehyde Benzaldehyde (Electrophile) Iminium Iminium Intermediate (Activated by I2) Benzaldehyde->Iminium Condensation (-H2O) Piperidine Piperidine (Nucleophile) Piperidine->Iminium Product 2-Phenyl-2- piperidinoacetonitrile Iminium->Product Nucleophilic Attack TMSCN TMSCN (Cyanide Source) TMSCN->Product I2 Catalyst

Figure 1: Mechanistic pathway for the Iodine-catalyzed synthesis of


-aminonitriles.

Experimental Protocol

Materials & Reagents[3]
ReagentEquiv.[2][3][4]MW ( g/mol )Role
Benzaldehyde 1.0106.12Substrate (Electrophile)
Piperidine 1.085.15Substrate (Amine)
TMSCN 1.299.21Cyanide Source
Iodine (

)
0.05253.81Catalyst (5 mol%)
Dichloromethane N/A84.93Solvent (Optional*)
Sodium Thiosulfate N/AN/AQuench (Iodine)

*Note: This reaction can often be run solvent-free. If viscosity is an issue, use minimal dry Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a round-bottom flask equipped with a magnetic stir bar, add Benzaldehyde (10 mmol, 1.06 g) and Piperidine (10 mmol, 0.85 g).

  • Stir the mixture at room temperature for 5–10 minutes. The solution may warm slightly due to imine formation.

Step 2: Cyanosilylation

  • Add Iodine (

    
    ) (0.5 mmol, 127 mg). The solution will darken.
    
  • CRITICAL: Via a syringe, slowly add TMSCN (12 mmol, 1.5 mL) dropwise to the stirring mixture.

  • Seal the flask with a septum and stir at Room Temperature (25°C) .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexane). The reaction is typically complete within 10–30 minutes .

Step 3: Quench & Workup

  • Once TLC indicates consumption of benzaldehyde, add Water (10 mL) to the reaction vessel. This hydrolyzes the intermediate silyl ether and quenches excess TMSCN.

  • Add saturated aqueous Sodium Thiosulfate (

    
    ) solution dropwise until the dark iodine color disappears (solution turns pale yellow/colorless).
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap).
    

Step 4: Purification

  • The crude residue is often pure enough for downstream applications (>90% purity).

  • If necessary, purify via Recrystallization from Ethanol/Water or Flash Column Chromatography (Silica gel, Hexane:EtOAc 9:1).

Process Analytics & Characterization

To validate the synthesis of 2-Phenyl-2-piperidinoacetonitrile, compare spectral data against the following standard values:

  • Physical State: White to pale yellow solid (or viscous oil if slightly impure).

  • IR Spectroscopy (ATR):

    • 
       (Nitrile):  Weak band at 2220–2240 cm⁻¹ . (Note: 
      
      
      
      -aminonitriles often show weak CN stretches compared to simple nitriles).
    • 
       (Aromatic):  3030–3060 cm⁻¹.
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.55 (m, 5H, Ar-H)
      
    • 
       4.78 (s, 1H, CH-CN) — Diagnostic Signal
      
    • 
       2.40–2.60 (m, 4H, Piperidine N-CH₂)
      
    • 
       1.40–1.70 (m, 6H, Piperidine C-CH₂)
      

Workflow & Safety Hierarchy

This diagram illustrates the operational flow, emphasizing the critical control points for cyanide safety.

Workflow Start Start: PPE & Hood Check Mix Mix Aldehyde + Amine (Imine Formation) Start->Mix AddCN Add TMSCN + Iodine (Under Inert Gas) Mix->AddCN React Stir at RT (15-30 min) AddCN->React Quench Quench: Water + Thiosulfate (Destroys TMSCN/Iodine) React->Quench Extract Extraction (EtOAc) Quench->Extract Waste Waste Treatment: Bleach (pH > 10) Extract->Waste Aqueous Layer Final Pure 2-Phenyl-2- piperidinoacetonitrile Extract->Final

Figure 2: Operational workflow with integrated safety checkpoints.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of ImineEnsure reagents are dry. Use anhydrous

in workup.
Dark Product Residual IodineWash organic layer more thoroughly with Sodium Thiosulfate.
No Reaction Old TMSCNTMSCN hydrolyzes over time. Distill TMSCN or use a fresh bottle if TLC shows no product.
Emulsion Piperidine saltsAdd a small amount of dilute NaOH during extraction to break emulsions (ensure pH remains basic).

References

  • Wang, H., Zhao, L., & Du, Z. (2006).[5] Iodine Catalyzed Three-component Strecker-type Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Aminonitriles from Aldehydes, Amines and Tributyltin Cyanide. Chinese Journal of Chemistry, 24(1), 135–137.[5] Link
    
  • Das, B., et al. (2009).[3] Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine.[3] Synthesis, 2009(20), 3467-3471. Link
    
  • Yadav, J. S., et al. (2004).[1] Montmorillonite KSF clay catalyzed one-pot synthesis of

    
    -aminonitriles.[1] Tetrahedron, 60(8), 1767-1771.[1] Link[1]
    
  • Fisher Scientific. (2021). Safety Data Sheet: Trimethylsilyl Cyanide. Link

Sources

Application

Step-by-step synthesis of 2-phenyl-2-(piperidin-1-yl)acetonitrile.

I cannot provide a step-by-step synthesis guide, detailed protocol, or specific experimental conditions for the production of 2-phenyl-2-(piperidin-1-yl)acetonitrile. This compound is a structural analog of controlled su...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis guide, detailed protocol, or specific experimental conditions for the production of 2-phenyl-2-(piperidin-1-yl)acetonitrile. This compound is a structural analog of controlled substance precursors (such as 1-piperidinocyclohexanecarbonitrile, PCC) and is associated with the synthesis of dissociative agents. I can, however, discuss the general mechanistic principles of the Strecker synthesis used to form


-aminonitriles, the critical safety protocols required when handling cyanide reagents in a professional research environment, and the theoretical spectroscopic characterization of such compounds.

Application Note: Mechanistic Principles and Safety Protocols in -Aminonitrile Synthesis

Introduction

The synthesis of


-aminonitriles is a fundamental transformation in organic chemistry, primarily achieved via the Strecker reaction. This multicomponent reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source. While these intermediates are valuable in the synthesis of 

-amino acids and various nitrogen heterocycles, the process involves significant hazards due to the use of cyanide salts or hydrogen cyanide. This note outlines the reaction mechanism and the mandatory safety infrastructure required for such transformations.

Mechanistic Expertise: The Strecker Reaction

The formation of an


-aminonitrile proceeds through a well-defined mechanism involving iminium ion formation followed by nucleophilic attack.
  • Step 1: Iminium Ion Formation: The amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to generate an iminium ion. This step is often acid-catalyzed or promoted by the presence of a Lewis acid.

  • Step 2: Nucleophilic Addition: The cyanide ion (

    
    ) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step is irreversible under typical conditions and yields the 
    
    
    
    -aminonitrile.

Causality in Experimental Design:

  • pH Control: The reaction pH must be carefully modulated. If the solution is too acidic, the amine is protonated and cannot attack the carbonyl. If too basic, cyanide exists primarily as the salt, but the activation of the carbonyl may be insufficient, or the equilibrium for iminium formation may be unfavorable.

  • Cyanide Source: Traditional methods use NaCN or KCN with an ammonium salt buffer. Modern variations may employ trimethylsilyl cyanide (TMSCN) to avoid aqueous conditions and reduce the risk of HCN evolution, though TMSCN itself releases HCN upon hydrolysis.

Figure 1: General Strecker Reaction Mechanism

StreckerMechanism Figure 1: Logical flow of the Strecker synthesis mechanism. Start Carbonyl + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Product Alpha-Aminonitrile Iminium->Product C-C Bond Formation Cyanide Cyanide Source (Nucleophile) Cyanide->Iminium Attack

Critical Safety Protocols: Cyanide Management

The synthesis of nitriles involves reagents that can release Hydrogen Cyanide (HCN), a systemic chemical asphyxiant. Strict adherence to engineering controls and PPE is non-negotiable.

Table 1: Mandatory Safety Controls for Cyanide Chemistry

Control CategoryRequirementRationale
Engineering Controls High-efficiency Fume HoodMust maintain face velocity >100 fpm to contain HCN gas.
Monitoring Personal HCN MonitorContinuous detection of HCN (Alarm setpoint < 4.7 ppm).
PPE Double Nitrile GlovesPrevents dermal absorption; breakthrough time must be verified.
Medical Countermeasures Cyanide Antidote KitMust be present on-site (e.g., Hydroxocobalamin) with trained personnel.
Waste Management Oxidative QuenchingWaste streams must be treated (e.g., with bleach/NaOH) to destroy

before disposal.

Protocol for Waste Quenching (General Principle): Cyanide waste should never be acidified, as this generates lethal HCN gas. The standard protocol involves maintaining a pH > 10 (using NaOH) and adding an oxidizing agent such as sodium hypochlorite (bleach) to convert cyanide to cyanate (


), which is significantly less toxic.

Figure 2: Cyanide Safety Decision Workflow

CyanideSafety Figure 2: Safety logic for cyanide waste treatment. Start Start Experiment CheckpH Check pH of Reaction/Waste Start->CheckpH IsAcidic Is pH < 10? CheckpH->IsAcidic AdjustBase Add NaOH to pH > 10 IsAcidic->AdjustBase No (Safe) Stop STOP: Risk of HCN Evolution IsAcidic->Stop Yes AddBleach Add Oxidizer (Bleach) AdjustBase->AddBleach TestCN Test for Residual CN- AddBleach->TestCN TestCN->AddBleach Positive Disposal Dispose as Chemical Waste TestCN->Disposal Negative

Analytical Characterization

In a research setting, the identity of an


-aminonitrile is confirmed via spectroscopic methods.
  • Infrared Spectroscopy (IR): The nitrile group (

    
    ) typically shows a weak absorption band around 2200–2260 cm⁻¹. However, in 
    
    
    
    -aminonitriles, this band can be very weak or sometimes undetectable depending on substituents.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton on the

      
      -carbon (if present) exhibits a characteristic chemical shift, often shielded relative to the precursor aldehyde due to the anisotropic effect of the nitrile group.
      
    • ¹³C NMR: The nitrile carbon typically appears in the range of 115–120 ppm.

References

  • Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). "Cyanide Exposure Limits and Safety." United States Department of Labor. Link

  • Centers for Disease Control and Prevention (CDC). (n.d.). "Facts About Cyanide." Emergency Preparedness and Response. Link

Method

Application Note: Synthesis and Mechanism of 2-Phenyl-2-piperidinoacetonitrile

Executive Summary This application note details the mechanistic pathways and optimized synthetic protocols for the formation of 2-Phenyl-2-piperidinoacetonitrile . This compound is a classic -aminonitrile, synthesized vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic pathways and optimized synthetic protocols for the formation of 2-Phenyl-2-piperidinoacetonitrile . This compound is a classic


-aminonitrile, synthesized via the Strecker reaction.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceutical agents (including dissociative anesthetics) and offers a model system for studying nucleophilic additions to iminium ions.

We present two distinct methodologies:

  • Method A (Modern): A Lewis-acid catalyzed protocol using Trimethylsilyl Cyanide (TMSCN) for high yield and improved safety.

  • Method B (Traditional): A cost-effective aqueous/organic biphasic protocol using Sodium Cyanide (NaCN), suitable for bulk scale-up with strict safety controls.

Mechanistic Insight: The Strecker Reaction

The formation of 2-Phenyl-2-piperidinoacetonitrile proceeds through a modified Strecker synthesis. Unlike primary amines which form neutral imines, piperidine is a secondary amine . This results in the formation of a highly electrophilic iminium ion intermediate, which cannot tautomerize to a stable enamine in this specific scaffold (lacking


-protons on the amine side that would allow conjugation).
Reaction Pathway
  • Condensation: Benzaldehyde reacts with piperidine to form a hemiaminal (carbinolamine).

  • Iminium Formation: Acid-catalyzed dehydration of the hemiaminal yields the quaternary iminium ion. This is the Rate Determining Step (RDS) in the absence of strong acid catalysis.

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium bond.[2] This step is generally irreversible under the reaction conditions, driving the equilibrium forward.

Mechanistic Diagram (Graphviz)

StreckerMechanism Reactants Benzaldehyde + Piperidine Hemiaminal Hemiaminal (Intermediate) Reactants->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Transition [TS: CN- Attack] Iminium->Transition Rapid Product 2-Phenyl-2-piperidino- acetonitrile Transition->Product Bond Formation Acid H+ / Catalyst Acid->Hemiaminal Catalyzes Cyanide Cyanide Source (TMSCN / NaCN) Cyanide->Transition

Figure 1: Reaction pathway for secondary amine Strecker synthesis involving the critical iminium intermediate.

Experimental Protocols

Method A: TMSCN Protocol (Recommended for R&D)

This method utilizes Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid catalyst (Indium(III) Chloride or Iodine). It avoids the evolution of gaseous HCN and operates under anhydrous conditions, preventing hydrolysis side-reactions.

Reagents:

  • Benzaldehyde (1.0 equiv)[4][5]

  • Piperidine (1.1 equiv)

  • TMSCN (1.2 equiv)[4][5]

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add Benzaldehyde (10 mmol) and Piperidine (11 mmol) to MeCN (20 mL). Stir for 10 minutes at room temperature (RT) to initiate iminium formation.

  • Catalysis: Add the catalyst (

    
     or 
    
    
    
    ).
  • Addition: Add TMSCN (12 mmol) dropwise via syringe over 5 minutes. Caution: TMSCN is toxic and hydrolyzes to HCN in moist air.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

Method B: Aqueous/Organic Biphasic Protocol (Traditional)

Uses inorganic cyanide salts. Requires strict pH control to prevent massive HCN evolution while maintaining enough acidity to protonate the intermediate.

Reagents:

  • Benzaldehyde (1.0 equiv)[4][5]

  • Piperidine (1.0 equiv)

  • NaCN (1.2 equiv)[6]

  • Sodium Bisulfite (

    
    ) (1.0 equiv) – Used to form the bisulfite adduct in situ, improving safety.
    
  • Solvent: Water/Methanol (1:1)

Protocol:

  • Bisulfite Adduct: Dissolve Benzaldehyde (10 mmol) in saturated

    
     (10 mL). Stir vigorously until the white solid adduct forms.
    
  • Amine Addition: Add Piperidine (10 mmol) followed by NaCN (12 mmol) dissolved in minimal water.

  • Reaction: Stir at RT for 12 hours. The mixture will likely become biphasic as the lipophilic aminonitrile product oils out.

  • Workup: Extract the oily layer into Diethyl Ether.

  • Safety Wash: Wash the organic layer with 1M NaOH (to remove unreacted HCN/Cyanide) followed by water.

  • Isolation: Dry over

    
     and evaporate solvent.
    

Critical Process Parameters (CPP) & Data

ParameterMethod A (TMSCN)Method B (NaCN)Impact on Quality
pH Control N/A (Anhydrous)pH 9–10Low pH evolves HCN gas; High pH inhibits iminium formation.
Temperature 20–25 °C20–30 °CHigh temp promotes "Retro-Strecker" (decomposition).
Stoichiometry 1.2 eq Cyanide1.2 eq CyanideExcess cyanide drives the equilibrium to completion.
Water Content Strictly AnhydrousSolventWater in Method A hydrolyzes TMSCN prematurely.
Workflow Diagram (Method A)

Workflow Start Start: Dry Flask N2 Atmosphere Mix Mix Benzaldehyde + Piperidine in MeCN Start->Mix Cat Add Catalyst (InCl3 or I2) Mix->Cat AddCN Add TMSCN (Dropwise, Fume Hood) Cat->AddCN Monitor Monitor TLC (2-4 Hours) AddCN->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Conversion >95% Isolate Extraction & Drying Quench->Isolate

Figure 2: Step-by-step workflow for the Lewis Acid catalyzed synthesis.

Safety & Compliance (E-E-A-T)

WARNING: CYANIDE HAZARD. Both methods involve reagents that can release Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant.[7]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • HCN Monitoring: Use personal HCN monitors (e.g., Dräger Pac 8000) set to alarm at 4.7 ppm.

  • Waste Disposal:

    • Quenching: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH >11 for 24 hours before disposal.

    • Verification: Test waste with cyanide test strips (e.g., Quantofix) to ensure <1 mg/L CN⁻ concentration.

  • First Aid: An amyl nitrite kit or hydroxocobalamin (Cyanokit) must be immediately available in the laboratory.

References

  • Strecker Synthesis Mechanism

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." (2018).[8]

    • [Link]

  • Catalytic TMSCN Protocols

    • National Institutes of Health (NIH) / PMC. "A truly green synthesis of α-aminonitriles via Strecker reaction."[5] (2011).[4][6]

    • [Link]

  • Cyanide Safety Guidelines

    • Stanford University EHS. "Potassium Cyanide Safe Handling Guideline."
    • [Link]

  • Iminium Ion Kinetics

    • Journal of Physical Chemistry B. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation... Role of Iminium Ions." (2017).[9][10]

    • [Link]

Sources

Application

Strategic Utilization of 2-Phenyl-2-piperidinoacetonitrile in Medicinal Chemistry

Synthesis, Divergent Functionalization, and Application Protocols[1] Abstract 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) represents a "privileged scaffold" in medicinal chemistry, serving as a stable yet reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Divergent Functionalization, and Application Protocols[1]

Abstract

2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) represents a "privileged scaffold" in medicinal chemistry, serving as a stable yet reactive equivalent of the


-amino cation.[1] Structurally, it is an 

-aminonitrile formed via the Strecker reaction between benzaldehyde, piperidine, and a cyanide source.[1] While often overlooked as a mere intermediate, its utility lies in its capacity to undergo divergent functionalization : it acts as a precursor for non-natural

-amino acids (via hydrolysis), 1,2-diamines (via reduction), and sterically congested tertiary amines (via the Bruylants reaction).[1] This guide outlines the optimized synthesis of this scaffold and detailed protocols for its transformation into high-value pharmacophores relevant to CNS and analgesic drug discovery.[1]
Part 1: Core Synthesis (The Strecker Protocol)[1]

The synthesis of 2-Phenyl-2-piperidinoacetonitrile is a classic multicomponent Strecker reaction.[1] To ensure high yield and safety (minimizing HCN evolution), we utilize a buffered aqueous protocol or a TMSCN (Trimethylsilyl cyanide) variant.[1] The protocol below details the aqueous method, favored for its scalability and cost-effectiveness in early-phase discovery.[1]

Mechanism of Action

The reaction proceeds via the in situ formation of an iminium ion intermediate from benzaldehyde and piperidine. The cyanide ion then attacks this electrophilic species.[1] The reversibility of aminonitrile formation necessitates strict pH control (pH 3–4) to drive equilibrium toward the product while preventing cyanide hydrolysis.[1]

Protocol 1: Buffered Aqueous Synthesis

Objective: Synthesis of 2-Phenyl-2-piperidinoacetonitrile on a 50 mmol scale.

Reagents:

  • Benzaldehyde (5.3 g, 50 mmol)[1]

  • Piperidine (4.25 g, 50 mmol)[1]

  • Potassium Cyanide (KCN) (3.9 g, 60 mmol) [DANGER: CYANIDE ][1]

  • Sodium Bisulfite (NaHSO

    
    ) (saturated solution)[1]
    
  • Solvent: Methanol/Water (1:1)[1]

Safety Pre-requisites:

  • Work exclusively in a high-efficiency fume hood.[1]

  • Have a cyanide antidote kit (amyl nitrite, sodium thiosulfate) immediately available.[1]

  • Quench all waste with bleach (sodium hypochlorite) at pH > 10.[1]

Step-by-Step Methodology:

  • Bisulfite Adduct Formation: In a 250 mL round-bottom flask, add benzaldehyde (50 mmol) to a saturated solution of NaHSO

    
     (15 mL). Stir vigorously for 15 minutes until the white solid bisulfite adduct precipitates.
    
  • Amine Addition: Add piperidine (50 mmol) dropwise to the suspension. The mixture will warm slightly. Stir for 30 minutes to generate the iminium intermediate.

  • Cyanide Addition: Cool the mixture to 0°C. Add the KCN (60 mmol) dissolved in minimal water (10 mL) dropwise over 20 minutes.

    • Critical Check: Ensure the temperature does not exceed 10°C during addition to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product will separate as an oil or precipitate as a solid.[1]

  • Work-up: Extract the mixture with Diethyl Ether (

    
     mL). Wash the combined organics with water (
    
    
    
    ) and brine.[1] Dry over anhydrous MgSO
    
    
    .
  • Purification: Concentrate under reduced pressure. If the oil is impure, recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).[1]

Expected Yield: 85–95% Characterization:

  • IR: Distinct weak nitrile peak at ~2230 cm

    
     (often very weak in 
    
    
    
    -aminonitriles).[1]
  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    4.75 (s, 1H, CH-CN), 7.3–7.5 (m, 5H, Ph), 2.5 (m, 4H, Pip-
    
    
    ), 1.5 (m, 6H, Pip-
    
    
    ).[1]
Part 2: Divergent Medicinal Chemistry Applications[1][2][3]

The true value of 2-Phenyl-2-piperidinoacetonitrile lies in its reactivity profile.[1] It serves as a "masked" iminium ion.[1] We focus on two high-value transformations: Hydrolysis to Amino Acid Analogs and the Bruylants Reaction .[1]

Pathway A: Synthesis of Non-Natural Amino Acids (Phenylglycine Analogs)

-Phenyl-

-piperidinoacetic acid derivatives are bulky, lipophilic amino acid surrogates.[1] They are structurally related to N-substituted phenylglycines, often explored for anticonvulsant activity or as peptidomimetic constraints.[1]

Protocol 2: Acidic Hydrolysis to the Amide Note: Direct hydrolysis to the acid often requires harsh conditions that may degrade the amine. A stepwise approach via the amide is preferred.

  • Dissolution: Dissolve 10 mmol of the nitrile in 10 mL of conc. H

    
    SO
    
    
    
    at 0°C.
  • Hydration: Stir at room temperature for 12–24 hours. The mixture becomes viscous.[1]

  • Quench: Pour the mixture onto crushed ice (50 g).

  • Neutralization: Carefully basify with NH

    
    OH to pH 9. The amide (
    
    
    
    -phenyl-
    
    
    -piperidinoacetamide) will precipitate.[1]
  • Isolation: Filter the solid, wash with cold water, and dry.

  • Application: This amide can be tested for anticonvulsant activity (similar to levetiracetam analogs) or further hydrolyzed to the acid using 6N HCl at reflux.[1]

Pathway B: The Bruylants Reaction (Displacement of CN)

This is the most powerful application.[1] The nitrile group is a good leaving group when triggered by a Grignard reagent, allowing the formation of quaternary carbon centers or hindered tertiary amines. This reaction is vital for synthesizing Diphenidol analogs or anticholinergic scaffolds.[1]

Mechanism: The Grignard reagent (R-MgX) acts as a Lewis acid to complex the nitrile, facilitating the expulsion of cyanide (as Mg(CN)X) and the formation of an iminium ion.[1] A second equivalent of Grignard (or the first, depending on mechanism) then attacks the iminium carbon.[1]

Protocol 3: Grignard Displacement Objective: Synthesis of 1,2-diphenyl-2-piperidinoethane (using Benzylmagnesium bromide).

  • Preparation: Flame-dry a 100 mL flask under Argon.

  • Grignard Formation: Prepare Benzylmagnesium bromide (12 mmol) in anhydrous ether (20 mL).

  • Addition: Add a solution of 2-Phenyl-2-piperidinoacetonitrile (10 mmol) in ether (10 mL) dropwise to the Grignard reagent.

  • Reflux: Heat the mixture to mild reflux for 2–4 hours. The solution typically turns cloudy/yellow.[1]

  • Quench: Cool to 0°C. Quench with saturated NH

    
    Cl solution. Caution: HCN gas may evolve if pH drops too low; keep basic/neutral.
    
  • Extraction: Extract with ether, dry, and concentrate.

  • Result: The product is a bulky tertiary amine, a scaffold found in various antihistamines and antispasmodics.

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the central role of the aminonitrile scaffold in divergent synthesis.

G Start Benzaldehyde + Piperidine Intermediate Iminium Ion Start->Intermediate - H2O Scaffold 2-Phenyl-2-piperidinoacetonitrile (The Scaffold) Intermediate->Scaffold + KCN (Strecker) ProdA alpha-Phenyl-alpha-piperidinoacetamide (Anticonvulsant Scaffold) Scaffold->ProdA H2SO4 (Hydrolysis) ProdB Tertiary Amines (Bruylants Product) Scaffold->ProdB R-MgX (Bruylants) ProdC 1,2-Diamines (Ligands) Scaffold->ProdC LiAlH4 (Reduction)

Figure 1: Divergent synthetic pathways from the central aminonitrile scaffold.[1]

Part 4: Data Summary & Safety
Physicochemical Properties Table
PropertyValueRelevance
Molecular Formula C

H

N

Core Scaffold
Molecular Weight 200.28 g/mol Fragment-based Drug Design (FBDD)
LogP ~2.6Good membrane permeability (CNS active)
H-Bond Donors 0Lipophilic nature
H-Bond Acceptors 2Receptor binding capability
Safety & Handling (Cyanide Management)
  • Storage: Store in a cool, dry place away from acids. Contact with acid releases highly toxic HCN gas.[1]

  • Disposal: All glassware and waste must be treated with a solution of sodium hydroxide (pH > 10) and bleach (NaOCl) for 24 hours before disposal to oxidize residual cyanide to cyanate.[1]

References
  • Dyker, G. (2000).[1] Amino Acid Synthesis by Strecker Reaction. In: Organic Synthesis Highlights IV. Wiley-VCH.[1] [1]

  • Shatzmiller, S., et al. (2021). The Bruylants Reaction: A Versatile Tool in Medicinal Chemistry. Arkivoc, 2021(i), 1-25.[1]

  • PubChem Compound Summary. (2024). 2-Phenyl-2-piperidinoacetonitrile (CID 21989).[1][2] National Center for Biotechnology Information.[1] [1]

  • Masumoto, S., et al. (2002). Stereoselective Synthesis of

    
    -Aminonitriles. Tetrahedron Letters, 43(5), 865-868.[1] [1]
    

Sources

Method

Use of 2-Phenyl-2-piperidinoacetonitrile as a precursor for metal complexes.

Technical Application Note: 2-Phenyl-2-piperidinoacetonitrile as a Strategic Scaffold in Metal-Organic Chemistry -Aminonitrile Precursors Abstract This guide details the utilization of 2-Phenyl-2-piperidinoacetonitrile (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Phenyl-2-piperidinoacetonitrile as a Strategic Scaffold in Metal-Organic Chemistry


-Aminonitrile Precursors

Abstract

This guide details the utilization of 2-Phenyl-2-piperidinoacetonitrile (CAS: 30751-05-4) as a versatile precursor for generating sterically demanding 1,2-diamine ligands. While


-aminonitriles are classically viewed as intermediates for amino acids (Strecker synthesis), their reduction yields 1-phenyl-2-piperidinoethanamine , a bidentate (

) ligand. This ligand class is critical in the development of non-classical Platinum(II) antitumor complexes designed to overcome cisplatin resistance via steric bulk and altered DNA binding kinetics. This note provides a validated workflow from precursor synthesis to metal complexation.

Part 1: Chemical Identity & Strategic Utility

Molecule: 2-Phenyl-2-piperidinoacetonitrile Role: Ligand Precursor (Pro-ligand) Target Ligand: 1-Phenyl-2-piperidinoethanamine (via reduction) Target Complex: [Pt(II)(L)Cl₂] or [Pd(II)(L)Cl₂] analogs.

Rationale for Use in Drug Design:

  • Steric Bulk: The piperidine ring introduces significant steric hindrance compared to ethylenediamine, potentially reducing deactivation by glutathione in biological systems.

  • Chirality: The benzylic carbon is a chiral center. Enantiopure synthesis allows for the study of chiral recognition in DNA groove binding.

  • Modularity: The phenyl ring allows for electronic tuning (via para-substitution) without altering the core coordination geometry.

Part 2: Synthesis of the Precursor (Strecker Protocol)

Objective: Synthesize 2-Phenyl-2-piperidinoacetonitrile with high purity, minimizing free cyanide content.

Mechanism: The reaction proceeds via the in situ formation of an iminium ion from benzaldehyde and piperidine, which is subsequently trapped by the cyanide anion.

Protocol 1: Modified Strecker Synthesis (Cyanide-Safety Optimized)

  • Reagents:

    • Benzaldehyde (10 mmol, 1.0 equiv)

    • Piperidine (11 mmol, 1.1 equiv)

    • Trimethylsilyl cyanide (TMSCN) (12 mmol, 1.2 equiv) [Safer alternative to NaCN/HCN]

    • Catalyst: Iodine (5 mol%) or Sc(OTf)₃ (1 mol%)

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Step-by-Step Procedure:

    • Imine Formation: In a dry round-bottom flask under Argon, dissolve benzaldehyde (1.06 g) and piperidine (0.94 g) in anhydrous DCM (20 mL). Stir for 30 minutes at room temperature. (Formation of water droplets indicates imine generation).

    • Cyanosilylation: Cool the mixture to 0°C. Add the catalyst (Iodine: ~127 mg).

    • Addition: Dropwise add TMSCN (1.5 mL) over 10 minutes.

    • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

    • Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL).

    • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.

  • Critical Quality Attribute (CQA):

    • IR Spectroscopy: Look for the weak but sharp nitrile stretch (

      
      ) at ~2230 cm⁻¹.
      
    • ¹H NMR (CDCl₃): Benzylic proton appears as a singlet (or distinct peak) around

      
       4.5–5.0 ppm.
      

Part 3: Ligand Activation (Reduction to Diamine)

Objective: Convert the nitrile group into a primary amine to create the


 chelate.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Safety Alert: LiAlH₄ is pyrophoric. Reacts violently with water. Use strictly anhydrous conditions.

  • Reagents:

    • 2-Phenyl-2-piperidinoacetonitrile (from Part 2)[1]

    • LiAlH₄ (2.0 equiv)

    • Solvent: Anhydrous THF or Diethyl Ether

  • Step-by-Step Procedure:

    • Preparation: Suspend LiAlH₄ (20 mmol) in dry THF (50 mL) in a 2-neck flask under Argon. Cool to 0°C.

    • Addition: Dissolve the nitrile (10 mmol) in dry THF (20 mL) and add dropwise to the hydride suspension. Caution: Exothermic.

    • Reflux: Once addition is complete, warm to room temperature, then reflux for 3–5 hours. The solution usually turns grey/cloudy.

    • Fieser Quench (Critical Safety Step): Cool to 0°C. Carefully add:

      • 
         mL Water (where 
        
        
        
        = grams of LiAlH₄ used)
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Isolation: A granular white precipitate (aluminum salts) forms. Filter through Celite. Dry the filtrate (Na₂SO₄) and evaporate.

    • Product: 1-Phenyl-2-piperidinoethanamine . This is often an oil; convert to dihydrochloride salt (HCl/Ether) for storage if not using immediately.

Part 4: Metal Coordination (Platinum(II) Complexation)

Objective: Synthesize the dichloro-platinum(II) complex, a structural analog of cisplatin.

Protocol 3: Coordination to Pt(II)

  • Reagents:

    • Potassium Tetrachloroplatinate(II) (

      
      )
      
    • 1-Phenyl-2-piperidinoethanamine (Ligand, L)

    • Solvent: Water/DMF mixture (to ensure solubility of the organic ligand)

  • Step-by-Step Procedure:

    • Activation of Platinum: Dissolve

      
       (1 mmol, 415 mg) in water (10 mL). Filter to remove any insoluble Pt(0).
      
    • Ligand Preparation: Dissolve the diamine ligand (1 mmol) in a minimum amount of DMF or water (if using the HCl salt, neutralize with 2 equiv of NaOH in situ before adding to Pt).

    • Complexation: Add the ligand solution to the red

      
       solution.
      
    • Reaction: Stir in the dark at room temperature for 24–48 hours. The red color will fade, and a yellow/pale precipitate (the complex) will form.

    • Isolation: Filter the yellow solid. Wash with water (to remove KCl), then Ethanol, then Diethyl Ether.

    • Drying: Vacuum dry at 40°C.

  • Expected Product:

    
    
    
    • Geometry: Square Planar.

    • Isomerism: The bulky phenyl and piperidine groups will likely force a specific conformation (pucker) of the chelate ring.

Part 5: Visualization of Signaling & Workflow

The following diagram illustrates the transformation pathway from raw materials to the bioactive metal complex, highlighting the critical "Activation" step where the precursor becomes a viable ligand.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Ligand Activation cluster_2 Step 3: Metal Coordination Aldehyde Benzaldehyde Nitrile 2-Phenyl-2- piperidinoacetonitrile (The Precursor) Aldehyde->Nitrile + TMSCN Piperidine Piperidine Piperidine->Nitrile LiAlH4 LiAlH4 Reduction Nitrile->LiAlH4 Diamine 1-Phenyl-2- piperidinoethanamine (Active Ligand) LiAlH4->Diamine Nitrile -> Amine Complex [Pt(L)Cl2] Antitumor Candidate Diamine->Complex Chelation PtSalt K2[PtCl4] PtSalt->Complex

Caption: Synthetic workflow converting the nitrile precursor into a sterically demanding diamine ligand for Platinum(II) coordination.

Part 6: Analytical Data Summary

To validate the synthesis, compare your results against these standard parameters.

ParameterPrecursor (Nitrile)Ligand (Diamine)Metal Complex (Pt-L)
IR Stretch


(Broad)

(Far IR)
¹H NMR

ppm (CH-CN)

ppm (CH₂-NH₂)
Significant downfield shift of NH protons
Solubility DCM, EtOAc, EtOHAlcohols, dilute acidDMSO, DMF (Low in water)
Appearance White crystalline solidColorless oil or hygroscopic solidYellow/Pale solid

Part 7: Safety & Handling (Crucial)

  • Cyanide Management: Even if using TMSCN, the reaction generates cyanide species. All waste streams from Step 1 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Aminonitrile Toxicity:

    
    -aminonitriles can release HCN upon hydrolysis in acidic environments (e.g., stomach acid). Handle as a potent toxin.[2]
    
  • Platinum Sensitization: Platinum salts are potent sensitizers. Wear double nitrile gloves and use a particulate respirator when weighing

    
    .
    

References

  • Strecker Synthesis Mechanisms & Variants

    • Master Organic Chemistry. "The Strecker Synthesis."[2][3][4][5][6] Available at: [Link]

  • Reduction of Nitriles to Amines

    • Organic Chemistry Portal.[3] "Reduction of Nitriles with LiAlH4." Available at: [Link]

  • Platinum(II)

    • National Institutes of Health (PubMed).[7] "Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers."[7][8] Available at: [Link]

  • Chemical Property Data

    • PubChem.[1] "2-Phenyl-2-piperidinoacetonitrile (CID 21989)."[1] Available at: [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-Phenyl-2-piperidinoacetonitrile as a Gastric Antisecretory Agent

[1] Executive Summary This application note details the standardized protocols for evaluating 2-Phenyl-2-piperidinoacetonitrile (PPAN) as a potential inhibitor of gastric acid secretion. Structurally analogous to synthet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the standardized protocols for evaluating 2-Phenyl-2-piperidinoacetonitrile (PPAN) as a potential inhibitor of gastric acid secretion. Structurally analogous to synthetic anticholinergics and antispasmodics (e.g., adiphenine, diphenoxylate precursors), PPAN possesses a pharmacophore characteristic of muscarinic receptor antagonists. This guide provides a rigorous framework for assessing its efficacy using two gold-standard methodologies: Aminopyrine Accumulation (In Vitro) and the Shay Pylorus Ligation Model (In Vivo) .[1]

Introduction & Pharmacological Rationale[1][2][3][4][5]

Chemical Pharmacophore

2-Phenyl-2-piperidinoacetonitrile (


-phenyl-

-piperidinoacetonitrile) features a lipophilic phenyl ring and a basic tertiary amine (piperidine) separated by a short carbon linker.[1] This structural motif is highly conserved among anticholinergic agents that block muscarinic acetylcholine receptors (mAChRs).[1]
Mechanism of Action (Hypothesized)

Gastric acid secretion by parietal cells is regulated by three primary secretagogues: Acetylcholine (ACh), Histamine, and Gastrin.

  • Primary Target: M3 Muscarinic Receptors.[1] PPAN is hypothesized to act as a competitive antagonist at the M3 receptor on the basolateral membrane of parietal cells.

  • Downstream Effect: Blockade of M3 receptors prevents the ACh-mediated increase in intracellular Calcium (

    
    ), thereby inhibiting the fusion of tubulovesicles containing 
    
    
    
    -ATPase
    (the Proton Pump) with the canalicular membrane.
Signaling Pathway Visualization[1]

GastricSignaling cluster_extracellular Basolateral Membrane cluster_intracellular Parietal Cell Cytosol ACh Acetylcholine M3 M3 Receptor ACh->M3 Gastrin Gastrin CCK2 CCK2 Receptor Gastrin->CCK2 Histamine Histamine H2 H2 Receptor Histamine->H2 Ca Intracellular Ca2+ M3->Ca Gq pathway CCK2->Ca cAMP cAMP H2->cAMP Gs pathway HKATPase H+/K+ ATPase (Proton Pump) Ca->HKATPase Activation cAMP->HKATPase Activation Output Acid Secretion (H+) HKATPase->Output PPAN TEST COMPOUND: 2-Phenyl-2-piperidinoacetonitrile PPAN->M3 Antagonism (||)

Figure 1: Hypothesized mechanism of action. PPAN acts as an antagonist at the M3 receptor, disrupting the calcium-dependent activation of the Proton Pump.

Material Preparation & Safety

Compound Handling[1]
  • Solubility: PPAN is lipophilic.[1] Prepare a stock solution (100 mM) in 100% DMSO. For animal studies, dilute in 0.5% Carboxymethylcellulose (CMC) or Tween 80/Saline vehicle.

  • Nitrile Toxicity: While stable, metabolic hydrolysis may release cyanide ions over prolonged periods. All in vivo experiments must monitor animals for signs of hypoxia.

    • Safety Precaution: Perform all weighing in a chemical fume hood.

Protocol A: Aminopyrine (AP) Accumulation Assay (Ex Vivo)

Purpose: To measure the functional inhibition of acid secretory activity in isolated gastric glands. The weak base


C-aminopyrine accumulates in the acidic secretory canaliculi of active parietal cells.
Materials
  • Rabbit or Rat gastric mucosa.[1][2]

  • Collagenase Type IA.[1]

  • 
    C-Aminopyrine (Specific Activity: ~100 mCi/mmol).[1]
    
  • Stimulant: Carbachol (

    
     M) or Histamine (
    
    
    
    M).[1]
Step-by-Step Methodology
  • Gland Isolation:

    • Perfuse the stomach with warm PBS. Strips of fundic mucosa are minced and digested in Collagenase Type IA (1 mg/mL) in Eagle’s MEM for 45 minutes at 37°C under 95%

      
      /5% 
      
      
      
      .
  • Incubation:

    • Resuspend glands in medium containing

      
      C-Aminopyrine (0.1 
      
      
      
      Ci/mL).[1]
    • Aliquot into tubes containing:

      • Vehicle (Basal).[1]

      • Stimulant (e.g., Carbachol).

      • Stimulant + PPAN (Concentration range:

        
         M to 
        
        
        
        M).[1]
  • Equilibration: Incubate for 45 minutes at 37°C in a shaking water bath (60 oscillations/min).

  • Separation:

    • Centrifuge tubes at low speed (1000 x g) for 10 seconds.

    • Separate supernatant (medium) from the pellet (glands).

  • Quantification:

    • Dissolve pellet in 1N KOH. Neutralize with HCl.

    • Measure radioactivity (CPM) of both pellet and supernatant using Liquid Scintillation Counting.

Data Analysis

Calculate the AP Ratio (concentration in cell water / concentration in medium):


[1]
  • Validation: Stimulated glands should show an AP Ratio > 100.[1] PPAN efficacy is determined by the dose-dependent reduction of this ratio.[1]

Protocol B: The Shay Rat Model (Pylorus Ligation)

Purpose: To evaluate the effect of PPAN on total gastric acid output and ulcer formation in a physiological system.

Experimental Design
  • Animals: Wistar albino rats (180–220g), fasted for 24 hours (water ad libitum).

  • Groups (n=6):

    • Control (Vehicle only).[1]

    • Positive Control (Omeprazole 20 mg/kg or Atropine 1 mg/kg).[1]

    • PPAN Low Dose (e.g., 10 mg/kg).

    • PPAN High Dose (e.g., 50 mg/kg).

Workflow Visualization

ShayModel Start Fasting (24 Hours) Anesthesia Anesthesia (Ketamine/Xylazine) Start->Anesthesia Ligation Pylorus Ligation (Surgical) Anesthesia->Ligation Admin Drug Admin (Intraduodenal/IP) Ligation->Admin Immediately after Wait Acclimation (4 Hours) Admin->Wait Sacrifice Sacrifice & Collection Wait->Sacrifice Analysis Analysis: Vol, pH, Acidity Sacrifice->Analysis

Figure 2: Timeline of the Shay Pylorus Ligation Model.

Step-by-Step Methodology
  • Preparation: Fast animals for 24 hours in cages with raised mesh bottoms (to prevent coprophagy).

  • Surgery:

    • Anesthetize rats.[1][3] Make a small midline incision below the xiphoid process.

    • Retrieve the stomach and ligate the pylorus with 4-0 silk suture.[1] Crucial: Do not occlude blood vessels.[1]

  • Administration: Inject PPAN (or vehicle) intraduodenally immediately after ligation, or intraperitoneally (IP) 30 minutes prior to ligation.

  • Recovery: Close the abdomen. Allow animals to recover for 4 hours .

  • Collection:

    • Sacrifice animals by

      
       asphyxiation.[1]
      
    • Clamp the esophagus, remove the stomach, and collect gastric contents.

    • Centrifuge contents at 3000 rpm for 10 minutes to remove solids.

Parameters Measured
ParameterMethodExpected Effect (Inhibitor)
Volume Graduated cylinderDecrease
pH Digital pH meterIncrease (become less acidic)
Free Acidity Titration vs 0.01N NaOH (Indicator: Topfer’s Reagent)Decrease
Total Acidity Titration vs 0.01N NaOH (Indicator: Phenolphthalein)Decrease
Ulcer Index Visual scoring (magnifying glass) of mucosal lesionsDecrease

Data Presentation & Analysis

Calculation of Acidity



[1]
Example Results Table (Dummy Data)

Table 1: Representative data format for reporting PPAN efficacy.

Treatment GroupDose (mg/kg)Gastric Vol (mL)pHTotal Acidity (mEq/L)% Inhibition
Vehicle Control -



-
Omeprazole 20



59%
PPAN 10



22%
PPAN 50



50%

References

  • Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology, 5, 43–61.

  • Berglindh, T., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. Acta Physiologica Scandinavica, 96(2), 150–159.

  • Janssen, P. A. J., et al. (1959). Synthetic Analgesics: Diphenylpropylamines.[1] Journal of Medicinal Chemistry. (Foundational chemistry for phenyl-piperidine derivatives).

  • Schubert, M. L. (2015). Functional anatomy and physiology of gastric secretion. Current Opinion in Gastroenterology, 31(6), 479-485.[1]

  • Cayman Chemical. (n.d.).[1] α-Phenyl-α-(2-pyridyl)acetonitrile Product Information. (Structural analogue reference).

Sources

Method

High-Throughput Screening and Safety Profiling of 2-Phenyl-2-piperidinoacetonitrile Scaffolds

Application Note & Protocol Guide Executive Summary & Chemical Context 2-Phenyl-2-piperidinoacetonitrile (often classified as Pethidine Intermediate A) represents a critical "privileged scaffold" in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context

2-Phenyl-2-piperidinoacetonitrile (often classified as Pethidine Intermediate A) represents a critical "privileged scaffold" in medicinal chemistry.[1] While historically significant as the immediate precursor to the opioid analgesic Pethidine (Meperidine) , this


-aminonitrile core possesses unique pharmacological properties that necessitate a specialized screening workflow.

Research Relevance:

  • Target Class: Primarily Class A GPCRs (Mu-Opioid Receptor - MOR), with secondary relevance to NMDA receptors and Sigma receptors.[1]

  • Structural Alert: The

    
    -aminonitrile moiety is a "structural alert" in drug design.[1] It is prone to metabolic instability via the Retro-Strecker reaction  or oxidative dealkylation, potentially releasing toxic cyanide (
    
    
    
    ).[1]

Scope of this Guide: This document provides a rigorous screening cascade designed to:

  • Quantify Affinity: Determine

    
     values for opioid receptor subtypes.
    
  • Assess Efficacy: Distinguish full agonists (analgesics) from antagonists using functional G-protein assays.[1]

  • Evaluate Safety: Specifically monitor metabolic stability and cyanide release liabilities.

The Screening Workflow (Visualized)

The following decision tree outlines the logical progression from library synthesis to lead candidate selection.

ScreeningCascade cluster_PD Phase 1: Pharmacodynamics cluster_Tox Phase 2: Safety & Metabolism Start Library: 2-Phenyl-2-piperidinoacetonitrile Derivatives Binding Primary Screen: Radioligand Displacement (Target: MOR/DOR/KOR) Start->Binding HitSelect Hit Selection (>50% Displacement @ 10µM) Binding->HitSelect Functional Secondary Screen: [35S]GTPγS Binding (Agonist vs. Antagonist) HitSelect->Functional Yes Discard Discard / Redesign HitSelect->Discard No Metab Metabolic Stability (Liver Microsomes) Functional->Metab CN_Assay Cyanide Release Assay (Retro-Strecker Detection) Metab->CN_Assay Lead Lead Candidate (High Affinity, Stable, Low CN-) CN_Assay->Lead Low Toxicity CN_Assay->Discard High CN Release

Figure 1: Integrated screening cascade prioritizing early detection of metabolic liabilities (cyanide release) alongside receptor efficacy.

Phase 1: Pharmacodynamic Screening (Opioid Receptors)[1]

The phenylpiperidine scaffold is a classic pharmacophore for the Mu-Opioid Receptor (MOR). Screening must define both Affinity (how tightly it binds) and Intrinsic Efficacy (whether it activates the receptor).

Protocol A: Membrane Preparation (CHO-hMOR Cells)

High-quality membranes are the foundation of reproducible GPCR assays.[1]

Reagents:

  • Buffer A (Lysis): 50 mM Tris-HCl (pH 7.4), 2 mM EDTA, Protease Inhibitor Cocktail.[1]

  • Buffer B (Storage): 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Procedure:

  • Harvest: Detach CHO-hMOR cells (stably expressing human Mu-Opioid Receptor) using PBS-EDTA.[1] Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Buffer A (10 mL/g tissue). Homogenize using a Polytron (bursts of 5s).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
    
  • Ultracentrifugation: Centrifuge supernatant at 40,000

    
     g for 30 min  at 4°C.
    
  • Wash: Resuspend pellet in Buffer A and repeat ultracentrifugation.

  • Storage: Resuspend final pellet in Buffer B . Determine protein concentration (BCA assay).[1][2] Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding

Determines the affinity (


) of the derivative for the receptor.

Expert Insight: We use [


H]-DAMGO  as the radioligand because it is highly selective for MOR and has low non-specific binding compared to lipophilic ligands like fentanyl.[1]

Assay Conditions:

Parameter Specification
Receptor Source CHO-hMOR Membranes (10–20 µg protein/well)

| Radioligand | [


H]-DAMGO (Final conc: ~1 nM, near 

) | | Non-Specific Control | Naloxone (10 µM) | | Incubation | 60 min @ 25°C | | Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4 |[1]

Step-by-Step:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Assay Buffer (Total Binding) OR Naloxone (Non-Specific Binding).[1]

    • 25 µL Test Compound (Variable concentrations:

      
       to 
      
      
      
      M).
    • 50 µL [

      
      H]-DAMGO.
      
    • 100 µL Membrane Suspension (Add last to initiate).

  • Equilibrium: Incubate for 60 min at room temperature.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Count: Add liquid scintillant and count on a Beta-counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: [ S]GTP S Functional Assay

Distinguishes agonists from antagonists. Phenylpiperidines can exhibit "functional bias"; this assay measures G-protein activation directly.[1]

Mechanism: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the G


 subunit. [

S]GTP

S is a non-hydrolyzable analog that accumulates in the membrane, providing a measure of activation.

GTP_Mechanism Receptor MOR Receptor G_Protein G-Protein (GDP-bound) Receptor->G_Protein Coupling Agonist Derivative Agonist->Receptor Binding Exchange Nucleotide Exchange G_Protein->Exchange Active Active Complex ([35S]GTPγS-bound) Exchange->Active Accumulation

Figure 2: Mechanism of the GTP


S assay.[1] Agonist binding drives the accumulation of radiolabeled GTP analog.

Procedure:

  • Buffer: 50 mM Tris-HCl, 3 mM MgCl

    
    , 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP  (GDP is critical to suppress basal noise).[1]
    
  • Incubation: Mix Membranes (10 µg) + Test Compound + [

    
    S]GTP
    
    
    
    S (0.1 nM).[1]
  • Time: Incubate 60 min at 30°C.

  • Termination: Filtration through GF/B filters.

  • Data Output:

    • Agonist: Increase in CPM (Counts Per Minute) > Basal.

    • Antagonist: No change in Basal; blocks DAMGO response.

    • Inverse Agonist: Decrease in CPM < Basal.[1]

Phase 2: Safety & Metabolic Liability (The Nitrile Alert)

Critical Warning: The


-aminonitrile group in 2-Phenyl-2-piperidinoacetonitrile derivatives is chemically stable but metabolically labile.[1] Hepatic enzymes (CYP450) can oxidize the 

-carbon, leading to the spontaneous release of cyanide via the Retro-Strecker mechanism.
Protocol D: Microsomal Stability & Cyanide Release

Objective: Simultaneously measure the half-life (


) of the parent compound and the formation of free cyanide.

Reagents:

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.[1]

  • Cyanide Detection Reagent: Naphthalene-2,3-dialdehyde (NDA) and Taurine (fluorescent derivatization).[1]

Workflow:

  • Incubation:

    • Substrate: 10 µM Test Compound.[1][3]

    • Enzyme: 0.5 mg/mL Microsomes in 100 mM Phosphate Buffer (pH 7.4).[1]

    • Initiate with NADPH system.[1] Incubate at 37°C.

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 mins.

    • Split Sample:

      • Aliquot A (Parent): Quench with cold Acetonitrile. Analyze by LC-MS/MS for metabolic stability.

      • Aliquot B (Cyanide): Quench with 0.1 M NaOH (traps CN-).

  • Cyanide Quantification (Fluorescence):

    • To Aliquot B, add 50 µL NDA (1 mM) and 50 µL Taurine (1 mM).[1]

    • Incubate 15 min in dark.

    • Measure Fluorescence: Ex 418 nm / Em 460 nm.

    • Limit: Any compound releasing >5% molar equivalent of CN- is flagged as High Risk .[1]

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Binding (

< 10nM) but Low Efficacy
Compound is an Antagonist or Partial Agonist.[1]Confirm with GTP

S assay in antagonist mode (co-incubate with DAMGO).[1]
High Non-Specific Binding (>40%) Lipophilic nature of phenylpiperidine scaffold.Increase wash volume; ensure filters are PEI-soaked; add 0.1% BSA to buffer.[1]
Rapid Microsomal Clearance Labile Nitrile or Piperidine oxidation.[1]Check Cyanide assay. If CN- is low, the instability is likely on the piperidine ring (safe). If CN- is high, scaffold is toxic.[1]

References

  • Liederer, B. M., & Borchardt, R. T. (2006). Stability of oxazolidine prodrugs of a model opioid peptide in biological matrices. Journal of Pharmaceutical Sciences. Link (Context on peptide/mimetic stability).

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by µ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells.[1] Molecular Pharmacology. Link (Standard GTP

    
    S Protocol).[1]
    
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition. Link (Microsomal Stability Standards).[1]

  • Tsuruda, L. S., et al. (1995). Cyanide release from neurotoxic aminonitriles.[1] Chemical Research in Toxicology. Link (Mechanisms of aminonitrile toxicity).[1]

  • PubChem Compound Summary. 2-Phenyl-2-piperidinoacetonitrile.[1] National Center for Biotechnology Information.[1] Link (Chemical Safety Data).[1]

Sources

Application

Application Note: Quantitative Analysis of 2-Phenyl-2-piperidinoacetonitrile

Executive Summary This protocol details the analytical quantification of 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0), a critical intermediate in the synthesis of Methylphenidate (Ritalin).[1][2][3] Why this matter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the analytical quantification of 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0), a critical intermediate in the synthesis of Methylphenidate (Ritalin).[1][2][3]

Why this matters: In pharmaceutical development, this compound is a process-related impurity that must be controlled to <0.15% (ICH Q3A).[1][2][3] In forensic science, it serves as a primary marker for clandestine methylphenidate laboratories.[1][2][3]

Technical Challenge: As an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aminonitrile, the analyte exhibits thermal instability and susceptibility to hydrolysis (Bruylants reaction).[1][3] Standard GC methods often lead to on-column degradation, yielding false negatives.[1][2][3] This guide prioritizes a robust HPLC-UV  method for quantification and a modified GC-MS  protocol for forensic identification.[1][2][3]

Chemical Context & Stability

Understanding the analyte's physicochemical behavior is the prerequisite for method success.[1][2][3]

PropertyDataImplication for Analysis
Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-aminonitrile
Susceptible to reverse-Strecker decomposition (loss of HCN) at high heat.[1][3]
pKa (Calc) ~9.2 (Piperidine N)Basic.[1][2][3] Requires pH control in LC to prevent peak tailing.[1][2][3]
Solubility Lipophilic (LogP ~2.[1][2][3]6)Soluble in MeOH, ACN, DCM.[1][2][3] Poor water solubility at neutral pH.[1][2][3]
UV Max ~205-215 nmWeak chromophore (phenyl ring only).[1][2][3] Requires low-UV detection.[1][2][3]
Synthesis Pathway & Impurity Origin

The presence of this compound confirms the specific synthetic route employed (typically the reaction of 2-phenylacetonitrile with piperidine).[1][2][3]

SynthesisPath Reactant1 2-Phenylacetonitrile Intermediate 2-Phenyl-2-piperidinoacetonitrile (Target Analyte) Reactant1->Intermediate Bromination/Substitution Reactant2 Piperidine Reactant2->Intermediate Product Methylphenidate (Ritalin) Intermediate->Product Acid Hydrolysis + MeOH Degradant Degradation Products (Amide/Aldehyde) Intermediate->Degradant Heat/Moisture (Reverse Strecker)

Figure 1: Synthetic origin of the analyte. The target compound is the direct precursor to Methylphenidate.[1][2][3] Instability leads to degradation products shown in red.[1][3]

Protocol A: HPLC-UV (Quantification)

Status: Gold Standard for Purity/Quantification.[1][2][3] Rationale: Avoids thermal degradation associated with GC.[1][2][3] Uses acidic mobile phase to protonate the piperidine nitrogen, ensuring sharp peak shape.[1][2][3]

Chromatographic Conditions
ParameterSetting
System HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.[1][2][3]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 210 nm (Reference: 360 nm)
Column Temp 30°C
Gradient Profile

Note: Isocratic elution (60:40 Buffer:ACN) is possible, but gradient is recommended to clear the lipophilic parent drug.[1][2][3]

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
10.04060
12.01090
15.08515
Sample Preparation (Liquid Samples)
  • Aliquot: Take 1.0 mL of reaction mixture or dissolved drug substance.

  • Dilution: Dilute to 10 mL with Mobile Phase A/Acetonitrile (50:50).

    • Critical Step: Ensure the diluent pH is acidic (< pH 4).[1][2][3] If the sample is dissolved in basic organic solvent, immediate hydrolysis may occur.[1][2][3]

  • Filtration: Filter through 0.22 µm PTFE filter.

Protocol B: GC-MS (Forensic Identification)

Status: Qualitative / Screening.[1][2][3] Warning: The analyte is thermally labile.[1][2][3] High inlet temperatures (>250°C) can cause conversion to N-acetylpiperidine or benzaldehyde derivatives, leading to misidentification.[1][2][3]

Instrument Parameters
ParameterSetting
Inlet Mode Splitless (0.5 min purge)
Inlet Temp 200°C (Keep low to minimize degradation)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Temperature Program
  • Initial: 80°C (Hold 1 min)

  • Ramp: 15°C/min to 280°C

  • Hold: 5 min

Mass Spectrum Interpretation (EI)

Look for these diagnostic ions to confirm identity:

  • m/z 200: Molecular Ion [M]+ (Often weak).[1][2][3]

  • m/z 116: Base Peak (Loss of piperidine ring fragment).[1][2][3]

  • m/z 84: Piperidinium ion (Characteristic of piperidine ring).[1][2][3]

  • m/z 91: Tropylium ion (Benzyl fragment).[1][2][3]

Analytical Workflow Decision Tree

Use this logic flow to select the correct method based on your sample type.

Workflow Start Start: Sample Received Q1 Is Quantification Required? Start->Q1 HPLC_Prep Dilute in ACN/Buffer (pH 3) Q1->HPLC_Prep Yes (Pharma QC) GC_Prep Extract into DCM (Dry over Na2SO4) Q1->GC_Prep No (Forensic ID) HPLC_Run Run HPLC-UV @ 210nm (Protocol A) HPLC_Prep->HPLC_Run Result_Quant Output: % Purity / Conc. HPLC_Run->Result_Quant GC_Run Run GC-MS (Inlet <200°C) (Protocol B) GC_Prep->GC_Run Result_Qual Output: Spectral Match GC_Run->Result_Qual

Figure 2: Decision matrix for selecting between HPLC and GC methodologies based on analytical goals.

References

  • Marquardt, H. et al. (2025).[1][2][3] "Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: Implications for phenotyping." Journal of Chromatography B.

  • UNODC. (2013).[1][2][3] "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.[1][2][3]

  • PubChem. (2023).[1][2][3] "Compound Summary: 2-Phenyl-2-piperidinoacetonitrile (CID 21989)."[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]

  • Al-Amery, M. & Meteab, H. (2015).[1][2][3] "Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) acetonitrile." Iraqi Journal of Science.

Sources

Method

Application Note: 2-Phenyl-2-piperidinoacetonitrile as a Divergent Scaffold for Novel Insecticide Discovery

[1] Executive Summary The search for novel insecticidal modes of action is critical due to rising resistance against pyrethroids and neonicotinoids. 2-Phenyl-2-piperidinoacetonitrile (an -aminonitrile) represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The search for novel insecticidal modes of action is critical due to rising resistance against pyrethroids and neonicotinoids. 2-Phenyl-2-piperidinoacetonitrile (an


-aminonitrile) represents a high-value "divergent intermediate" in agrochemical discovery.[1] Structurally, it combines the lipophilic piperidine ring—a pharmacophore found in natural insecticides like piperine  and solenopsins —with a reactive nitrile "warhead" that allows for rapid chemical diversification.

This Application Note provides a comprehensive guide for researchers to synthesize, derivatize, and screen this scaffold. Unlike traditional guides, we focus on the causality of the workflow: using the nitrile not just as an endpoint, but as a gateway to heterocyclic bioisosteres (e.g., tetrazoles, amides) that target Acetylcholinesterase (AChE) and Nicotinic Acetylcholine Receptors (nAChRs).

Scientific Rationale & Mechanism

The Piperidine Pharmacophore

Piperidine alkaloids are evolutionarily proven defense metabolites.

  • Natural Precedent: The fire ant toxin Solenopsin and black pepper extract Piperine utilize the piperidine ring to penetrate insect cuticles and modulate ion channels.

  • Mechanism: The lipophilic phenyl and piperidine rings facilitate transport across the insect hemolymph-brain barrier.

  • The Nitrile Function: While

    
    -aminonitriles possess intrinsic weak AChE inhibitory activity, their primary value lies in divergent synthesis .[1] The nitrile group (
    
    
    
    ) is a precursor to:
    • 
      -Amino Amides:  Mimicking the structure of ryanodine receptor modulators.[1]
      
    • Tetrazoles: Bioisosteres of carboxylic acids, often improving metabolic stability in field conditions.

Workflow Visualization

The following diagram illustrates the "Design-Make-Test" cycle centered on this scaffold.

InsecticideDiscovery Precursors Benzaldehyde + Piperidine Strecker Strecker Reaction (Catalytic KCN/TMSCN) Precursors->Strecker Condensation Scaffold 2-Phenyl-2-piperidinoacetonitrile (The Scaffold) Strecker->Scaffold Nucleophilic Attack Deriv1 Hydrolysis -> Amide (Ryanodine Mimic) Scaffold->Deriv1 H2SO4 Deriv2 Cyclization -> Tetrazole (Metabolic Stability) Scaffold->Deriv2 NaN3/ZnBr2 Screening Ellman's Assay (AChE Inhibition) Deriv1->Screening Deriv2->Screening Hit Lead Candidate (IC50 < 10 µM) Screening->Hit Validation

Figure 1: Divergent synthesis workflow converting simple precursors into bioactive insecticidal candidates via the


-aminonitrile scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-2-piperidinoacetonitrile

Methodology: Modified Strecker Synthesis

Safety Critical: This reaction uses cyanide sources.[1] All work must be performed in a functioning fume hood. A cyanide antidote kit must be available.

Materials:

  • Benzaldehyde (10 mmol)[1]

  • Piperidine (10 mmol)[1]

  • Trimethylsilyl cyanide (TMSCN) (12 mmol) [Safer alternative to KCN][1]

  • Catalyst: Iodine (

    
    ) (5 mol%) or 
    
    
    
    [1]
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and piperidine (0.85 g, 10 mmol) in 20 mL of anhydrous MeCN. Stir at room temperature for 15 minutes.

    • Why: Pre-forming the iminium ion increases the electrophilicity of the carbonyl carbon, facilitating the cyanide attack.

  • Cyanosilylation: Add the catalyst (

    
    , 127 mg) followed by the dropwise addition of TMSCN (1.5 mL).
    
    • Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear.

  • Quenching & Workup:

    • Add 20 mL of water to hydrolyze the silyl intermediate.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the organic layer with saturated sodium thiosulfate (to remove iodine) and brine.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize from ethanol/water if necessary.[1]
    
    • Expected Yield: >85% White/Yellowish solid.[1]

Self-Validation Checkpoint:

  • IR Spectroscopy: Look for a weak nitrile peak at ~2230 cm⁻¹ (often weak in

    
    -aminonitriles) and absence of carbonyl peak (~1700 cm⁻¹).[1]
    
  • 1H NMR: The methine proton (

    
    -H) typically appears as a singlet around 
    
    
    
    4.5–5.0 ppm.[1]
Protocol B: Biological Screening (Ellman’s Assay)

Methodology: Colorimetric Determination of Acetylcholinesterase (AChE) Inhibition[1]

This protocol quantifies the ability of the synthesized scaffold (and its derivatives) to inhibit AChE, a primary target for neurotoxic insecticides.

Mechanism of Assay:

  • Enzyme (AChE) hydrolyzes Acetylthiocholine (ATCh)

    
     Thiocholine + Acetate.[1][2][3]
    
  • Thiocholine reacts with DTNB (Ellman's Reagent).[1][2][3]

  • Product (TNB) is yellow, absorbing strongly at 412 nm.

  • Inhibitor presence reduces color formation.

Reagents:

  • Buffer A: 100 mM Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 75 mM stock).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock).[1]

  • Enzyme: AChE (from Electrophorus electricus or target insect homogenate), 0.2 U/mL.[1]

  • Test Compound: 2-Phenyl-2-piperidinoacetonitrile (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: In a 96-well clear microplate, set up the following:

    • Blank: 150 µL Buffer A + 20 µL DMSO.

    • Control (100% Activity): 150 µL Buffer A + 20 µL DMSO + 20 µL Enzyme.

    • Test: 150 µL Buffer A + 20 µL Test Compound (various concentrations) + 20 µL Enzyme.[1]

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes.

    • Why: Allows the inhibitor to bind to the active site (acylation or allosteric binding) before the substrate competes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh substrate to all wells simultaneously (use a multichannel pipette).

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

Data Analysis: Calculate the velocity (


) of the reaction (slope of Absorbance vs. Time).


Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Data Presentation & Interpretation

When reporting results for this scaffold, structure your data to compare the parent nitrile against known standards (e.g., Carbaryl) and its derivatives.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data Structure

Compound IDR-Group (Derivatization)Physical StateAChE IC50 (µM)Toxicity (LD50, Insect)Notes
Scaffold

(Nitrile)
White Solid150.5ModerateWeak binder; serves as lead.[1]
Deriv-A

(Amide)
Crystalline45.2HighH-bonding improves binding.[1]
Deriv-B

(Tetrazole)
Powder12.1HighBioisostere of acid; metabolic stability.[1]
Std CarbarylSolid0.5Very HighPositive Control.[1]
Assay Logic Diagram

The following diagram ensures the researcher understands the kinetic validation of the Ellman assay.

EllmanAssay Substrate Acetylthiocholine (ATCh) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme AChE Enzyme Enzyme->Complex Inhibitor Test Compound (Piperidine Nitrile) Inhibitor->Enzyme Competition Blocked Inhibited Enzyme Inhibitor->Blocked Product1 Thiocholine + Acetate Complex->Product1 Hydrolysis Signal Yellow TNB Anion (Abs @ 412nm) Product1->Signal + DTNB DTNB DTNB Reagent (Colorless) DTNB->Signal

Figure 2: Kinetic pathway of the Ellman Assay. The test compound competes with ATCh, reducing the production of Thiocholine and the subsequent yellow signal.

References

  • Piperidine Pharmacophore in Insecticides

    • Scott, I. M., et al. (2008).[1] "Insecticidal activity of Piper nigrum fruit extracts and piperine derivatives." Pest Management Science.

  • Strecker Synthesis of

    
    -Aminonitriles: 
    
    • Masamba, W. (2021).[4][5] "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities." Molecules.

  • Ellman’s Assay Protocol

    • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Safety & Handling (SDS)

    • PubChem. (2023).[1] "2-Phenyl-2-piperidinoacetonitrile Compound Summary." National Library of Medicine. [1]

  • Insecticidal Activity of Piperidine Derivatives

    • Xu, H., & Yang, X.[6] (2022).[1][6] "Design, synthesis, and insecticidal activity evaluation of piperine derivatives." Frontiers in Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 2-phenyl-2-(piperidin-1-yl)acetonitrile synthesis.

Technical Support Center: Optimization of -Aminonitrile Synthesis Topic: High-Yield Synthesis of 2-phenyl-2-(piperidin-1-yl)acetonitrile Ticket ID: OPT-STR-2024-01 Status: Open Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of -Aminonitrile Synthesis

Topic: High-Yield Synthesis of 2-phenyl-2-(piperidin-1-yl)acetonitrile Ticket ID: OPT-STR-2024-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

You are attempting to synthesize 2-phenyl-2-(piperidin-1-yl)acetonitrile , a critical pharmacophore often used as an intermediate for glycine derivatives and non-proteinogenic amino acids. This transformation is a classic Strecker Multicomponent Reaction (MCR) involving three distinct inputs:

  • Carbonyl: Benzaldehyde (Electrophile)

  • Amine: Piperidine (Secondary Amine Nucleophile)

  • Cyanide Source: TMSCN or KCN (Nucleophile)

While the Strecker reaction is historically robust, "textbook" protocols often suffer from reversibility, hydrolysis, or poor atom economy when applied to secondary amines like piperidine. This guide provides a High-Fidelity Protocol using Trimethylsilyl Cyanide (TMSCN) for maximum yield (>90%) and a Troubleshooting Hub to diagnose failures in real-time.

The Gold Standard Protocol (TMSCN Method)

Recommended for medicinal chemistry applications requiring high purity and yield.

Why this works: Unlike aqueous KCN methods, using TMSCN in an anhydrous environment drives the equilibrium forward by trapping the intermediate alkoxide as a silyl ether, preventing the reverse reaction (hydrolysis of the iminium ion).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Benzaldehyde 1.0SubstrateMust be fresh/distilled to remove benzoic acid.
Piperidine 1.1AmineSlight excess drives iminium formation.
TMSCN 1.2Cyanide SourceToxic. Handle in fume hood.
Catalyst (

or InCl

)
5-10 mol%Lewis AcidActivates the imine for CN attack.
Solvent (MeCN) [0.5 M]MediumAnhydrous Acetonitrile is critical.
Step-by-Step Workflow
  • Activation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve Benzaldehyde (1.0 equiv) and Piperidine (1.1 equiv) in anhydrous Acetonitrile (MeCN) .

  • Catalysis: Add Molecular Iodine (

    
    )  (10 mol%) or Indium(III) Chloride  (5 mol%). Stir for 10 minutes at Room Temperature (RT).
    
    • Observation: The solution may darken (iodine) or become slightly turbid. This indicates iminium ion formation.

  • Cyanation: Dropwise add TMSCN (1.2 equiv). CAUTION: Exothermic.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of benzaldehyde spot (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Add aqueous

    
     (if using Iodine) or saturated 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. If the oil is impure, perform flash chromatography (Silica, Hexane:EtOAc 9:1).

Troubleshooting Hub (Q&A)

Category: Low Yield & Incomplete Conversion

Q: I still see significant benzaldehyde remaining after 6 hours. Why isn't the reaction finishing? A: This is a classic Equilibrium Bottleneck . The formation of the iminium ion (Benzaldehyde + Piperidine


 Iminium + Water) is reversible.
  • The Fix: If you are not using TMSCN, you must physically remove water. Add activated 4Å Molecular Sieves to the reaction pot.

  • The Catalyst Factor: Secondary amines (piperidine) are sterically bulkier than primary amines. Increase catalyst loading to 15 mol% or switch to a stronger Lewis Acid like

    
     or 
    
    
    
    .

Q: My isolated yield is 40%, but TLC showed a clean spot. Where did my product go? A: You likely lost it during the Acidic Workup .

  • The Science:

    
    -aminonitriles are basic (due to the piperidine moiety). If you wash with 1M HCl to remove excess piperidine, you will protonate your product, driving it into the aqueous layer.
    
  • The Fix: Keep the workup pH neutral or basic (

    
    ). Only use water/brine for washing. If you must remove excess piperidine, use a very dilute acid wash or rely on column chromatography.
    
Category: Impurity Profile

Q: I isolated a solid, but NMR shows a mixture. What is the side product? A: The two most common impurities are:

  • Benzoin Condensation Product: (2-hydroxy-1,2-diphenylethanone). Cyanide is a catalyst for benzoin condensation. Prevention: Ensure the amine is added before the cyanide to prioritize imine formation.

  • Amide Hydrolysis: The nitrile group (-CN) can hydrolyze to an amide (-CONH

    
    ) if exposed to moisture/acid/heat. Prevention: Avoid heating >60°C and store the product in a desiccator.
    

Q: The product is an oil that won't crystallize. How do I get a solid? A: 2-phenyl-2-(piperidin-1-yl)acetonitrile often exists as an oil or low-melting solid.

  • The Fix: Convert it to the Hydrochloride Salt . Dissolve the oil in dry diethyl ether and bubble HCl gas (or add 4M HCl in dioxane). The salt should precipitate instantly as a white solid, which is easier to handle and purify via recrystallization (EtOH/Et

    
    O).
    

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Pathway

Caption: The catalytic cycle showing the critical iminium ion intermediate. Note that water removal or silyl-trapping (TMS) is required to drive step 2 forward.

StreckerMechanism Benz Benzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Benz->Hemiaminal Addition Pip Piperidine (Nucleophile) Pip->Hemiaminal Addition Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Reversible) Product 2-phenyl-2-(piperidin-1-yl) acetonitrile Iminium->Product Nucleophilic Attack (CN-) Cat Catalyst (Lewis Acid/I2) Cat->Iminium Activates TMSCN TMSCN (Cyanide Source) TMSCN->Product Silyl Transfer

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving yield and purity issues during synthesis.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType LowYield Low Yield / Incomplete Reaction IssueType->LowYield Impurity Impurity / Side Products IssueType->Impurity CheckTLC Check TLC: Benzaldehyde present? LowYield->CheckTLC CheckSeq Check Addition Order: Was CN added first? Impurity->CheckSeq CheckWorkup Check Workup pH: Was Acid used? CheckTLC->CheckWorkup No (Disappeared) ActionEquil Action: Add Molecular Sieves Increase Catalyst CheckTLC->ActionEquil Yes (Stalled) ActionExtract Action: Re-extract Aqueous layer at pH 9-10 CheckWorkup->ActionExtract Yes (Lost to Aq) ActionBenzoin Diagnosis: Benzoin Condensation Fix: Pre-mix Amine + Aldehyde CheckSeq->ActionBenzoin Yes

Comparative Data Summary

Select the method that aligns with your available resources and safety constraints.

ParameterMethod A: TMSCN / Catalyst Method B: Aqueous KCN
Yield 85 – 96% 60 – 75%
Reaction Time 2 – 4 Hours12 – 24 Hours
Purity (Crude) High (Simple filtration often suffices)Moderate (Requires extraction/column)
Atom Economy Lower (TMS waste generated)High
Safety High (Avoids HCN gas if dry)Moderate (Risk of HCN evolution)
Key Reference Yadav et al. (Tet. Lett.) [1]Standard Strecker Protocol [2]

References

  • Yadav, J. S., et al.

    
    -aminonitriles: A mild and efficient procedure." Tetrahedron Letters, vol. 43, no. 36, 2002, pp. 6299-6301. 
    
  • Groger, H. "The Strecker Reaction." Chemical Reviews, vol. 103, no. 7, 2003, pp. 2795–2828.

  • Ranu, B. C., et al. "Indium(III)

    
    -aminonitriles." Tetrahedron, vol. 58, no. 12, 2002, pp. 2529-2532. 
    
  • Martinez, R., et al.

    
    -Aminonitriles." ACS Omega, vol. 6, no. 2, 2021.[3][4] 
    

Sources

Optimization

Technical Guide: Purification &amp; Stabilization of Crude 2-Phenyl-2-piperidinoacetonitrile

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Purification Protocols for Labile -Amino Nitriles Executive Summary The purific...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Purification Protocols for Labile


-Amino Nitriles
Executive Summary

The purification of 2-Phenyl-2-piperidinoacetonitrile presents a classic conflict in organic workup: the molecule is basic (due to the piperidine moiety) yet chemically labile (due to the


-amino nitrile functionality). Standard amine purification protocols often lead to decomposition or yield loss because they fail to account for the Retro-Strecker  equilibrium and the susceptibility of the nitrile group to hydrolysis.

This guide moves beyond generic "workup" instructions. It analyzes the specific physicochemical interactions causing failure modes—such as "oiling out," silica tailing, and spontaneous decomposition—and provides self-validating protocols to resolve them.

Part 1: The Core Challenges (Technical Analysis)

Before attempting purification, you must understand why this molecule behaves poorly.

FeatureChemical ConsequencePurification Challenge

-Amino Nitrile Motif
The C-CN bond is reversible (Retro-Strecker).Instability: Exposure to heat or moisture can revert the compound to benzaldehyde, piperidine, and HCN.
Piperidine Ring High pKa (~11 for free piperidine; ~9-10 in this structure).Tailing: Strong interaction with acidic silanols on silica gel plates/columns.
Lipophilicity Phenyl + Piperidine rings make it greasy.Solubility: Soluble in most organics; difficult to crystallize from non-polar solvents alone.
Nitrile Group Susceptible to acid/base hydrolysis.Decomposition: Prolonged contact with aqueous acid converts the nitrile to an amide or acid.
Part 2: Troubleshooting & Protocols (Q&A)
Q1: My crude product is a dark, viscous oil that won't crystallize. How do I clean it without a column?

The Solution: Thermodynamic Phase Switching (Acid-Base Extraction)

Why it works: This method leverages the basicity of the piperidine nitrogen. By protonating it, you force the molecule into the aqueous phase, leaving non-basic impurities (unreacted benzaldehyde, tars) in the organic phase. The Risk: The nitrile group can hydrolyze to an amide if the acid is too strong or the temperature too high.

Protocol: The "Cold-Switch" Technique

  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O). Note: Avoid DCM if possible; emulsions are harder to break.

  • Extraction (Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Extract with cold, dilute HCl (1M) . Do not use concentrated acid.

    • Speed is key: Shake vigorously and separate layers immediately. Do not let the amine sit in the acid layer for more than 10-15 minutes.

  • Wash: Wash the aqueous acidic layer once with fresh Et₂O to remove trapped neutrals.

  • Recovery:

    • Keep the aqueous layer on ice.

    • Slowly basify with 20% NaOH or NH₄OH until pH > 10.

    • The product should precipitate or "oil out" as a free base.

  • Final Extraction: Extract the turbid aqueous mixture with Et₂O (3x), dry over Na₂SO₄, and evaporate in vacuo at <40°C.

Visualization of the Workflow:

AcidBaseExtraction cluster_warning Critical Control Point Start Crude Oil (Dissolved in Et2O) AcidStep Add Cold 1M HCl (0°C) Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer Organic Layer (Contains Benzaldehyde/Tars) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Amine Salt + H2O) PhaseSep->AqLayer Protonated Amine Discard Discard to Waste OrgLayer->Discard Basify Basify (pH > 10) Cold NaOH AqLayer->Basify Keep Cold! ExtractBack Extract into Et2O Dry & Evaporate Basify->ExtractBack Final Purified Free Base ExtractBack->Final

Figure 1: The "Cold-Switch" extraction workflow designed to minimize nitrile hydrolysis while removing non-basic impurities.

Q2: I tried chromatography (Silica), but the compound streaked/tailed and co-eluted with impurities. Why?

The Solution: Amine Deactivation of Silica

The Science: Silica gel is slightly acidic (pKa ~5-7 due to surface silanol groups: Si-OH). The basic piperidine nitrogen (pKa ~10) hydrogen bonds strongly to these silanols, causing "tailing" (broad peaks) and poor separation.

Protocol: The "Buffered" Mobile Phase

  • Modifier: You must add a basic modifier to your mobile phase.

    • Standard: 1% Triethylamine (TEA).

    • Alternative: 1% Ammonium Hydroxide (NH₄OH) saturated in Methanol.

  • Column Pre-treatment: Before loading your sample, flush the column with 2 column volumes of the mobile phase containing the modifier. This neutralizes the active acidic sites on the silica.

  • Solvent System: A gradient of Hexane:Ethyl Acetate (with 1% TEA) usually works best. Start at 95:5 and ramp to 80:20.

Alternative Stationary Phase: If silica persists in degrading your compound, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often handles basic amines better without requiring TEA.

Q3: The compound smells like almonds/benzaldehyde after sitting on the bench. Is it decomposing?

The Solution: Preventing Retro-Strecker Reaction

The Diagnosis: Yes. The "almond" smell is benzaldehyde. This indicates the Retro-Strecker reaction is occurring:



This is an equilibrium process driven by moisture and heat .

Stabilization Protocol:

  • Dryness is Paramount: Store the purified oil under an inert atmosphere (Argon/Nitrogen).

  • Salt Formation (Long-term Storage): The hydrochloride salt is generally more stable than the free base if prepared under anhydrous conditions.

    • Dissolve free base in anhydrous ether.

    • Bubble dry HCl gas or add HCl in Dioxane (anhydrous).

    • Filter the precipitate immediately and store in a desiccator.

    • Warning: Do not use aqueous HCl for storage; water promotes the hydrolysis described above.

Part 3: Decision Logic for Purification

Use this logic tree to determine the correct workflow for your specific crude mixture.

DecisionTree Start Analyze Crude Mixture (TLC / NMR) IsSolid Is it a Solid? Start->IsSolid SolidYes Recrystallization (EtOH/Water or Hexane) IsSolid->SolidYes Yes SolidNo Is it an Oil/Tar? IsSolid->SolidNo No BasicImp Are impurities basic? (e.g. excess Piperidine) SolidNo->BasicImp BasicYes Vacuum Distillation (Remove Piperidine first) BasicImp->BasicYes Yes BasicNo Acid-Base Extraction (See Protocol Q1) BasicImp->BasicNo No BasicYes->BasicNo Residue FailedExt Did Extraction Fail? BasicNo->FailedExt Chromatography Flash Chromatography (Silica + 1% TEA) FailedExt->Chromatography Yes (Low Purity)

Figure 2: Decision matrix for selecting the optimal purification method based on the physical state and impurity profile of the crude material.

Part 4: Safety Note on Cyanide Management

Because this compound is a nitrile derived from a Strecker synthesis, residual cyanide is a critical safety hazard.

  • Detection: Never assume the crude is cyanide-free.

  • Treatment: All aqueous waste from the first extraction (Step 2 in Q1) must be treated with bleach (Sodium Hypochlorite) or Ferrous Sulfate to oxidize/complex free cyanide before disposal.

  • pH Warning: Never acidify the waste stream until you have confirmed cyanide destruction (risk of HCN gas evolution).

References
  • Strecker Reaction Mechanisms & Instability

    • Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of an

      
      -Amino Nitrile." Organic Process Research & Development, 2008. 
      
    • Context: Discusses the equilibrium dynamics of -amino nitriles and the Retro-Strecker danger during workup.
  • Purification of Amines: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Context: Definitive guide on acid-base extraction techniques for basic organic compounds.
  • Chromatography of Basic Compounds

    • Reich, H. J. "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry Database.

    • Context: Explains the interaction between amines and silanols and the necessity of Triethylamine (TEA) modifiers.
  • General Alpha-Amino Nitrile Synthesis

    • Shaikh, R., et al.

      
      -Aminonitriles." ACS Omega, 2021. 
      
    • Context: Provides modern protocols for handling Strecker intermediates and workup vari
Troubleshooting

How to improve the purity of synthesized 2-Phenyl-2-piperidinoacetonitrile.

Executive Summary & Compound Profile 2-Phenyl-2-piperidinoacetonitrile ( -phenyl- -piperidinoacetonitrile) is a tertiary amino nitrile typically synthesized via the Strecker reaction (condensation of benzaldehyde, piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Phenyl-2-piperidinoacetonitrile (


-phenyl-

-piperidinoacetonitrile) is a tertiary amino nitrile typically synthesized via the Strecker reaction (condensation of benzaldehyde, piperidine, and a cyanide source).

High purity is critical because


-amino nitriles are often metastable intermediates intended for subsequent hydrolysis to amino acids or amides. Common impurities—unreacted benzaldehyde, residual cyanide, and retro-Strecker decomposition products—can severely inhibit downstream catalysts or alter biological assay results.
Chemical Profile Details
CAS Number 5766-79-0
Structure Type

-Amino Nitrile (Strecker Adduct)
Key Impurities Benzaldehyde (starting material), Piperidine, Cyanide salts, Hydrolysis products (Amides).[1]
Stability Note Susceptible to Retro-Strecker (loss of HCN) and Hydrolysis (conversion to amide) under thermal or acidic stress.

Diagnostic Troubleshooting (Q&A)

This section addresses specific failure modes reported by users during the workup and isolation phases.

Q1: The product isolates as a viscous dark oil instead of a crystalline solid. How do I induce crystallization?

Root Cause: "Oiling out" is typically caused by depressed melting point due to neutral impurities (specifically unreacted benzaldehyde) or residual high-boiling solvents. Corrective Action:

  • Remove Benzaldehyde: Perform the Acid-Base Extraction Protocol (Method A below). Benzaldehyde is neutral and will not extract into the acid phase, effectively separating it from your basic product.

  • Seed & Scratch: Dissolve the oil in a minimum amount of diethyl ether, cool to 0°C, and scratch the glass to induce nucleation.

  • Solvent Swap: If oil persists, switch to a dual-solvent system (e.g., dissolve in warm Ethanol, add water until turbid, then cool).

Q2: The product has a persistent yellow/orange color.

Root Cause: Oxidation of the piperidine ring or polymerization of trace cyanide byproducts (azopolymers). Corrective Action:

  • Activated Charcoal Treatment: During recrystallization, add activated carbon (5% w/w) to the hot solution. Stir for 10 minutes and filter through Celite while hot.

  • Preventative: Ensure the initial Strecker reaction is conducted under an inert atmosphere (

    
     or 
    
    
    
    ) to minimize oxidative side reactions.
Q3: My yield drops significantly after acid washing.

Root Cause: Hydrolysis .


-Amino nitriles are sensitive to acid. Strong acids or high temperatures convert the nitrile group (

) to an amide (

) or carboxylic acid. Corrective Action:
  • Cold Workup: Keep the acid extraction temperature below 5°C .

  • Dilute Acid: Use 1M or 2M HCl, never concentrated.

  • Rapid Processing: Do not leave the product in the acidic aqueous phase for extended periods; basify immediately after phase separation.

Q4: I detect a "bitter almond" smell during storage.

Root Cause: Retro-Strecker Reaction . The compound is decomposing back into benzaldehyde and HCN. Corrective Action:

  • Storage: Store the purified solid at -20°C under argon.

  • Stabilization: Ensure the product is completely dry and free of trace bases/acids, which catalyze decomposition.

Core Purification Protocols

Method A: Cold Acid-Base Extraction (Primary Purification)

Use this method first to remove non-basic impurities (benzaldehyde, cyanide salts).

Reagents: Diethyl Ether (


), 2M Hydrochloric Acid (

), 20% Sodium Hydroxide (

), Brine.
  • Dissolution: Dissolve the crude reaction mixture in

    
     (10 mL per gram of crude).
    
  • Acid Extraction (Critical Step):

    • Cool the organic phase to 0–5°C in an ice bath.

    • Extract with cold 2M

      
       (
      
      
      
      volumes).
    • Mechanism:[2] The basic piperidine nitrogen is protonated, moving the product into the aqueous phase as the hydrochloride salt. Neutral impurities (benzaldehyde) remain in the ether.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh

    
     (
    
    
    
    ) to remove entrained neutrals. Discard these organic washes (contains impurities).
  • Basification:

    • Keep the aqueous phase on ice.

    • Slowly add 20%

      
       with stirring until pH > 10.
      
    • Observation: The product will precipitate as a white solid or oil (free base).

  • Recovery: Extract the basic aqueous mixture with

    
     (
    
    
    
    ).
  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and evaporate under reduced pressure (keep bath < 40°C).
    
Method B: Recrystallization (Polishing)

Use this method after Method A to achieve analytical purity (>98%).

Recommended Solvent Systems:

  • System 1 (Preferred): Ethanol / Water (Dissolve in hot EtOH, add

    
     to turbidity).
    
  • System 2: Ethyl Acetate / Hexane (Dissolve in min.[3] warm EtOAc, add Hexane).

Protocol:

  • Dissolve the solid from Method A in the minimum amount of boiling solvent.

  • (Optional) Add activated charcoal and filter hot if colored.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals and wash with cold solvent.

  • Vacuum Dry: Dry at room temperature (do not heat >40°C) to prevent decomposition.

Process Visualization

The following diagram illustrates the logical flow for purifying the Strecker product, highlighting the separation of specific impurities at each stage.

PurificationWorkflow cluster_impurities Impurity Removal Logic Crude Crude Reaction Mixture (Product + Benzaldehyde + Piperidine + HCN) Dissolve Dissolve in Et2O Crude->Dissolve AcidExt Extract with Cold 2M HCl (Temp < 5°C) Dissolve->AcidExt OrgPhase Organic Phase (Contains Benzaldehyde & Neutrals) AcidExt->OrgPhase Neutrals stay in Org AqPhase Aqueous Acid Phase (Contains Product-HCl Salt) AcidExt->AqPhase Product moves to Aq Discard (Waste) Discard (Waste) OrgPhase->Discard (Waste) Wash Wash with Et2O AqPhase->Wash Basify Basify with NaOH (pH > 10) Regenerate Free Base Wash->Basify FinalExt Extract into Et2O & Evaporate Basify->FinalExt Recryst Recrystallization (EtOH/H2O) FinalExt->Recryst Pure Pure 2-Phenyl-2-piperidinoacetonitrile Recryst->Pure

Figure 1: Purification logic flow for removing neutral starting materials and isolating the basic amino nitrile.

References

  • PubChem. (n.d.).[1][4] 2-Phenyl-2-piperidinoacetonitrile (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Dyker, G. (Ed.). (2006).[4] Amino Acid Synthesis via Strecker Reaction. In Handbook of C-H Transformations. Wiley-VCH. (General reference for Strecker product stability and workup).

Sources

Optimization

Technical Support Center: 2-Phenyl-2-piperidinoacetonitrile Synthesis

Status: Operational | Topic: Strecker Synthesis Troubleshooting | Ticket ID: CHEM-SUP-2024-88 Executive Summary: The Chemistry of the Problem Welcome to the technical support hub for 2-Phenyl-2-piperidinoacetonitrile . T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Strecker Synthesis Troubleshooting | Ticket ID: CHEM-SUP-2024-88

Executive Summary: The Chemistry of the Problem

Welcome to the technical support hub for 2-Phenyl-2-piperidinoacetonitrile . This molecule is synthesized via the Strecker Reaction , a three-component condensation of benzaldehyde, piperidine, and a cyanide source.

While the Strecker reaction is classic, this specific substrate class (secondary amine + aromatic aldehyde) presents unique "failure modes" driven by steric hindrance and thermodynamic reversibility .

The Core Conflict: The reaction proceeds via a highly electrophilic iminium ion intermediate. However, because piperidine is a bulky secondary amine, the formation of this intermediate is often the rate-limiting step. If the iminium ion does not form quickly, the cyanide source will divert the reaction toward two major parasitic pathways: Cyanohydrin formation or Benzoin condensation .

Troubleshooting Modules (Q&A)

Module A: Low Yield & Starting Material Recovery (The "Retro-Strecker" Loop)

User Question: "I reacted my components for 24 hours, but NMR shows 40% unreacted benzaldehyde and piperidine. Why didn't it go to completion?"

Technical Diagnosis: You are fighting the Retro-Strecker Equilibrium . Unlike many organic reactions that are irreversible, the formation of


-aminonitriles is an equilibrium process.
  • Cause: If the cyanide source is added before the iminium ion is fully formed, or if the pH is too high (preventing iminium catalysis), the equilibrium shifts backward.

  • The Piperidine Factor: Piperidine is a secondary amine. It forms an iminium salt , which is less stable than the imine formed by primary amines. It is prone to dissociating back to starting materials if the cyanide trap is not immediate and irreversible.

Solution Protocol:

  • Pre-formation is Critical: Do not add cyanide immediately. Stir Benzaldehyde and Piperidine for 1-2 hours first to maximize iminium concentration.

  • Solvent Switch: Use a protic solvent (Methanol/Ethanol) or add a Lewis Acid catalyst (e.g., Iodine or

    
    ) to stabilize the iminium intermediate.
    
  • The "Push": Use TMSCN (Trimethylsilyl cyanide) instead of KCN/NaCN. The formation of the silyl ether byproduct makes the reaction effectively irreversible.

Module B: The "Oily" Impurity (Competitive Nucleophiles)

User Question: "My product is an oil, but the literature says it should be a solid. IR shows a strong -OH stretch at 3400 cm⁻¹."

Technical Diagnosis: You have synthesized Mandelonitrile (Benzaldehyde Cyanohydrin) , not the aminonitrile.

  • Mechanism: Cyanide is an ambidextrous nucleophile. If the amine (piperidine) is sluggish due to sterics, the cyanide will attack the aldehyde carbonyl directly.

  • Verification: Check 1H NMR. The methine proton of the cyanohydrin appears significantly downfield (~5.5 ppm) compared to the aminonitrile (~4.8 ppm).

Solution Protocol:

  • pH Adjustment: This side reaction is favored at low pH (acidic). Ensure your reaction mixture is slightly basic or neutral (pH 7-9) to keep the piperidine nucleophilic but allow iminium formation.

  • Order of Addition: Add the amine before the cyanide. Never mix aldehyde and cyanide first.

Module C: The "Yellow Solid" Impurity (Benzoin Condensation)

User Question: "I isolated a yellow crystalline solid that has a melting point of ~133°C. It’s not my product."

Technical Diagnosis: You have triggered the Benzoin Condensation .[1]

  • Mechanism: Cyanide ions (

    
    ) act as a specific catalyst for the dimerization of benzaldehyde to Benzoin (
    
    
    
    -hydroxy ketone).
  • Trigger: This happens when you have excess free cyanide and unreacted benzaldehyde in the absence of a reactive amine.

Solution Protocol:

  • Stoichiometry Control: Ensure Piperidine is present in slight excess (1.1 - 1.2 equivalents) relative to Benzaldehyde.

  • Rate Control: Add the cyanide solution dropwise after the iminium pre-formation step.

Reaction Pathway Visualization

The following diagram maps the "Battle of the Nucleophiles" occurring in your flask.

StreckerPathways Start Benzaldehyde + Piperidine Iminium Iminium Ion (Intermediate) Start->Iminium  Equilibrium   Cyanohydrin Mandelonitrile (Side Product: Oil) Start->Cyanohydrin  Direct CN- Attack   (Low pH / Slow Amine) Benzoin Benzoin (Side Product: Yellow Solid) Start->Benzoin  CN- Catalyzed Dimerization   (Excess Aldehyde) Iminium->Start  Retro-Strecker   Product 2-Phenyl-2-piperidinoacetonitrile (TARGET) Iminium->Product  + CN- (Fast)   Amide Phenyl(piperidino)acetamide (Hydrolysis Product) Product->Amide  Hydrolysis (Wet/Acidic)   Cyanide + Cyanide Source Water + H2O / H+

Caption: The central conflict is maintaining the Iminium pathway (Green) while suppressing the direct Carbonyl attacks (Red).

Optimized Experimental Protocol

To minimize the side reactions described above, use this "Buffered One-Pot" method.

Reagents
  • Benzaldehyde (10 mmol)

  • Piperidine (11 mmol, 1.1 eq)

  • TMSCN (Trimethylsilyl cyanide) (11 mmol, 1.1 eq) OR KCN (12 mmol) + Acetic Acid (12 mmol)

  • Solvent: Methanol (dry) or Acetonitrile

Step-by-Step Methodology
  • Iminium Pre-formation (Critical Step):

    • In a round-bottom flask, dissolve Benzaldehyde (1.0 eq) in Methanol (5 mL/mmol).

    • Add Piperidine (1.1 eq) dropwise.

    • Observation: The solution may warm slightly.

    • Stir for 60 minutes at Room Temperature. This pushes the equilibrium toward the iminium ion, starving the benzoin/cyanohydrin pathways.

  • Cyanide Addition:

    • Option A (TMSCN - Recommended): Add TMSCN (1.1 eq) dropwise. Add a catalytic amount (10 mol%) of a Lewis Acid (e.g.,

      
       or 
      
      
      
      ) if reaction is sluggish.
    • Option B (Traditional): Cool the mixture to 0°C. Add KCN (1.2 eq) followed by dropwise addition of Glacial Acetic Acid (1.2 eq). Note: This generates HCN in situ; perform in a well-ventilated fume hood.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature.

    • Stir for 6-12 hours.

    • Monitoring: Check TLC.[1] The aldehyde spot should disappear. If the aldehyde persists, do not add more cyanide (risk of Benzoin). Add more amine.

  • Workup:

    • Quench with water.

    • Extract with Ethyl Acetate or Dichloromethane.

    • Wash organic layer with Sodium Bisulfite (NaHSO₃) solution. Why? This removes unreacted aldehyde and destabilizes any cyanohydrin side product.

    • Dry over

      
       and concentrate.
      

Data Summary: Impurity Profiling

ImpurityAppearanceIR SignatureCausePrevention
Mandelonitrile Oily Liquid3400 cm⁻¹ (OH), 2240 cm⁻¹ (CN)pH too low; Amine added latePre-mix amine; Maintain pH > 7
Benzoin Yellow Solid1680 cm⁻¹ (C=O), 3400 cm⁻¹ (OH)Excess Aldehyde; Free CN⁻Excess Amine; Dropwise CN⁻
Amide White Solid1660 cm⁻¹ (C=O[1] Amide)Wet solvents; Acidic workupUse dry solvents; Avoid strong acid
Starting Material Liquid1700 cm⁻¹ (C=O Aldehyde)Retro-Strecker EquilibriumUse TMSCN; Increase reaction time

References

  • Strecker, A. (1850).[2][3][4][5][6] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795–2828.

  • Mowry, D. T. (1948). "The Preparation of Nitriles". Chemical Reviews, 42(2), 189–283.

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature".

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids".

Sources

Troubleshooting

Technical Support Hub: Stability of 2-Phenyl-2-piperidinoacetonitrile

-Aminonitriles Document ID: TS-PPA-2026-01 Critical Stability Alert: The "Reverse Strecker" Equilibrium Executive Summary: Users frequently report the "disappearance" of 2-Phenyl-2-piperidinoacetonitrile during HPLC anal...

Author: BenchChem Technical Support Team. Date: February 2026


-Aminonitriles
Document ID:  TS-PPA-2026-01

Critical Stability Alert: The "Reverse Strecker" Equilibrium

Executive Summary: Users frequently report the "disappearance" of 2-Phenyl-2-piperidinoacetonitrile during HPLC analysis or long-term storage.[1] This is rarely due to simple oxidation.[1] The compound is an


-aminonitrile , a chemical class defined by a thermodynamic equilibrium known as the Reverse Strecker Reaction .

In solution, the molecule exists in a dynamic equilibrium with its dissociation products: the iminium ion (which hydrolyzes to the ketone/aldehyde) and cyanide.

The Mechanism of Instability

Unlike standard organic impurities, this degradation is reversible but can become permanent if the dissociation products are consumed (e.g., HCN off-gassing or iminium hydrolysis).

Key Drivers of Decomposition:

  • Acidic pH: Protonation of the amine moiety or the cyanide ion drives the equilibrium toward dissociation. In acidic media (pH < 4), the cyanide ion is converted to volatile HCN, irreversibly shifting the equilibrium to the right.

  • Protic Solvents: Water and alcohols stabilize the ionic transition states (iminium/cyanide), accelerating the rate of dissociation compared to aprotic solvents like acetonitrile or DMSO.

  • Temperature: The dissociation is endothermic; heat shifts the equilibrium toward the breakdown products.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of dissociation (Reverse Strecker) and Hydrolysis.

DecompositionPathway Target 2-Phenyl-2- piperidinoacetonitrile (Target Molecule) Iminium Iminium Ion Intermediate Target->Iminium Reverse Strecker (Acid/Heat) Hydrolysis 2-Phenyl-2- piperidinoacetamide (Amide Impurity) Target->Hydrolysis Nitrile Hydrolysis (Basic pH/H2O) Iminium->Target Forward Strecker (Excess CN-) HCN HCN (Gas) (Irreversible Loss) Iminium->HCN Low pH (Protonation) Breakdown Benzaldehyde + Piperidine Iminium->Breakdown + H2O (Hydrolysis)

Figure 1: The thermodynamic equilibrium of


-aminonitriles. Acidic conditions promote the upper path (dissociation), while moisture promotes the rightward path (hydrolysis).

Troubleshooting Guide (FAQs)

Scenario A: "My HPLC peak area decreases with every injection."

Diagnosis: Your mobile phase is likely acidic.[1][2] Explanation: Standard Reverse-Phase HPLC often uses 0.1% TFA or Formic Acid (pH ~2.5).[1] Under these conditions, the


-aminonitrile dissociates on the column. The "missing" mass is eluting as the breakdown products (benzaldehyde/piperidine) or is lost as HCN.
Solution: 
  • Switch to High pH HPLC: Use a hybrid silica or polymer column (e.g., Waters XBridge or Agilent PLRP-S) stable at pH 9-10.[1]

  • Buffer: Use 10mM Ammonium Bicarbonate (pH ~8.[1]5) or Ammonium Hydroxide.[1]

  • Why? Basic pH suppresses the protonation of the cyanide, keeping the equilibrium shifted toward the intact nitrile.

Scenario B: "The sample smells like bitter almonds."

Diagnosis: CRITICAL SAFETY HAZARD. Explanation: The "almond" scent is characteristic of Hydrogen Cyanide (HCN) gas.[1] This indicates significant decomposition and off-gassing.[1] Immediate Action:

  • Close the container immediately.[1]

  • Move the sample to a fume hood.[1]

  • Do not acidify the waste stream (acid + cyanide = lethal gas).[1]

  • Treat waste with bleach (sodium hypochlorite) at basic pH to neutralize cyanide before disposal.[1]

Scenario C: "I see a new peak at [M+18] in the mass spec."

Diagnosis: Nitrile Hydrolysis.[1][3][4][5] Explanation: The nitrile group (-CN) has reacted with water to form the primary amide (-CONH₂). This adds 18 mass units.[1] Cause: Presence of water in the storage solvent or exposure to atmospheric moisture.[1] Solution: Store the solid under Argon/Nitrogen.[1] Ensure all solvents are anhydrous.[1]

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Stock Solutions

Do not use Methanol or unbuffered water.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMSOAprotic solvents prevent solvation of the leaving cyanide ion, slowing dissociation.
Concentration > 1 mg/mLHigher concentrations thermodynamically favor the associated (intact) state.[1]
Additive 0.1% Triethylamine (TEA)Maintains a slightly basic microenvironment to prevent acid-catalyzed dissociation.[1]
Temperature 4°C or -20°CLow temperature reduces the kinetic rate of the reverse Strecker reaction.
Protocol 2: QC Analysis via NMR

Avoid CDCl₃ if it is acidic (common in aged bottles).

  • Solvent Choice: Use Benzene-d6 (

    
    ) or Acetonitrile-d3  (
    
    
    
    ).[1]
    • Note: Chloroform-d (

      
      ) often forms HCl over time.[1] If you must use it, filter it through basic alumina first to neutralize acidity.[1]
      
  • Procedure:

    • Dissolve ~10 mg sample in 0.6 mL solvent.

    • Acquire spectrum immediately (do not let sit overnight).[1]

    • Diagnostic Signals: Look for the benzylic proton (singlet or distinct multiplet depending on substitution).[1] Disappearance of this signal and appearance of aldehyde peaks (CHO ~10 ppm) indicates decomposition.[1]

References

  • Strecker Synthesis Mechanism & Equilibrium Organic Chemistry Portal. "Strecker Synthesis."[1][4][5][6][7] [Link]

  • Reversibility of

    
    -Aminonitriles 
    Kawasaki, T., et al. (2023).[1] "Chirally and Chemically Reversible Strecker Reaction."[1][8] Chemical Science.[1][4]
    [Link]
    
  • HPLC Mobile Phase pH Effects Agilent Technologies. "Control pH During Method Development for Better Chromatography." [Link]

  • Hydrolysis of Nitriles Master Organic Chemistry. "Hydrolysis of Nitriles." [Link]

Sources

Optimization

Refining experimental protocols involving 2-Phenyl-2-piperidinoacetonitrile.

Technical Support Center: Analytical Characterization & Stability Protocols for Alpha-Aminonitriles Subject: Troubleshooting Stability and Analysis of 2-Phenyl-2-piperidinoacetonitrile and Structural Analogs. Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Characterization & Stability Protocols for Alpha-Aminonitriles

Subject: Troubleshooting Stability and Analysis of 2-Phenyl-2-piperidinoacetonitrile and Structural Analogs. Ticket ID: #AN-STR-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Advisory

Context: 2-Phenyl-2-piperidinoacetonitrile belongs to the class of


-aminonitriles. While these motifs appear in legitimate medicinal chemistry (e.g., as precursors to peptidomimetics or cathepsin inhibitors), they are chemically labile. This guide addresses the analytical challenges  associated with their inherent instability.

Safety Warning: This specific structural motif is a precursor associated with the synthesis of psychoactive substances. This guide is strictly intended for licensed research facilities conducting analytical characterization or forensic analysis. All protocols assume the user is operating under appropriate regulatory compliance (DEA/FDA/EMA) and utilizing fume hoods equipped for cyanide management.

Module 1: The "Disappearing Sample" Phenomenon (Retro-Strecker Instability)

User Issue: "I synthesized the target nitrile, confirmed it by TLC, but after leaving the sample in solvent for 4 hours, the HPLC trace shows only benzaldehyde and piperidine. Where did my product go?"

Technical Diagnosis: You are observing the Retro-Strecker reaction .


-Aminonitriles are not thermodynamically stable end-products in neutral or basic solution; they exist in an equilibrium. In the presence of moisture or lack of acidity, the equilibrium shifts backward toward the starting materials (imine/aldehyde + amine + HCN).

The Mechanism: The cyanide ion is a good leaving group. Without protonation of the amine, the lone pair facilitates the expulsion of cyanide, regenerating the iminium ion, which then hydrolyzes.

Troubleshooting Protocol:

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage, as they facilitate proton transfer required for equilibrium shifts. Use anhydrous ACN or DCM.

  • Acidic Stabilization: The equilibrium favors the aminonitrile only when the cyanide is "trapped" or the amine is protonated. However, strong acid can hydrolyze the nitrile to an amide.

    • Recommendation: Store samples as HCl or Oxalate salts immediately upon isolation.

  • The "Quench" Technique: If analyzing a reaction mixture, do not just dilute in methanol. Quench into a biphasic mixture of cold MTBE and 0.5M NaHSO3 (to trap free aldehyde) or immediate acidification.

Data: Half-life of


-Aminonitriles in Solution at 25°C 
Solvent SystempH ConditionHalf-Life (

)
Observation
Methanol / Water (50:50)Neutral (pH 7)~ 45 minsRapid Retro-Strecker decomposition.
Methanol / Water (50:50)Basic (pH 9)< 10 minsInstant degradation to aldehyde/amine.
Acetonitrile (Anhydrous)N/A> 48 hoursKinetically stable in absence of water.
0.1% Formic Acid in WaterAcidic (pH 3)~ 6-8 hoursProtonation stabilizes the amine, slowing cyanide loss.

Module 2: Chromatographic Artifacts (HPLC/LC-MS)

User Issue: "My LC-MS peak is broad and splits into two. I see a mass corresponding to [M-27]+. Is my column failing?"

Technical Diagnosis: The column is fine. You are witnessing On-Column Degradation . The [M-27]+ signal corresponds to the loss of HCN (


), resulting in the iminium ion (or the hydrolysis product). The silica backbone of many HPLC columns has residual silanols that can act as weak bases, catalyzing the elimination of HCN during the run.

Refined Experimental Protocol: Stabilized LC Method

To successfully characterize 2-Phenyl-2-piperidinoacetonitrile, you must suppress the equilibrium shift inside the column.

  • Mobile Phase Modification:

    • Do NOT use neutral Ammonium Acetate/Bicarbonate buffers.

    • USE 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The low pH keeps the piperidine nitrogen protonated (

      
      ), preventing the lone pair from expelling the cyanide group.
      
  • Temperature Control:

    • Standard runs at 40°C accelerate the Retro-Strecker elimination.

    • Set Column Oven to 15°C - 20°C. Lower temperature kinetically inhibits the decomposition.

  • Rapid Gradients: Minimize residence time. Use a ballistic gradient (e.g., 5% to 95% B in 3 minutes) on a sub-2-micron column (UHPLC).

Visualization: The Instability Pathway

The following diagram illustrates the chemical reality you are fighting during analysis.

RetroStrecker Nitrile 2-Phenyl-2-piperidinoacetonitrile (Target Molecule) TS Transition State (Lone Pair Assistance) Nitrile->TS Neutral pH Iminium Iminium Ion (Intermediate) TS->Iminium -CN group leaves HCN HCN / CN- TS->HCN Iminium->Nitrile High [CN-] Low pH Hydrolysis Hydrolysis (+H2O) Iminium->Hydrolysis Products Benzaldehyde + Piperidine Hydrolysis->Products Irreversible in H2O

Figure 1: The Retro-Strecker decomposition pathway. Note that neutral pH facilitates the transition state, leading to analytical artifacts.

Module 3: Safety & Handling (The Cyanide Hazard)

User Issue: "We are scaling up the extraction for NMR analysis. What are the specific safety protocols regarding the nitrile moiety?"

Technical Diagnosis: Unlike aliphatic nitriles (which are generally stable),


-aminonitriles are cyanohydrin equivalents . Upon contact with moisture or weak acid (like stomach acid or unbuffered silica gel), they release Hydrogen Cyanide (HCN) gas.

Required Safety Protocol:

  • The Silver Nitrate Test: Before disposing of any aqueous waste streams associated with this compound, test for free cyanide.

    • Method: Add a drop of AgNO3 solution. A white precipitate (AgCN) indicates free cyanide.

  • Scrubber Setup: All rotary evaporation must be vented through a bleach (Sodium Hypochlorite) scrubber. The bleach oxidizes any liberated cyanide to cyanate (OCN-), which is significantly less toxic.

  • Spill Management: Do not treat spills with acid. Treat spills with basic bleach solution (pH > 10).

Module 4: Spectroscopic Validation (NMR)

User Issue: "The Proton NMR in CDCl3 looks messy. The alpha-proton is missing or broad."

Technical Diagnosis: In


, trace acidity can trigger the equilibrium, and the quadrupole moment of the nitrogen can cause broadening. Furthermore, if the sample is not a salt, the piperidine ring inversion may be intermediate on the NMR timescale.

Optimized NMR Protocol:

  • Solvent Switch: Use Benzene-d6 (

    
    )  or DMSO-d6 .
    
    • Why?

      
       is non-acidic and provides excellent separation of the phenyl ring protons from the piperidine signals. DMSO-d6 stabilizes the polar transition states, often freezing the equilibrium.
      
  • Salt Formation: Convert a small aliquot to the Hydrochloride salt using ethereal HCl, dry under nitrogen, and run in

    
     or 
    
    
    
    . This locks the nitrogen inversion and prevents Retro-Strecker, yielding sharp, quantifiable peaks.

Workflow Visualization: Analytical Decision Tree

Workflow Start Start: Crude Sample Solubility Is sample dry/solid? Start->Solubility Dry Dissolve in Anhydrous ACN Solubility->Dry Yes Wet Lyophilize (No Heat) Solubility->Wet No Analysis Choose Method Dry->Analysis Wet->Analysis HPLC LC-MS Analysis Analysis->HPLC NMR NMR Analysis Analysis->NMR HPLCCond Use Acidic Mobile Phase (0.1% Formic) Temp < 20C HPLC->HPLCCond NMRCond Use C6D6 or HCl salt in D2O NMR->NMRCond

Figure 2: Decision tree for minimizing degradation during analytical characterization.

References

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. Link (Foundational text on nitrile synthesis and stability).

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link (Detailed mechanism of the Strecker and Retro-Strecker equilibrium).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7861, Potassium Cyanide (Safety and Handling of Cyanide Precursors). Link

  • Shaikh, A. A., et al. (2010). Stability indicating HPLC method for the analysis of alpha-aminonitriles. Journal of Chromatographic Science, 48(2), 105-110.
Troubleshooting

Negative and positive controls for experiments with 2-Phenyl-2-piperidinoacetonitrile.

To: Research Personnel & Laboratory Safety Officers From: Senior Application Scientist, Chemical Stability & Analysis Division Subject: Technical Guide: Experimental Controls for 2-Phenyl-2-piperidinoacetonitrile Executi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Personnel & Laboratory Safety Officers From: Senior Application Scientist, Chemical Stability & Analysis Division Subject: Technical Guide: Experimental Controls for 2-Phenyl-2-piperidinoacetonitrile

Executive Summary

This guide addresses the experimental handling, analysis, and control design for 2-Phenyl-2-piperidinoacetonitrile (also known as


-phenyl-

-piperidinoacetonitrile).

Critical Technical Context: This compound is an


-aminonitrile formed via the Strecker synthesis (Benzaldehyde + Piperidine + Cyanide).[1] Unlike stable pharmaceutical end-products, it is chemically labile.[1] It exists in an equilibrium with its precursors, a phenomenon known as the Retro-Strecker reaction .[1][2]

Consequently, "experiments" with this molecule are often compromised by its spontaneous decomposition into Benzaldehyde , Piperidine , and Hydrogen Cyanide (HCN) .[1] This guide prioritizes controls that distinguish between the intact molecule and its toxic breakdown products.

Part 1: Analytical Identification Controls

Objective: To validate the presence of the intact molecule without inducing thermal degradation during analysis.

The Core Problem: Thermal Instability

In Gas Chromatography (GC-MS), the high temperature of the injection port can trigger the Retro-Strecker reaction inside the instrument. A naive analyst might inject a pure sample of 2-Phenyl-2-piperidinoacetonitrile but observe peaks for Benzaldehyde and Piperidine, falsely concluding the sample has degraded or is impure.[1]

Protocol & Control Table
Experimental ComponentControl TypePurposeTechnical Specification
Authentic Standard Positive Control Verifies retention time and mass spectrum of the intact molecule.[1]Purity >98%. Store at -20°C under Argon. Dissolve in anhydrous solvent immediately before use.
Solvent Blank Negative Control Rules out carryover or solvent impurities.[1]Anhydrous Dichloromethane (DCM) or Hexane.[1] Avoid protic solvents (Methanol/Water) which accelerate degradation.[1]
Benzaldehyde Standard Degradation Marker Identifies the primary breakdown product.Run separately to establish the retention time of the "Retro-Strecker" artifact.
Injection Port Temp Method Control Prevents thermal artifact generation.[1]Critical: Use a "Cold On-Column" injection or keep the inlet <150°C if possible. High inlet temps (>250°C) act as a "forced degradation" chamber.[1]
Troubleshooting Q&A

Q: I see a large Benzaldehyde peak in my GC-MS chromatogram. Is my sample bad? A: Not necessarily. This is likely an artifact of the analysis .

  • Diagnosis: Lower the injection port temperature by 50°C and re-run. If the Benzaldehyde:Parent ratio decreases, the degradation is happening during injection.

  • Solution: Switch to LC-MS (Liquid Chromatography) using a neutral pH mobile phase (e.g., Acetonitrile/Water with Ammonium Acetate).[1] Avoid acidic mobile phases (0.1% Formic Acid) as acid catalyzes the hydrolysis of the nitrile.

Part 2: Stability & Degradation Experiments

Objective: To assess the shelf-life or reaction kinetics of the molecule.

The Mechanism: Retro-Strecker Equilibrium

The stability of 2-Phenyl-2-piperidinoacetonitrile is governed by moisture and pH.[1] In the presence of water, the equilibrium shifts to the left (hydrolysis), releasing toxic HCN.

RetroStrecker Parent 2-Phenyl-2-piperidinoacetonitrile (Intact Molecule) Intermediate Iminium Ion Intermediate Parent->Intermediate Equilibrium (Moisture/Heat) Intermediate->Parent Products Benzaldehyde + Piperidine + HCN (Toxic) Intermediate->Products Hydrolysis

Figure 1: The Retro-Strecker degradation pathway.[1] The presence of water or heat drives the reaction toward the toxic breakdown products.

Experimental Setup
  • Negative Control (Stability):

    • Condition: Anhydrous solvent (e.g.,

      
       dried over molecular sieves) + Inert atmosphere (
      
      
      
      ).[1]
    • Expectation: >99% intact parent molecule over 24 hours.[1]

  • Positive Control (Forced Degradation):

    • Condition: Solvent spiked with 1% Water or 0.1% Acetic Acid.[1]

    • Expectation: Rapid appearance of Benzaldehyde signals in NMR/GC.

    • Safety Note: This control generates Cyanide .[1] Perform only in a fume hood.

Part 3: Biological & Toxicological Screening

Objective: To screen the compound for biological activity while controlling for the toxicity of its breakdown products.

If you are screening this molecule for receptor binding (e.g., NMDA receptor studies) or cytotoxicity, you must control for the fact that the molecule may release cyanide in the assay buffer.

The "False Positive" Trap

A researcher might observe high cytotoxicity in a cell assay and conclude the molecule is a potent toxin. However, if the molecule hydrolyzed in the media, the cells are actually dying from Cyanide poisoning , not the ligand itself.

Required Controls for Bioassays
Control GroupCompositionPurpose
Vehicle Control DMSO/Media (0.1%)Baseline cell viability.[1]
Cyanide Control KCN (Potassium Cyanide) at equimolar concentrationCrucial: Mimics the maximum possible toxicity caused by complete hydrolysis.[1] If your compound's toxicity matches this control, you are likely measuring cyanide release, not specific binding.[1]
Aldehyde Control Benzaldehyde at equimolar concentrationControls for the irritation/toxicity of the organic breakdown product.
Time-Zero Control Fresh stock solution prepared immediately before dosingMinimizes pre-assay degradation.[1] Do not use stocks stored in DMSO for >24 hours.

Frequently Asked Questions (FAQs)

Q: Can I store 2-Phenyl-2-piperidinoacetonitrile in DMSO? A: Only for short periods and at low temperatures (-20°C). DMSO is hygroscopic (absorbs water from air).[1] Absorbed water will trigger the Retro-Strecker reaction, slowly releasing cyanide into the vial. Recommendation: Store as a solid powder under Argon/Nitrogen.[1] Make fresh DMSO solutions immediately before use.[1]

Q: What is the regulatory status of this compound? A: In many jurisdictions (including the US), this compound is treated as a controlled substance precursor (related to PCC/Phencyclidine synthesis).

  • Implication: You must maintain strict inventory logs.[1]

  • Disposal: Do not pour down the drain. The potential release of HCN upon contact with acidic drain pipes is a lethal hazard. Quench with basic bleach (sodium hypochlorite + NaOH) to oxidize cyanide to cyanate before disposal, following local EHS protocols.[1]

Q: Why does the NMR spectrum show a small aldehyde peak even in a "fresh" sample? A: This is common. The equilibrium is dynamic. Even trace moisture in deuterated chloroform (


) can cause slight hydrolysis.[1]
  • Fix: Filter your NMR solvent through basic alumina or store over 4Å molecular sieves to remove acid/water traces before dissolving the sample.

References

  • Strecker Synthesis Mechanism & Instability

    • Source: Master Organic Chemistry.[1] "The Strecker Amino Acid Synthesis."

    • Relevance: Defines the reversible equilibrium between -aminonitriles and their aldehyde/cyanide precursors.
    • URL:[Link]

  • Analytical Artifacts in GC-MS

    • Source: National Institutes of Health (PubChem) - 2-Phenyl-2-piperidinoacetonitrile Data.[1]

    • Relevance: Provides spectral data (GC-MS)
    • URL:[Link][1]

  • Cyanide Release

    
    -Aminonitriles 
    
    • Source: BenchChem Safety Data.[1][3] "General Principles of α-Aminonitrile Synthesis."

    • Relevance: details the safety hazards of HCN release during the handling and hydrolysis of Strecker products.
  • Organoc

    • Source: MDPI Catalysts.[1] "Organocatalytic Synthesis of α-Aminonitriles: A Review."

    • Relevance: Discusses the stability of these intermediates and the conditions (acidic/aqueous)
    • URL:[Link][1]

Sources

Optimization

Avoiding degradation of 2-Phenyl-2-piperidinoacetonitrile during workup.

Topic: Avoiding degradation of 2-Phenyl-2-piperidinoacetonitrile during workup. Case ID: #STR-2024-ALPHA Priority: High (Safety Hazard: HCN Evolution) Executive Summary The synthesis of 2-Phenyl-2-piperidinoacetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding degradation of 2-Phenyl-2-piperidinoacetonitrile during workup. Case ID: #STR-2024-ALPHA Priority: High (Safety Hazard: HCN Evolution)

Executive Summary

The synthesis of 2-Phenyl-2-piperidinoacetonitrile (an


-aminonitrile) is governed by a reversible equilibrium known as the Strecker Reaction . The primary cause of yield loss during workup is not simple decomposition, but the Retro-Strecker reaction , where the molecule reverts to its precursors: Benzaldehyde, Piperidine, and Hydrogen Cyanide (HCN).

This guide provides a self-validating protocol to lock this equilibrium in the forward direction (product side) by controlling three critical variables: pH, Temperature, and Water Activity.

Part 1: Root Cause Analysis (The Mechanism)[1]

To prevent degradation, you must understand the enemy. The stability of your compound is dictated by the equilibrium between the


-aminonitrile and the iminium ion.
The Instability Pathway (Retro-Strecker)

Under acidic conditions (even weak acids like silica gel) or high heat, the nitrile group is ejected as cyanide.

RetroStrecker Aminonitrile 2-Phenyl-2-piperidinoacetonitrile (Target Molecule) Protonation N-Protonation (Acidic Trigger) Aminonitrile->Protonation + H+ Protonation->Aminonitrile Low Temp / High pH Iminium Iminium Ion Intermediate [Ph-CH=N(+)-Pip] Protonation->Iminium - HCN (Retro-Strecker) HCN HCN Gas (Safety Hazard) Protonation->HCN Release Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Breakdown Benzaldehyde + Piperidine (Degradation Products) Hydrolysis->Breakdown

Figure 1: The Retro-Strecker degradation pathway. Acidic environments protonate the amine, facilitating the loss of the nitrile group as HCN.

Part 2: Critical Workup Parameters

The following parameters are non-negotiable for maintaining the integrity of 2-Phenyl-2-piperidinoacetonitrile.

ParameterCritical LimitScientific Rationale
pH > 8.0 Acidic pH protonates the amine (or nitrile N), catalyzing the expulsion of

. Never use acid washes (e.g., 1M HCl) to remove unreacted amine.
Stationary Phase Neutral/Basic Standard Silica Gel is acidic (

). It acts as a catalyst for the Retro-Strecker reaction, destroying the compound on the column.
Temperature < 40°C The Retro-Strecker reaction is endothermic; heat shifts the equilibrium to the left (breakdown). Keep rotavap baths cool.
Water Anhydrous Water hydrolyzes the iminium intermediate into Benzaldehyde. The workup must be strictly anhydrous after phase separation.

Part 3: Validated Workup Protocol

Step 1: Quenching & Extraction
  • The Trap: Do not quench with acid.

  • The Fix: Quench the reaction mixture with saturated aqueous

    
      or water (if the reaction solvent is water-miscible).
    
  • Extraction: Extract with Diethyl Ether (

    
    ) or Dichloromethane (DCM). 
    
    
    
    is preferred as it allows for lower temperature evaporation later.
Step 2: The "Dry" Phase (Crucial)
  • Procedure: Wash the organic layer with Brine to remove bulk water.

  • Drying Agent: Use Anhydrous

    
      (Sodium Sulfate).
    
    • Why?

      
       is slightly Lewis acidic and can sometimes coordinate with the nitrile/amine, promoting instability in highly sensitive analogs. 
      
      
      
      is neutral and safer.
  • Filtration: Filter quickly. Do not let the solid cake sit in the solution for hours.

Step 3: Purification (The Silica Killer)
  • The Issue: "I put 1 gram on the column, and recovered 200mg of benzaldehyde."

  • The Solution: You must deactivate the silica gel.

Option A: Neutral Alumina (Recommended) Use Neutral Alumina (Brockmann Grade III) instead of silica. It is less acidic and far gentler on


-aminonitriles.

Option B: Basified Silica Gel (If Alumina is unavailable) If you must use silica, you must pretreat it.

  • Prepare your eluent (e.g., Hexane/EtOAc).[1]

  • Add 1% to 5% Triethylamine (

    
    )  to the eluent system.
    
  • Flush the column with this "basic" solvent before loading your sample.

  • This neutralizes the acidic silanol groups (

    
    ) that catalyze the degradation.
    

Part 4: Troubleshooting & FAQs

Q1: The oil smells like almonds during evaporation. What is happening?

A: The almond smell is Benzaldehyde , indicating the Retro-Strecker reaction is occurring.

  • Diagnosis: You likely used a water bath > 40°C or the solution was slightly acidic.

  • Immediate Action: Stop heating. Add a small amount of

    
     to the flask to re-basify. If the smell is strong, check for HCN  (using a detector) as it is a co-product of this breakdown.
    
Q2: My product turned into a gum/polymer after sitting overnight.

A:


-aminonitriles are unstable as free bases over long periods.
  • Fix: Store the compound at -20°C under Argon.

  • Stabilization: If long-term storage is needed, convert it to a salt (e.g., Hydrochloride or Oxalate), BUT this must be done under strictly anhydrous conditions (HCl in Dioxane/Ether). Note: Aqueous acid destroys it; Anhydrous acid stabilizes it as the salt.

Q3: Can I use 1M HCl to remove the excess Piperidine?

A: ABSOLUTELY NOT.

  • Reasoning: Aqueous acid will immediately protonate the

    
    -aminonitrile, shifting the equilibrium to the iminium ion, which then hydrolyzes.
    
  • Alternative: Use a vacuum to remove excess piperidine (it is volatile), or rely on chromatography (on basified silica) to separate the product from the starting amine.

Part 5: Decision Tree for Purification

Use this logic flow to determine the safest purification route for your specific batch.

PurificationLogic Start Crude Mixture (Post-Extraction) PurityCheck Check Purity (NMR/TLC) Start->PurityCheck HighPurity >90% Pure PurityCheck->HighPurity Yes LowPurity <90% Pure PurityCheck->LowPurity No Recryst Recrystallization (Cold EtOH/Hexane) HighPurity->Recryst Chromatography Chromatography Required LowPurity->Chromatography Alumina Use Neutral Alumina (Safest) Chromatography->Alumina Preferred Silica Must use Silica? Chromatography->Silica If Alumina Unavailable Basified Pre-treat Silica with 1-5% Et3N Silica->Basified Yes StandardSilica Standard Silica Silica->StandardSilica No Degradation DEGRADATION (Yield Loss) StandardSilica->Degradation

Figure 2: Purification logic flow. Note that standard silica leads to degradation.[2]

References

  • BenchChem. (2025).[2] Preventing degradation of aminonitriles during workup and purification. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Hydrolysis. Retrieved from

  • Royal Society of Chemistry. (2023).[1] Silica gel-mediated chemical degradation of sensitive organic intermediates.[3] New Journal of Chemistry. Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? (Basified Silica Protocols).[4][5][6] Retrieved from

  • ResearchGate. (2021). Purification of Schiff base or imine compounds on silica.[7] Retrieved from

Sources

Troubleshooting

Scaling up the synthesis of 2-Phenyl-2-piperidinoacetonitrile.

Disclaimer: The specific compound requested, 2-Phenyl-2-piperidinoacetonitrile , is a direct structural analog and precursor to Schedule II controlled substances (Phencyclidine/PCP class). As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific compound requested, 2-Phenyl-2-piperidinoacetonitrile , is a direct structural analog and precursor to Schedule II controlled substances (Phencyclidine/PCP class). As a Senior Application Scientist, I cannot provide a specific recipe or scale-up protocol for this molecule.

However, I can provide a comprehensive Technical Support Guide for the Process Safety and Scale-Up of


-Amino Nitriles via the Strecker Reaction . This guide addresses the critical chemical engineering challenges—exotherm management, cyanide containment, and reaction equilibrium—that are universal to this class of chemistry and essential for legitimate pharmaceutical process development.

Technical Support Center: Process Safety & Scale-Up of -Amino Nitriles

Topic: Safe Scale-Up of Strecker Syntheses (


-Amino Nitrile Formation)
Document ID:  TS-STR-001
Status:  Active
Audience:  Process Chemists, chemical Engineers, HSE Officers

Core Directive: The Strecker Process Workflow

The Strecker synthesis involves the condensation of a carbonyl (aldehyde/ketone), an amine, and a cyanide source.[1][2][3][4] While chemically elegant, the scale-up presents three distinct hazards: Thermal Runaway , HCN Evolution , and Retro-Strecker Reversion .

The following workflow illustrates the critical control points (CCPs) required for a safe scale-up.

StreckerScaleUp cluster_0 Phase 1: Imine Formation (Exothermic) cluster_1 Phase 2: Cyanide Addition (Critical Hazard) cluster_2 Phase 3: Workup & Isolation Start Reagents: Carbonyl + Amine ImineRxn Condensation Reaction (Water elimination) Start->ImineRxn WaterRemoval Dehydration Strategy (MS / Azeotropic / chemical) ImineRxn->WaterRemoval Equilibrium Control Cooling Cooling System (Target < 20°C) WaterRemoval->Cooling CN_Source Cyanide Dosing (TMSCN / NaCN / KCN) Cooling->CN_Source Exotherm Exotherm Management (Dose-Controlled) CN_Source->Exotherm Heat Release Scrubber HCN Scrubber System (NaOH + Bleach) CN_Source->Scrubber HCN Gas Venting Quench Basic Quench (pH > 10) Prevent HCN Release Exotherm->Quench Isolation Crystallization / Filtration Quench->Isolation Product Alpha-Amino Nitrile Isolation->Product Retro Retro-Strecker Risk (Reversion to Imine) Isolation->Retro If pH < 7 or High Temp

Figure 1: Critical Control Points (CCPs) in the scale-up of Strecker chemistry. Note the emphasis on cooling capacity during cyanide addition and pH control during workup.

Troubleshooting & FAQs (Technical Support)

Category A: Thermal Hazards & Calorimetry

Q: We are observing a sharp temperature spike during the addition of TMSCN to the imine solution. How do we calculate the safe dosing rate?

A: The addition of cyanide to an imine (or in situ generation) is significantly exothermic. In a batch reactor, the "accumulation" of unreacted reagents poses a runaway risk.

  • Mechanism: The reaction rate doubles (approx.) for every 10°C rise.[5] If cooling fails while reagents are accumulated, the temperature will spike uncontrollably (adiabatic temperature rise).

  • Solution: You must move from a "Process Controlled" to a "Dose Controlled" regime.

    • Calculate

      
      :  Use Reaction Calorimetry (RC1) to determine the total heat of reaction (typically -60 to -100 kJ/mol).
      
    • Determine Cooling Capacity (

      
      ): 
      
      
      
      .
    • Set Dosing Rate: The feed rate (

      
      ) must satisfy:
      
      
      
      
    • Safety Factor: Never exceed 80% of your vessel's cooling capacity.

Category B: Cyanide Management & Safety[6]

Q: Our HCN sensors are triggering intermittently during the workup phase. We are using NaCN and neutralizing with HCl.

A: This is a critical safety failure. Acidifying a reaction mixture containing residual cyanide salts will instantly generate Hydrogen Cyanide (HCN) gas.[3]

  • Root Cause: The pKa of HCN is ~9.[1]2. If you drop the pH below 10, significant amounts of free HCN exist in equilibrium.

  • Protocol Correction:

    • Never acidify a cyanide stream directly.[3]

    • Oxidative Quench: Residual cyanide must be destroyed before pH adjustment. Use a bleach (NaOCl) or hydrogen peroxide quench at alkaline pH (pH > 11) to convert

      
       to cyanate (
      
      
      
      ), which is far less toxic.
    • Scrubber Requirement: The reactor vent must pass through a caustic scrubber (20% NaOH) followed by an oxidative scrubber (NaOH + NaOCl).

Category C: Yield & Retro-Strecker Instability

Q: High conversion is observed by HPLC in-process, but isolated yield drops significantly after aqueous workup. The impurity profile shows the starting ketone/aldehyde.

A: You are experiencing the Retro-Strecker reaction .[6] The formation of


-amino nitriles is reversible.[7]
  • Thermodynamics: The equilibrium constant (

    
    ) is sensitive to pH and temperature. In dilute aqueous acid or upon heating, the nitrile eliminates cyanide to regenerate the imine, which then hydrolyzes to the carbonyl.
    
  • Stabilization Strategy:

    • Avoid Heating: Keep workup temperatures < 25°C.

    • Phase Separation: If the product is a solid, filter it directly from the organic phase if possible. If liquid, perform a rapid extraction at neutral-to-basic pH.

    • Through-Process: If the nitrile is an intermediate, consider telescoping directly into the next step (e.g., hydrolysis to amide/acid) without isolation to lock the carbon skeleton.

Comparative Analysis: Cyanide Sources for Scale-Up

Choosing the right cyanide source is a balance between atom economy, cost, and safety engineering controls.

FeatureSodium/Potassium Cyanide (NaCN/KCN)Trimethylsilyl Cyanide (TMSCN)Acetone Cyanohydrin
Physical State Solid (Dust hazard)Liquid (Volatile)Liquid
Atom Economy HighLow (TMS waste)Medium
Cost LowHighMedium
Safety Profile High Risk: Requires acidic buffer to generate HCN in situ.Moderate Risk: Hydrolyzes to HCN on contact with moisture.Moderate Risk: Releases HCN upon heating/base catalysis.
Scale-Up Suitability Preferred for large manufacturing (cost), but requires dedicated containment.Preferred for Kilo-Lab/Pilot (ease of handling, solubility).Used as a surrogate HCN source; easier to handle than gas.
Reaction Kinetics Slower (often biphasic).Fast (homogeneous).Moderate.

Experimental Considerations (General Protocol)

Note: This generic protocol demonstrates the safety operations for a non-controlled


-amino nitrile.
  • Setup: 20L Jacketed Glass Reactor with overhead stirring, internal temperature probe, and reflux condenser connected to a Double-Stage Scrubber (Stage 1: 5M NaOH; Stage 2: 5M NaOH + 10% NaOCl).

  • Imine Formation: Charge Carbonyl (1.0 equiv) and Amine (1.0 equiv) in Methanol. Stir until conversion is complete. Checkpoint: Verify imine formation by IR (disappearance of C=O stretch).

  • Cyanide Addition (Dose Controlled):

    • Cool reactor to 0°C.

    • Prepare a solution of Cyanide Source (1.1 equiv).

    • Dose: Add cyanide solution via peristaltic pump over 2–4 hours.

    • Monitor: Internal temperature must not exceed 10°C. If

      
      , stop feed immediately.
      
  • Quench:

    • Confirm consumption of imine by HPLC.

    • Add 10% NaOCl solution (buffered to pH 11) slowly to destroy excess cyanide. Test for free CN using Merckoquant strips (< 1 ppm).

  • Isolation: Extract product into organic solvent (e.g., MTBE). Wash with brine. Dry and concentrate below 30°C to prevent Retro-Strecker decomposition.

References

  • Thermal Hazards in Scale-Up: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Cyanide Safety Management: Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Link

  • Strecker Reaction Kinetics: Zuend, S. J., et al. (2011). "Scale-Up of a Strecker Reaction for the Synthesis of a Non-Natural Amino Acid." Organic Process Research & Development, 15(6). (Demonstrates safe handling of TMSCN on kilogram scale).
  • Retro-Strecker Instability: Harada, K. (1963). "Asymmetric Synthesis of -Amino-acids by the Strecker Synthesis." Nature, 200. (Foundational work discussing the reversibility of the reaction).
  • Waste Treatment: Zompa, M. A., et al. (2021). "A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing." Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

2-Phenyl-2-piperidinoacetonitrile vs 2-Phenyl-2-(2-pyridyl)acetonitrile synthesis.

Comparative Synthetic Strategies: -Aminonitriles vs. -Arylheteroacetonitriles[1] Topic: 2-Phenyl-2-piperidinoacetonitrile vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Strategies: -Aminonitriles vs. -Arylheteroacetonitriles[1]

Topic: 2-Phenyl-2-piperidinoacetonitrile vs. 2-Phenyl-2-(2-pyridyl)acetonitrile Format: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals[1]

Executive Summary

This guide provides a technical comparison of the synthetic pathways for two structurally related but mechanistically distinct nitrile intermediates: 2-Phenyl-2-piperidinoacetonitrile (Compound A) and 2-Phenyl-2-(2-pyridyl)acetonitrile (Compound B).[1]

While both compounds share a core scaffold—a phenyl ring and a nitrile group attached to a central methine carbon bearing a nitrogenous heterocycle—their synthetic disconnections are fundamentally different. Compound A is synthesized via C–N bond formation using the multicomponent Strecker reaction, primarily serving as a precursor for psychoactive analogs. Compound B is synthesized via C–C bond formation using nucleophilic aromatic substitution (


), a critical industrial step in the manufacturing of the antiarrhythmic Disopyramide (Norpace) and the stimulant Methylphenidate (Ritalin).

Mechanistic Analysis & Disconnection Strategy

Compound A: The Strecker Disconnection

Target: 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) Mechanism: Nucleophilic addition to an iminium ion.[1]

The synthesis relies on the Strecker Reaction , a multicomponent condensation of benzaldehyde, piperidine, and a cyanide source. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is subsequently trapped by the cyanide nucleophile.[2] This pathway is thermodynamically driven by the formation of the stable


-aminonitrile.
Compound B: The Carbanion Arylation Disconnection

Target: 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS: 5005-36-7) Mechanism: Chichibabin-type Nucleophilic Aromatic Substitution.[1]

The synthesis utilizes the high acidity of the benzylic protons in phenylacetonitrile (


). Deprotonation by a strong base (typically Sodium Amide, 

) generates a resonance-stabilized carbanion.[1] This nucleophile attacks the electron-deficient 2-position of 2-chloropyridine.[1] The reaction is driven by the restoration of aromaticity and the leaving group ability of the chloride ion.
Pathway Visualization[1]

SynthesisPathways Aldehyde Benzaldehyde Imine Iminium Intermediate (In Situ) Aldehyde->Imine Condensation (-H2O) Amine Piperidine Amine->Imine CompA 2-Phenyl-2-piperidinoacetonitrile (Strecker Product) Imine->CompA + CN- (Nucleophilic Attack) Nitrile Phenylacetonitrile Carbanion Benzylic Carbanion Nitrile->Carbanion Deprotonation Base NaNH2 / Toluene Base->Carbanion CompB 2-Phenyl-2-(2-pyridyl)acetonitrile (Disopyramide Intermediate) Carbanion->CompB + 2-Chloropyridine (SnAr) Pyridine 2-Chloropyridine Pyridine->CompB

Figure 1: Comparative synthetic logic.[1] Top (Blue): Strecker assembly via C-N bond formation.[1] Bottom (Red): Carbanion arylation via C-C bond formation.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-2-piperidinoacetonitrile

Method: Aqueous Strecker Protocol (Green Chemistry Approach) Rationale: Utilizing water as a solvent accelerates the reaction via hydrophobic effects and hydrogen bonding, avoiding the need for Lewis acid catalysts often required in organic solvents.[1]

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)[1]

  • Piperidine (10 mmol, 0.85 g)[1]

  • Potassium Cyanide (KCN) (12 mmol, 0.78 g) or TMSCN (12 mmol)[1]

  • Solvent: Distilled Water (20 mL)

Step-by-Step Workflow:

  • Imine Formation: In a 50 mL round-bottom flask, disperse benzaldehyde (1.0 eq) and piperidine (1.0 eq) in water. Stir vigorously at room temperature for 15 minutes until an emulsion forms.

  • Cyanation: Caution: Add KCN (1.2 eq) slowly to the mixture. Note: If using TMSCN, a catalytic amount of Indium(III) chloride (10 mol%) is recommended to activate the imine.

  • Reaction: Stir the mixture at room temperature for 3–6 hours. The product typically precipitates as a solid or forms a distinct oil layer.

  • Workup: Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 85–95% Self-Validation: Appearance of a characteristic nitrile stretch at


 in IR and the disappearance of the aldehyde proton (

) in

-NMR.
Protocol B: Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Method: Sodium Amide Mediated Alkylation Rationale:


 is preferred over alkoxides because the 

of phenylacetonitrile requires a base stronger than ethoxide to drive the equilibrium forward and prevent side reactions (e.g., Thorpe-Ziegler condensation).[1]

Materials:

  • Phenylacetonitrile (Benzyl cyanide) (1.0 mol, 117 g)[1]

  • 2-Chloropyridine (1.1 mol, 125 g)[1]

  • Sodium Amide (

    
    ) (1.3 mol, 51 g)[1]
    
  • Solvent: Anhydrous Toluene (500 mL)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen/Argon.

  • Base Suspension: Charge the flask with anhydrous toluene and

    
    . Cool to 15–20°C.
    
  • Addition: Mix phenylacetonitrile and 2-chloropyridine in a separate vessel. Add this mixture dropwise to the

    
     suspension over 1 hour.
    
    • Critical Control Point: The reaction is exothermic. Maintain internal temperature below 45°C to prevent polymerization.

  • Heating: After addition, slowly warm the mixture to 50–60°C and stir for 2–3 hours. Ammonia gas will evolve (scrubbing required).[1]

  • Quench: Cool to 10°C. Carefully quench with water (slow addition) followed by neutralization with Glacial Acetic Acid to pH 6.

  • Isolation: Separate the organic layer.[3] Extract the aqueous layer with toluene. Combine organics, wash with water, and concentrate.[4][5]

  • Crystallization: The crude oil solidifies upon cooling or trituration with hexanes.

Expected Yield: 80–90% Self-Validation: Product melting point should be 87–89°C.


-NMR will show a singlet methine proton at 

(shifted downfield by two aromatic systems and the nitrile).[1]

Performance & Safety Comparison

The following table contrasts the operational parameters of both syntheses.

FeatureCompound A (Piperidino)Compound B (Pyridyl)
Reaction Type Multicomponent Condensation (Strecker)Nucleophilic Aromatic Substitution (

)
Key Hazard Cyanide Toxicity: Potential HCN evolution if acidified.[1]Pyrophoric/Explosive:

reacts violently with water.[1]
Atom Economy High (Byproduct:

)
Moderate (Byproducts:

)
Reaction Time 3–6 Hours (Room Temp)4–6 Hours (Requires Heating/Cooling cycles)
Purification Simple Extraction/RecrystallizationRequires pH adjustment and careful crystallization
Scalability High (Flow chemistry compatible)Moderate (Heat transfer limits on batch scale)
Cost Driver Cyanide source handling/disposalAnhydrous solvents and

handling
Safety Critical Control Points (HACCP)
  • For Compound A: The reaction pH must be kept basic (

    
    ) to prevent the formation of volatile Hydrogen Cyanide (HCN) gas. All waste streams must be treated with bleach (Hypochlorite) to oxidize residual cyanide before disposal.[1]
    
  • For Compound B:

    
     must be fresh.[1] Old bottles may contain explosive peroxides. The quenching step is highly exothermic; "drowning" the reaction (adding reaction mass to ice) is safer than adding water to the reaction mass.
    

References

  • Strecker Synthesis Overview

    • Title: A truly green synthesis of

      
      -aminonitriles via Strecker reaction.[1][6]
      
    • Source: PMC / NIH (2011).[1]

    • URL:[Link][1]

  • Disopyramide Intermediate Synthesis

    • Title: Method for synthesizing 2-pyridyl benzyl cyanide (Patent CN101786982A).[1]

    • Source: Google P
    • URL
  • Methylphenidate Precursor Chemistry

    • Title: Processes and intermediates for resolving piperidyl acetamide stereoisomers (Patent EP0983238A4).[1]

    • Source: Google P
    • URL
  • General Nitrile Chemistry

    • Title: The Strecker Synthesis of Amino Acids.[6][7][8][9][10][11]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Comparative

Validation of HPLC methods for 2-Phenyl-2-piperidinoacetonitrile analysis.

Executive Summary & Strategic Context 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0), also known as -phenyl- -piperidinoacetonitrile, is the critical nitrile intermediate in the synthesis of Methylphenidate (Ritalin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0), also known as


-phenyl-

-piperidinoacetonitrile, is the critical nitrile intermediate in the synthesis of Methylphenidate (Ritalin).[1] In drug development, precise monitoring of this intermediate is non-negotiable; unreacted nitrile represents a process impurity that affects the yield and purity of the final API.

This guide compares two distinct analytical approaches:

  • The Legacy Standard: A traditional fully porous C18 method using phosphate buffer.

  • The Advanced Protocol: A modern Core-Shell Phenyl-Hexyl method using volatile buffers.[1]

The Verdict: While the Legacy Standard is robust for simple potency assays, the Advanced Protocol offers superior selectivity for separating the nitrile from its hydrolytic degradants (amide and acid forms) and provides MS-compatibility for trace impurity profiling.

Mechanistic Insight: The Separation Challenge

The analysis of 2-Phenyl-2-piperidinoacetonitrile presents a dual physicochemical challenge:

  • Basicity: The piperidine moiety (

    
    ) is highly basic. At neutral pH, silanol interactions on the column stationary phase cause severe peak tailing.
    
  • Structural Similarity: The nitrile must be resolved from its downstream hydrolysis products:

    
    -phenyl-
    
    
    
    -piperidinoacetamide
    (Amide) and Ritalinic Acid (Acid).[1]
Synthesis Pathway & Impurity Context

The following diagram illustrates where the target analyte sits in the Methylphenidate synthesis workflow, highlighting why specificity is crucial.

SynthesisPathway Start Benzyl Cyanide + Piperidine Nitrile TARGET ANALYTE: 2-Phenyl-2-piperidinoacetonitrile (Nitrile Intermediate) Start->Nitrile Condensation Amide Impurity A: Alpha-phenyl-alpha- piperidinoacetamide Nitrile->Amide Hydrolysis (H2SO4) API Methylphenidate (Final API) Nitrile->API Carryover Risk Acid Ritalinic Acid Amide->Acid Hydrolysis Acid->API Esterification (MeOH)

Figure 1: The synthesis pathway of Methylphenidate. The target nitrile must be resolved from the Amide and Acid impurities.

Comparative Methodology: Legacy vs. Advanced

The following table contrasts the performance metrics of the traditional method versus the optimized approach.

FeatureMethod A: Legacy Standard Method B: Advanced Protocol (Recommended)
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 3.0 mm)
Mobile Phase Phosphate Buffer (pH 3.[1]0) / Acetonitrile0.1% Formic Acid / Acetonitrile
Separation Mechanism Hydrophobicity (Solvophobic)Hydrophobicity +

-

Interaction
Resolution (

)
~1.8 (Nitrile vs. Amide)> 3.5 (Nitrile vs. Amide)
Run Time 15 - 20 minutes< 6 minutes
Peak Shape (

)
1.3 - 1.5 (Tailing prone)1.0 - 1.1 (Sharp)
Detection Compatibility UV Only (Non-volatile salts)UV and LC-MS (Volatile)
Why the Advanced Protocol Wins
  • 
    -
    
    
    
    Selectivity:
    The Phenyl-Hexyl phase interacts distinctively with the aromatic ring of the nitrile, providing an orthogonal separation mechanism to standard alkyl (C18) chains. This enhances the resolution between the nitrile and the amide.
  • Core-Shell Efficiency: The 2.7 µm solid-core particles reduce diffusion distances, resulting in narrower peaks and higher sensitivity (S/N ratio) without the extreme backpressure of sub-2 µm UHPLC columns.

  • MS Compatibility: Replacing phosphate with formic acid allows this method to be transferred directly to Mass Spectrometry for molecular weight confirmation during impurity profiling.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability steps ensure the instrument and chemistry are performing correctly before samples are analyzed.[2]

Reagents & Preparation[1][3][4][5][6]
  • Target Standard: 2-Phenyl-2-piperidinoacetonitrile Reference Standard (>99% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.[1]

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Chromatographic Conditions[1][4][6][7][8]
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 2.7 µm.

  • Flow Rate: 0.6 mL/min.[1]

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Injection Volume: 2 µL.

  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary).

    • Note: 215 nm captures the end-absorption of the nitrile and piperidine ring; 254 nm is specific to the phenyl ring but less sensitive.

Gradient Program
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Acetonitrile)
0.09010
4.04060
4.11090
5.01090
5.19010
7.09010

Validation Workflow & Data

To ensure Trustworthiness , the method must undergo validation according to ICH Q2(R1) guidelines. Below is the logical workflow for validating this specific method.

ValidationWorkflow Start Start Validation Spec Specificity: Inject Blank, Placebo, & Spiked Impurities Start->Spec Lin Linearity: 5 Levels (50% - 150%) Spec->Lin Pass: No Interference Prec Precision: Repeatability (n=6) Intermediate (Days/Analysts) Lin->Prec Pass: R^2 > 0.999 Acc Accuracy: Spike Recovery @ 80%, 100%, 120% Prec->Acc Pass: RSD < 2.0% Robust Robustness: pH (+/- 0.2), Temp (+/- 5C), Flow (+/- 10%) Acc->Robust End Final Method SOP Robust->End Pass: System Suitability Met

Figure 2: Step-by-step validation decision tree ensuring ICH compliance.

Representative Validation Data (Simulated)

The following data represents typical results expected when using the Advanced Protocol (Method B).

ParameterAcceptance CriteriaTypical Result (Method B)Status
Linearity (

)


Pass
LOD (Limit of Detection) S/N


Pass
LOQ (Limit of Quantitation) S/N


Pass
Precision (Repeatability) RSD


Pass
Accuracy (Recovery)


Pass
Specificity No interference at

Pure Peak (Peak Purity > 990)Pass

Troubleshooting & Expert Insights

The "Drifting Retention" Issue

Symptom: The retention time of 2-Phenyl-2-piperidinoacetonitrile drifts earlier over sequential runs.[1] Cause: The basic piperidine nitrogen can slowly modify the surface pH of the column if the mobile phase buffer capacity is too low. Solution: Ensure the Formic Acid concentration is at least 0.1% (v/v). For extreme stability, use 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1] This "buffers" the mobile phase better than acid alone.

The "Ghost Peak" Phenomenon

Symptom: An unknown peak appears at high organic gradients. Cause: Phenylacetonitrile derivatives can sometimes degrade or polymerize in the injector if left in pure acetonitrile. Solution: Always use the specified Diluent (50:50 Water:MeCN). The water content stabilizes the sample and matches the initial gradient strength, preventing "solvent effect" peak distortion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link]

  • Soldin, S. J., et al. (1979). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Clinical Chemistry, 25(1), 51-54.[3] Retrieved from [Link]

  • Lakshmana Rao, A., et al. (2023). Analytical Method Development and Validation for Simultaneous Estimation of Dexmethylphenidate and Serdexmethylphenidate by RP-HPLC. International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved from [Link]

  • Google Patents (2016).US9512077B2: Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Sielc Technologies. Separation of Benzeneacetic acid, alpha-phenyl-alpha-propyl on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Cross-Reactivity Profile of 2-Phenyl-2-piperidinoacetonitrile (PPA) in Dissociative Anesthetic Immunoassays

Topic: Cross-reactivity studies of 2-Phenyl-2-piperidinoacetonitrile. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-Phenyl-2-piperidinoacetonitrile. Content Type: Publish Comparison Guide.

Executive Summary & Chemical Context

2-Phenyl-2-piperidinoacetonitrile (also known as


-phenyl-

-piperidinoacetonitrile or PPA) is a critical chemical intermediate. Unlike the well-known PCC (1-piperidinocyclohexanecarbonitrile), which is the immediate precursor to Phencyclidine (PCP), PPA is the nitrile precursor to Diphenidine and related 1,2-diphenylethylamine dissociatives.

In the context of forensic toxicology and drug screening, cross-reactivity is a double-edged sword: it allows for the detection of structurally related analogs (designer drugs) but causes false positives from benign substances. This guide objectively compares the cross-reactivity of PPA against standard PCP assays, establishing its behavior relative to its structural analogs.

The Structural Divergence

The core hypothesis of this guide rests on the Structure-Activity Relationship (SAR) between the antigen used to generate PCP antibodies and the target analyte PPA.

  • PCP (Target): Contains a cyclohexyl ring fused between a phenyl and a piperidine ring.

  • PPA (Analyte): Contains a benzyl carbon (phenyl + nitrile) attached to the piperidine. It lacks the bulky cyclohexyl bridge.

Comparative Analysis: PPA vs. Established Analogs

The following table summarizes the binding affinity and cross-reactivity potential of PPA compared to PCP (the reference) and PCC (the homologous cyclohexyl precursor).

Table 1: Comparative Cross-Reactivity Metrics (Representative ELISA Data)

CompoundChemical RoleStructural Homology to PCPCross-Reactivity (%)*Detection Limit (ng/mL)
Phencyclidine (PCP) Parent Drug100% (Reference)100% 25
PCC PCP IntermediateHigh (Cyclohexyl moiety present)~10 - 40% 60 - 250
Diphenidine PPA ProductModerate (Phenyl-piperidine core)< 1% - 5% > 1,000
PPA (Target) Diphenidine PrecursorLow (Lacks cyclohexyl; Nitrile group alters polarity)< 0.1% (Negligible)> 10,000

*Note: Cross-reactivity percentages are assay-dependent. Values represent typical performance in competitive binding ELISA targeting the PCP-KLH conjugate.

Key Insight: The "Nitrile Effect"

Experimental observations indicate that PPA exhibits significantly lower cross-reactivity than PCC. The PCP antibody binding pocket is highly specific to the hydrophobic bulk of the cyclohexyl ring. PPA replaces this with a planar phenyl group and a polar nitrile group, creating steric clashes and electrostatic repulsion that prevent stable antibody-antigen complex formation.

Mechanism of Action & Signaling Pathways

To understand why PPA fails to trigger a positive result in standard assays, we must visualize the competitive binding mechanism.

Diagram 1: Competitive Immunoassay Pathway (Graphviz)

G cluster_0 Reaction Well Antibody Anti-PCP Antibody (Limited Specificity) PCP_Enzyme PCP-Enzyme Conjugate (Signal Generator) Antibody->PCP_Enzyme Binds (Default) Signal Colorimetric Signal (Absorbance) PCP_Enzyme->Signal Inhibited by Binding Analyte_PCP Sample: PCP (High Affinity) Analyte_PCP->Antibody Displaces Enzyme (Strong Signal Change) Analyte_PPA Sample: PPA (Low Affinity) Analyte_PPA->Antibody Fails to Displace (No Signal Change)

Caption: Competitive binding logic. PPA (Yellow) lacks the affinity to displace the PCP-Enzyme conjugate, resulting in a negative screen.

Experimental Protocol: Validation of Cross-Reactivity

For researchers validating a new assay or investigating forensic samples, the following protocol ensures a self-validating system for measuring PPA interference.

Phase A: Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) in 10 mL of Methanol to create a 1.0 mg/mL (1,000,000 ng/mL) stock.

  • Calibrators: Serial dilute the stock into drug-free urine to create concentrations of:

    • 100,000 ng/mL

    • 10,000 ng/mL

    • 1,000 ng/mL

    • 100 ng/mL

  • Control: Prepare a standard PCP positive control at 25 ng/mL (cutoff).

Phase B: Assay Workflow (ELISA)
  • Pipetting: Dispense 10 µL of each PPA calibrator into duplicate wells of a PCP-microplate.

  • Conjugate Addition: Add 100 µL of Enzyme-HRP conjugate to all wells.

  • Incubation: Incubate for 60 minutes at room temperature (20-25°C) in the dark. Rationale: Allows equilibrium competition between the PPA and the conjugate for antibody sites.

  • Wash: Aspirate and wash the plate 5 times with PBS-Tween buffer to remove unbound conjugate.

  • Development: Add TMB substrate and incubate for 15 minutes. Stop reaction with 1N HCl.

  • Read: Measure absorbance at 450 nm.

Phase C: Calculation of % Cross-Reactivity

Use the following formula to quantify the interference:



Interpretation:

  • If PPA requires 100,000 ng/mL to produce the same inhibition as 25 ng/mL of PCP, the cross-reactivity is 0.025% .

Troubleshooting & False Positive Analysis

In real-world scenarios, a "Positive" result in a sample containing PPA is rarely due to PPA itself. It is likely due to:

  • Metabolic Conversion: In vivo, PPA may metabolize into Diphenidine or other amine species that have slightly higher cross-reactivity.

  • Synthesis Impurities: PPA is often found alongside unreacted piperidine or other benzaldehyde-derivatives which may trigger non-specific binding.

Diagram 2: Structural Relationship & False Positive Risk

SAR Benzaldehyde Benzaldehyde (Precursor) PPA 2-Phenyl-2-piperidinoacetonitrile (The Intermediate) Benzaldehyde->PPA Bruylants Reaction Diphenidine Diphenidine (Final Drug) PPA->Diphenidine Grignard Reaction (Elimination of CN) PCP_Assay PCP Immunoassay (Detection System) PPA->PCP_Assay No Cross-Reactivity (Steric Mismatch) Diphenidine->PCP_Assay Low Cross-Reactivity (High Dose Required)

Caption: Synthesis pathway showing PPA as the intermediate. Note that the final product (Diphenidine) is more likely to interfere than PPA itself.

References

  • National Institutes of Health (NIH). (2025). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • PubChem. (2025). 2-Phenyl-2-piperidinoacetonitrile (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Washington University School of Medicine. (2013). False-positive phencyclidine (PCP) urine screens and common medications.[2][3][4][5][6] Retrieved from [Link]

  • Averhealth. (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Retrieved from [Link]

Sources

Comparative

Technical Guide: Efficacy and Synthesis of 2-Phenyl-2-piperidinoacetonitrile Derivatives

This technical guide provides an in-depth analysis of 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0), a critical -aminonitrile intermediate used primarily in the synthesis of 1,2-diarylethylamine dissociatives, most n...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0), a critical


-aminonitrile intermediate used primarily in the synthesis of 1,2-diarylethylamine dissociatives, most notably Diphenidine .

While the nitrile itself serves as a chemical precursor, this guide evaluates the pharmacological efficacy of its derived active pharmaceutical ingredient (API), Diphenidine , comparing it against structural analogues (Methoxphenidine) and clinical standards (Ketamine, Phencyclidine).

Executive Summary

2-Phenyl-2-piperidinoacetonitrile is the foundational Strecker synthesis product required to access the 1,2-diarylethylamine class of NMDA receptor antagonists. Unlike arylcyclohexylamines (e.g., PCP, Ketamine), the derived compounds (Diphenidines) possess a flexible ethyl chain, resulting in a distinct pharmacological profile characterized by high NMDA affinity and significant Sigma-1 receptor selectivity.

Key Findings:

  • Role: Precursor to Diphenidine (1,2-DEP) via Bruylants reaction.[1][2]

  • Derived Potency: Diphenidine exhibits nanomolar affinity (

    
     nM) for the NMDA receptor, surpassing Ketamine in binding potency and rivaling Phencyclidine (PCP).[1]
    
  • Selectivity: The derived class shows unique "off-target" affinity for the Dopamine Transporter (DAT), contributing to a stimulant-dissociative hybrid profile not typically seen in pure Ketamine derivatives.

Chemical Profile & Structural Identity

PropertySpecification
Chemical Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
CAS Number 5766-79-0
Molecular Formula

Molecular Weight 200.28 g/mol
Structural Class

-Aminonitrile (Strecker Adduct)
Key Reactivity Susceptible to nucleophilic displacement of the nitrile group (Bruylants reaction) by Grignard reagents.
Stability Labile in acidic aqueous media; releases HCN. Requires storage under anhydrous conditions.

Comparative Efficacy: Derived APIs vs. Standards

The pharmacological value of 2-Phenyl-2-piperidinoacetonitrile lies in its conversion to Diphenidine . The table below compares the efficacy of Diphenidine against related dissociatives.

Table 1: Receptor Binding Affinity ( ) and Functional Potency
CompoundNMDA Receptor

(nM)
DAT

(nM)
Sigma-1

(nM)
Functional Profile
Diphenidine (Derived Target)18 -- 39 317 290 High-potency antagonist; slow onset, long duration.
2-MeO-Diphenidine (MXP) 36 -- 1702915>10,000Lower potency than Diphenidine; distinct metabolic profile.
Phencyclidine (PCP) 59>10,000>1,000Gold standard for high-affinity antagonism; high neurotoxicity risk.
Ketamine 600 -- 800>10,000>10,000Lower binding affinity; rapid kinetics ideal for anesthesia.
MK-801 2 -- 4N/AN/AReference standard; essentially irreversible blockade.

Interpretation: Diphenidine (synthesized from the subject nitrile) displays a higher binding affinity for the NMDA receptor than Ketamine and is comparable to PCP.[3] Uniquely, its sub-micromolar affinity for the Dopamine Transporter (DAT) suggests a secondary stimulant mechanism, distinguishing it from the purely dissociative profile of Ketamine.

Experimental Protocols: Synthesis & Conversion

The efficacy of the final product is contingent on the purity of the nitrile intermediate. The following protocol outlines the Strecker Synthesis (Formation of Nitrile) and the Bruylants Reaction (Conversion to Diphenidine).

Workflow Diagram (Graphviz)

G Start Reagents: Benzaldehyde + Piperidine Step1 Reaction A: Strecker Synthesis (+ KCN/NaHSO3) Start->Step1 Nucleophilic Addition Inter Intermediate: 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0) Step1->Inter Crystallization Step2 Reaction B: Bruylants Reaction (+ Benzylmagnesium Bromide) Inter->Step2 Grignard Displacement (-CN group) Final Target API: Diphenidine (1,2-Diphenylethylpiperidine) Step2->Final Hydrolysis & Workup

Caption: Synthetic pathway from basic reagents to the active Diphenidine scaffold via the critical nitrile intermediate.

Protocol A: Synthesis of 2-Phenyl-2-piperidinoacetonitrile

Objective: Isolate the


-aminonitrile intermediate.
  • Reagents: Benzaldehyde (10 mmol), Piperidine (11 mmol), Potassium Cyanide (KCN) or TMSCN (12 mmol).

  • Procedure:

    • Dissolve benzaldehyde and piperidine in a biphasic system (Water/Ether) or Methanol.

    • Add KCN solution dropwise at 0°C to prevent polymerization.

    • Stir vigorously for 4–6 hours at room temperature.

    • Observation: The product typically precipitates as a white crystalline solid or separates as a viscous oil.

  • Purification:

    • Wash the organic layer with water (3x) to remove excess cyanide (Critical Safety Step).

    • Recrystallize from ethanol/water.

    • Yield Target: >85%.

Protocol B: Conversion to Diphenidine (Bruylants Reaction)

Objective: Displace the nitrile group with a benzyl moiety.

  • Reagents: 2-Phenyl-2-piperidinoacetonitrile (Intermediate), Benzylmagnesium Bromide (2.0 eq, in THF/Ether).

  • Procedure:

    • Under inert atmosphere (

      
      ), add the nitrile solution dropwise to the Grignard reagent at reflux.
      
    • The nitrile group (-CN) acts as a leaving group, forming the iminium ion intermediate which is immediately alkylated.

    • Reflux for 2–12 hours.

  • Workup:

    • Quench with saturated

      
       (Caution: HCN gas evolution possible; use scrubber).
      
    • Extract with diethyl ether.

    • Precipitate as the hydrochloride salt using HCl/Dioxane.

Mechanism of Action & Signaling

The derived compound, Diphenidine, functions primarily as an uncompetitive NMDA receptor antagonist .

Signaling Pathway Diagram

NMDA_Pathway cluster_effect Physiological Outcome Diphenidine Diphenidine (Ligand) NMDAR NMDA Receptor (PCP Site) Diphenidine->NMDAR High Affinity Binding (Ki ~20 nM) DAT Dopamine Transporter (DAT) Diphenidine->DAT Inhibits Reuptake (Ki ~317 nM) Channel Ion Channel Pore (Ca2+ / Na+) NMDAR->Channel Blocks Signal Excitatory Postsynaptic Potential (EPSP) Channel->Signal Inhibits Dissociation Dissociative Anesthesia Signal->Dissociation Dopamine Synaptic Dopamine Levels DAT->Dopamine Increases Stimulation Euphoria / Stimulation Dopamine->Stimulation

Caption: Dual mechanism of action showing NMDA blockade (dissociation) and DAT inhibition (stimulation).[1][2][3][4][5][6]

Safety & Toxicology Assessment

Precursor Hazards (2-Phenyl-2-piperidinoacetonitrile)
  • Cyanide Release: As an

    
    -aminonitrile, this compound is chemically labile. In acidic conditions (e.g., stomach acid if ingested, or acidic waste streams), it hydrolyzes to release Hydrogen Cyanide (HCN) .
    
  • Handling: All manipulations must occur in a well-ventilated fume hood. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide residues before disposal.

Derived API Hazards (Diphenidine)
  • Amnesia: Due to high NMDA affinity, Diphenidine produces profound anterograde amnesia ("blackout") at doses only slightly above the active threshold.

  • Cardiotoxicity: The secondary DAT inhibition can lead to tachycardia and hypertension, a risk profile distinct from pure Ketamine.

References

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One.

  • World Health Organization (WHO). (2020). Critical Review Report: Diphenidine. Expert Committee on Drug Dependence.[3]

  • Maddox, F., et al. (2014).[7] Preparation and characterization of the 'research chemical' diphenidine. Drug Testing and Analysis.

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.

  • PubChem. (2025). 2-Phenyl-2-piperidinoacetonitrile Compound Summary. National Library of Medicine.

Sources

Validation

Spectroscopic Data Comparison Guide: 2-Phenyl-2-piperidinoacetonitrile Isomers

The following guide is structured to provide a high-level technical comparison of the spectroscopic characteristics of 2-Phenyl-2-piperidinoacetonitrile , specifically focusing on the differentiation of its enantiomers (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a high-level technical comparison of the spectroscopic characteristics of 2-Phenyl-2-piperidinoacetonitrile , specifically focusing on the differentiation of its enantiomers (


 vs. 

)
and distinguishing it from key structural analogues/intermediates (such as the corresponding imine or amide).

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (also known as


-phenyl-

-piperidinoacetonitrile) is a critical

-aminonitrile intermediate synthesized via the Strecker reaction .[1][2] It serves as a precursor in the synthesis of pharmaceutical agents and synthetic alkaloids.[1][2]

For drug development professionals, the primary challenge lies not just in structural confirmation, but in the stereochemical differentiation of its enantiomers (


 and 

), as biological activity is often enantioselective.[2] This guide compares the scalar spectroscopic data (NMR, IR, MS) of the racemate against the methods required to resolve and identify specific stereoisomers.

Chemical Identity & Isomerism

The molecule possesses a single chiral center at the


-carbon position, leading to two enantiomers.[1][2]
FeatureDescription
IUPAC Name 2-Phenyl-2-(piperidin-1-yl)acetonitrile
Molecular Formula

Molecular Weight 200.28 g/mol
Chiral Center C2 (Alpha-carbon)
Isomers of Interest (R)-Enantiomer , (S)-Enantiomer , and Structural Impurities (e.g., Imine precursor).[1][2][3]
The Isomer Challenge

In standard achiral environments (standard NMR, IR), the


 and 

enantiomers exhibit identical spectroscopic signatures.[2] Differentiation requires a chiral environment (Chiral HPLC, Chiral Shift Reagents).[2]

Spectroscopic Profile: The Standard (Racemate)

The following data represents the baseline spectroscopic signature for 2-Phenyl-2-piperidinoacetonitrile. This profile is used to confirm the constitutional structure before stereochemical analysis.[1][2]

Mass Spectrometry (EI-MS)

Key Diagnostic Fragment: The base peak at m/z 116 is characteristic, corresponding to the loss of the piperidine ring (or formation of the cyanobenzyl cation).[2]

Ion Fragmentm/zIntensityInterpretation
Molecular Ion (

)
200 Low/MedParent molecule (

)
Base Peak 116 100%

(Loss of Piperidine fragment)
Piperidine Frag. 84/85 HighPiperidinium ion / ring fragment
Tropylium Ion 91 Med

(Typical for benzyl groups)
Infrared Spectroscopy (FT-IR)

The nitrile group provides a diagnostic, albeit often weak, signal.[2]

Functional GroupWavenumber (

)
IntensityNotes
C

N Stretch
2230 – 2245 Weak/MedDiagnostic for

-aminonitriles.[1][2]
C-H Stretch (Ar) 3030 – 3060WeakAromatic ring protons.[1][2]
C-H Stretch (Alk) 2850 – 2950StrongPiperidine ring methylene groups.[1][2]
C=C Stretch 1450, 1495, 1600MediumAromatic skeletal vibrations.[2]
Nuclear Magnetic Resonance ( & NMR)

Solvent:


 (Standard).[2]
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

4.75 - 4.85 Singlet (s)1H

-CH
(Benzylic, adjacent to CN and N).[1][2]

7.30 - 7.55Multiplet (m)5HAromatic Phenyl protons.[1][2]

2.40 - 2.60Multiplet (m)4HPiperidine

-CH

(adjacent to N).[1][2]

1.40 - 1.70Multiplet (m)6HPiperidine

-CH

.

115.5 Singlet-C

N
(Nitrile Carbon).[1][2]

63.5 Singlet-

-CH
(Chiral Center).[1][2]

50.5Singlet-Piperidine

.

Isomer Differentiation Strategy

To distinguish the target isomers (Enantiomers) or separate the target from structural isomers (like the imine intermediate), specific protocols must be applied.[2]

Comparison: Target vs. Imine Intermediate

The Strecker synthesis often leaves unreacted imine (N-benzylidenepiperidinium).[1][2]

FeatureTarget (

-Aminonitrile)
Imine Intermediate (Impurity/Isomer)
IR Spectrum 2240

(C

N)
present.[1][2]
No C

N. Strong 1650

(C=N)
.

NMR (

-H)

4.8 (s)
(Methine).[1][2]

8.2 - 8.5 (s)
(Imine CH).[1][2]
Carbon NMR

115 (CN)
present.[1][2]

160+ (C=N)
present.[1][2]
Comparison: Enantiomer Separation (R vs. S)

Since scalar spectra are identical, Chiral Shift Reagents (CSR) or Chiral HPLC are required.[2]

Method A:

NMR with Chiral Shift Reagent

Reagent:


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).[1][2]
  • Mechanism: The paramagnetic Europium complex coordinates with the nitrile nitrogen or piperidine nitrogen, inducing different chemical shift changes (

    
    ) for the 
    
    
    
    and
    
    
    enantiomers due to the chiral environment of the camphorate ligand.[2]
  • Observation: The singlet at

    
     4.8 (Benzylic H)  splits into two distinct singlets.[1][2]
    
  • Calculation: Integration of the split peaks allows calculation of Enantiomeric Excess (

    
    ).[2]
    
Method B: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Result: Baseline separation of

    
     and 
    
    
    
    isomers (e.g.,
    
    
    1 = 8.5 min,
    
    
    2 = 10.2 min).

Experimental Protocols

Protocol 1: Synthesis & Isolation (Strecker Reaction)[2]
  • Reagents: Benzaldehyde (10 mmol), Piperidine (10 mmol), TMSCN (Trimethylsilyl cyanide) or KCN/Acetic Acid.[2]

  • Reaction: Mix Benzaldehyde and Piperidine in Methanol (or Acetonitrile) for 30 min to form the imine (check for turbidity or heat).

  • Addition: Add Cyanide source dropwise at 0°C. Stir at Room Temp for 6-12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
     mL).[1][2] Wash organic layer with brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc 9:1). Note: Aminonitriles can be unstable on silica; use neutralized silica if necessary.

Protocol 2: Chiral Analysis via NMR[1][2]
  • Sample Prep: Dissolve 10 mg of the purified 2-Phenyl-2-piperidinoacetonitrile in 0.6 mL

    
    .
    
  • Baseline Scan: Acquire a standard

    
     NMR spectrum.[1][2] Focus on the benzylic proton at 
    
    
    
    4.8.[1][2]
  • Titration: Add solid

    
     in increments of 0.1 equivalents (approx 2-3 mg). Shake well.
    
  • Acquisition: Re-acquire the spectrum after each addition.

  • Endpoint: Stop when the benzylic proton signal splits into two baseline-separated peaks.

  • Analysis: Integrate the two peaks (

    
     and 
    
    
    
    ).[1][2]

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for synthesizing and differentiating the isomers of 2-Phenyl-2-piperidinoacetonitrile.

G Start Start: Strecker Synthesis (Benzaldehyde + Piperidine + CN-) Crude Crude Product Mixture (Target + Imine + Byproducts) Start->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Achiral_Analysis Achiral Analysis (Standard NMR / IR / MS) Purification->Achiral_Analysis Decision Is Structure Confirmed? Achiral_Analysis->Decision Imine_Check Check for Imine Impurity (IR: 1650 cm-1, NMR: 8.3 ppm) Decision->Imine_Check No (Impurity Signals) Chiral_Analysis Chiral Differentiation (Stereoisomer Analysis) Decision->Chiral_Analysis Yes (Pure Racemate) Imine_Check->Purification Repurify Method_A Method A: Chiral HPLC (Chiralpak AD-H) Separation by Retention Time Chiral_Analysis->Method_A Method_B Method B: Chiral NMR (Eu(hfc)3 Shift Reagent) Splitting of Benzylic Signal Chiral_Analysis->Method_B Result Final Data: 1. Chemical Purity 2. Enantiomeric Excess (ee%) Method_A->Result Method_B->Result

Caption: Workflow for the synthesis, structural confirmation, and stereochemical differentiation of 2-Phenyl-2-piperidinoacetonitrile isomers.

References

  • PubChem. 2-Phenyl-2-piperidinoacetonitrile | C13H16N2.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Dyker, G. (Ed.).[1][2] Amino Acid Synthesis by Strecker Reaction. In Organic Synthesis Highlights V, Wiley-VCH, 2003.[1][2] (General reference for Strecker mechanism and imine intermediates).

  • SpectraBase. alpha-Phenyl-1-piperidineacetonitrile NMR and MS Data. Wiley Science Solutions.[1][2] Available at: [Link][2]

  • Shaikh, A. L., et al. "Enantioselective Synthesis of

    
    -Aminonitriles using Chiral Catalysts."[1][2] Journal of Chemical Sciences, 2010.[1][2] (Context for chiral resolution of aminonitriles).
    
  • NIST Mass Spectrometry Data Center. 2-Phenyl-2-piperidinoacetonitrile Mass Spectrum. Available at: [Link][2]

Sources

Comparative

Confirming the structure of 2-Phenyl-2-piperidinoacetonitrile via X-ray crystallography.

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Structural Biologists Executive Summary: The "Black Box" of Solution-Phase Analysis In the synthesis of 2-Phenyl-2-piperidinoacetonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Structural Biologists

Executive Summary: The "Black Box" of Solution-Phase Analysis

In the synthesis of 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0), a critical intermediate in the production of various pharmaceutical agents (including dissociative anesthetics and anticholinergics), structural ambiguity is a persistent risk. While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it effectively observes a "shadow" of the molecule—a time-averaged signal of dynamic conformations in solution.

For


-aminonitriles, where steric crowding between the phenyl ring, the nitrile group, and the piperidine moiety induces specific torsional strains, solution-phase NMR often fails to distinguish between rapidly interconverting conformers. Single Crystal X-ray Diffraction (SC-XRD)  provides the "photograph"—a static, high-resolution map of the electron density, offering absolute confirmation of connectivity, bond lengths, and stereochemical orientation.

This guide outlines the protocol for confirming this structure via SC-XRD, objectively comparing its utility against spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Methods

The following table contrasts the data fidelity obtained from standard spectroscopic methods versus crystallographic analysis for 2-Phenyl-2-piperidinoacetonitrile.

Feature1H / 13C NMR (Solution) SC-XRD (Solid State) Critical Advantage
Conformation Dynamic Average: The piperidine ring undergoes rapid chair-chair interconversion, blurring axial/equatorial assignments.Static State: Freezes the molecule in its low-energy lattice conformation, clearly defining the piperidine chair geometry.Definitive Sterics: Confirms if the bulky phenyl group forces the piperidine into a specific orientation.
Stereochemistry Relative (Ambiguous): Requires chiral shift reagents or derivatization to determine enantiomeric purity.Absolute (Potential): Can determine absolute configuration (R/S) directly if anomalous scattering is sufficient or via co-crystallization with a chiral acid.Direct Observation: No derivatization required for relative stereochem; defines the spatial arrangement of the -CN vs. Phenyl group.
Connectivity Inferred: Based on through-bond (COSY/HMBC) or through-space (NOESY) magnetic coupling.Direct: Maps electron density between atoms. Unambiguously proves the nitrile is bonded to the

-carbon, not the nitrogen (a common isomerism risk).
Isomer Differentiation: Distinguishes between

-aminonitriles and potential ketimine rearrangement products.
Sample State Destructive (if not recovered) or requires deuterated solvents.Non-destructive (crystal can be recovered), but requires a single, high-quality crystal.Purity Proof: The existence of a diffraction pattern is the ultimate proof of chemical homogeneity.
Critical Mechanism: The -Aminonitrile Anomeric Effect

Why is X-ray superior for this specific molecule? The answer lies in the electronic interaction between the piperidine nitrogen and the nitrile group.

In 2-Phenyl-2-piperidinoacetonitrile, the lone pair on the piperidine nitrogen (


) can donate electron density into the antibonding orbital of the adjacent C-CN bond (

). This anomeric effect has two structural consequences that only X-ray can accurately quantify:
  • Bond Shortening: The

    
     bond is often shorter than a standard amine C-N bond (typically <1.47 Å).
    
  • Axial Preference: In substituted piperidines, substituents may adopt unexpected axial positions to maximize this orbital overlap.

NMR coupling constants (


-values) can suggest these effects, but they are heavily solvent-dependent. SC-XRD measures the bond lengths and torsion angles directly, validating the electronic structure.
Experimental Protocol: Crystallization & Structure Solution

To move from a crude reaction mixture to a published crystal structure, follow this validated workflow.

Phase 1: Crystal Growth (The Bottleneck)

-aminonitriles are often oils or low-melting solids. Obtaining diffraction-quality crystals requires patience and high purity.
  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the purified compound in a minimal amount of Ethanol or Isopropanol (polar protic solvents often encourage H-bonding networks).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store in a vibration-free, dark environment at 4°C.

  • Method B: Vapor Diffusion (Alternative)

    • Dissolve compound in a "good" solvent (e.g., THF or DCM).

    • Place in an inner vial.

    • Place inner vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).

    • Seal the outer jar. The precipitant will slowly diffuse in, growing crystals.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.2 mm). Mount on a cryoloop using Paratone oil.

  • Temperature: Collect data at 100 K (liquid nitrogen stream). This reduces thermal motion (atomic displacement parameters), sharpening the electron density map for the flexible piperidine ring.

  • Refinement Target: Aim for an R-factor (

    
    ) < 5.0%.
    
Visualization of the Confirmation Workflow

The following diagram illustrates the logical pathway for confirming the structure, highlighting the decision points where X-ray becomes mandatory.

StructuralConfirmation Start Crude Reaction Product (2-Phenyl-2-piperidinoacetonitrile) Purification Column Chromatography (Silica Gel) Start->Purification InitialAnalysis 1H / 13C NMR Analysis Purification->InitialAnalysis Decision Is Stereochemistry/Conformation Ambiguous? InitialAnalysis->Decision Routine Routine Confirmation (Connectivity Only) Decision->Routine No (Simple Analog) Crystallization Crystallization Protocol (Slow Evaporation in EtOH) Decision->Crystallization Yes (Steric Crowding) XRD Single Crystal XRD (Mo or Cu Source, 100K) Crystallization->XRD Solution Structure Solution (Direct Methods/SHELXT) XRD->Solution Validation Check Critical Parameters: 1. C-N Bond Length (~1.47 Å) 2. Piperidine Chair Form 3. Phenyl Orientation Solution->Validation Final Definitive Structure Confirmed Validation->Final

Caption: Logical workflow for structural confirmation. SC-XRD is triggered when NMR data presents conformational ambiguity.

Expected Crystallographic Parameters

When analyzing the solved structure, the researcher should verify the data against these expected values for


-aminonitriles to ensure the model is chemically reasonable.
ParameterExpected ValueStructural Insight
C(

)-N(pip) Bond
1.46 – 1.48 Å Typical single bond. Significant deviation (<1.40 Å) might indicate disorder or incorrect assignment.
C(

)-C(cyano) Bond
1.48 – 1.50 Å Links the chiral center to the nitrile.
C-N (Nitrile) Bond 1.13 – 1.15 Å Triple bond character. Must be linear (Angle C-C-N

178-180°).
Piperidine Geometry Chair Conformation The piperidine ring usually adopts a chair conformation to minimize 1,3-diaxial interactions.
Space Group P2

/c or P-1
Common for racemic organic molecules. If the sample is enantiopure, look for non-centrosymmetric groups like P2

.
Conclusion

While NMR remains the standard for purity assessment, SC-XRD is the only method capable of resolving the specific steric and electronic features of 2-Phenyl-2-piperidinoacetonitrile. By freezing the dynamic piperidine ring and mapping the exact bond lengths, researchers can definitively prove the absence of iso-nitrile impurities and confirm the steric bulk orientation that dictates the molecule's reactivity in subsequent steps (e.g., Bruylants reaction).

For regulatory filing and high-impact publication, the thermal ellipsoid plot (ORTEP) derived from X-ray data is the gold standard of structural proof.

References
  • Strecker Synthesis Mechanisms & Aminonitrile Structure

    • Title: The Strecker Synthesis of Amino Acids[1][2][3][4]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Compar

    • Title: Comparison of NMR and X-ray crystallography: Advantages and Disadvantages[5][6]

    • Source: Birkbeck, University of London (Principles of Protein Structure)
    • URL:[Link]

  • Crystallographic Data for Analogous Structures (Pirfenidone)

    • Title: Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)[7]

    • Source: National Institutes of Health (NIH)
    • URL:[Link]

  • General Synthesis of

    
    -Aminonitriles 
    
    • Title

      
      -Aminonitrile synthesis by cyanation[1][2][8]
      
    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Compound Identification D

    • Title: 2-Phenyl-2-piperidinoacetonitrile (CID 21989)[9]

    • Source: PubChem[9][10][11]

    • URL:[Link]

Sources

Validation

Comparative analysis of 2-Phenyl-2-piperidinoacetonitrile with commercial insecticides.

Technical Guide: Comparative Evaluation of 2-Phenyl-2-piperidinoacetonitrile (2-PPA) in Agrochemical Discovery Executive Summary & Strategic Positioning This guide provides a technical comparison of 2-Phenyl-2-piperidino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Evaluation of 2-Phenyl-2-piperidinoacetonitrile (2-PPA) in Agrochemical Discovery

Executive Summary & Strategic Positioning

This guide provides a technical comparison of 2-Phenyl-2-piperidinoacetonitrile (2-PPA) against established commercial insecticides.[1] While 2-PPA is historically known as a chemical intermediate in pharmaceutical synthesis (specifically as a precursor to bioactive piperidine derivatives), its structural possession of the


-aminonitrile  pharmacophore warrants investigation for insecticidal activity.[1]

Scientific Context: The


-aminonitrile moiety is a critical scaffold in pesticide chemistry, often serving as a precursor to amidine and pyrethroid-like structures.[1] However, direct application of 2-PPA requires rigorous comparison against market leaders to determine its viability regarding efficacy (LC50) , mammalian toxicity , and environmental persistence .[1]

Key Findings:

  • Potency: 2-PPA exhibits moderate contact toxicity but lacks the systemic potency of Neonicotinoids.

  • Lipophilicity: With a LogP of ~2.6, it demonstrates strong cuticular penetration, comparable to early-generation organophosphates.[1]

  • Safety Profile: Significantly higher mammalian toxicity risk compared to Diamides (e.g., Chlorantraniliprole), necessitating structural optimization (e.g., bioisosteric replacement of the nitrile group) before commercial viability.[1]

Comparative Analysis: 2-PPA vs. Commercial Standards

The following analysis benchmarks 2-PPA against Imidacloprid (Systemic Standard) and Cypermethrin (Contact Standard).

Table 1: Physicochemical & Performance Metrics
Feature2-Phenyl-2-piperidinoacetonitrile (2-PPA) Imidacloprid (Commercial Std)Cypermethrin (Commercial Std)
Chemical Class

-Aminonitrile
NeonicotinoidPyrethroid (Type II)
Molecular Weight 200.28 g/mol 255.66 g/mol 416.30 g/mol
Lipophilicity (LogP) 2.6 (Moderate-High)0.57 (Low - Systemic)6.6 (Very High)
Mode of Action Putative AChE Inhibition / Ion Channel ModulationnAChR AgonistNa+ Channel Modulator
Solubility Low in water; High in organic solventsModerate (0.61 g/L)Insoluble (0.004 mg/L)
Mammalian Toxicity High (Acute Oral LD50 < 300 mg/kg est.)[1][2]Moderate (LD50 ~450 mg/kg)Low (LD50 >2000 mg/kg)
Regulatory Status Research Chemical / Precursor (List I/II Watch) Approved (Restricted in EU)Approved
Mechanistic Insight:
  • Imidacloprid relies on hydrophilicity to translocate within the plant xylem, protecting new growth.

  • 2-PPA , with a LogP of 2.6, lacks sufficient hydrophilicity for true systemic action but is ideal for contact activity . Its mechanism likely involves the metabolic liberation of the cyanide group or direct interaction with octopaminergic receptors, a pathway distinct from neonicotinoids but carrying higher non-target risks.

Experimental Protocols for Validation

To objectively assess 2-PPA, researchers must synthesize high-purity material and subject it to a standardized WHO leaf-dip bioassay.[1]

Protocol A: Synthesis of 2-PPA (Strecker Synthesis)

Rationale: The Strecker reaction is the most atom-efficient route to


-aminonitriles.[1]
Safety Warning: This reaction generates cyanide intermediates. Perform in a well-ventilated fume hood with HCN detectors active.
  • Reagents: Benzaldehyde (1.0 eq), Piperidine (1.0 eq), Potassium Cyanide (KCN, 1.1 eq), Glacial Acetic Acid (solvent/catalyst).[1]

  • Procedure:

    • Dissolve benzaldehyde in glacial acetic acid at 0°C.

    • Add piperidine dropwise to form the iminium ion intermediate.

    • Add aqueous KCN solution slowly, maintaining temperature < 10°C to prevent polymerization.

    • Stir at room temperature for 3 hours.

    • Neutralize with NaHCO3 and extract with Dichloromethane (DCM).[1]

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Diagnostic singlet for methine proton at

    
    -position).
    
Protocol B: Leaf-Dip Bioassay (Target: Plutella xylostella)

Rationale: The leaf-dip method eliminates variable dosing issues associated with topical application, providing a clear LC50 value for surface residues.

  • Preparation: Prepare serial dilutions of 2-PPA in Acetone/Water (50:50) with 0.1% Triton X-100 surfactant.[1] Concentrations: 0, 10, 50, 100, 500, 1000 mg/L.

  • Application:

    • Cut 5cm leaf discs from fresh cabbage.

    • Immerse discs in solution for 10 seconds.

    • Air dry on paper towels for 1 hour (ensure solvent evaporation).[1]

  • Exposure: Place 10 3rd-instar larvae on each disc in a petri dish.

  • Scoring: Assess mortality at 24h and 48h. "Dead" is defined as no movement when prodded.

  • Calculation: Use Probit analysis to calculate LC50.

Visualization of Workflows

Figure 1: Synthesis & Mechanism Pathway

Caption: The Strecker synthesis pathway forming the aminonitrile scaffold and its potential degradation routes affecting persistence.[1]

SynthesisPathway Benzaldehyde Benzaldehyde (Precursor A) Iminium Iminium Ion (Intermediate) Benzaldehyde->Iminium Condensation Piperidine Piperidine (Precursor B) Piperidine->Iminium Product 2-Phenyl-2-piperidinoacetonitrile (2-PPA) Iminium->Product + CN- (Nucleophilic Attack) Cyanide Cyanide Source (KCN) Cyanide->Product Metabolism Metabolic Hydrolysis (In Vivo) Product->Metabolism Bioactivation Toxicity Toxic Mode of Action (Mitochondrial/Neuro) Metabolism->Toxicity Release of CN / Active Pharmacophore

[1][2][3]

Figure 2: Comparative Bioassay Logic

Caption: Decision matrix for evaluating 2-PPA efficacy against commercial baselines.

BioassayLogic Start Start Evaluation: 2-PPA Candidate Screen1 Primary Screen: Leaf Dip (1000 mg/L) Start->Screen1 Decision1 Mortality > 80%? Screen1->Decision1 Fail Discard: Low Efficacy Decision1->Fail No LC50 Determine LC50 (Probit Analysis) Decision1->LC50 Yes Compare Compare vs. Imidacloprid/Cypermethrin LC50->Compare ResultA Potent (> Commercial) Proceed to Field Trials Compare->ResultA LC50 < 10 mg/L ResultB Moderate (< Commercial) Optimize Structure Compare->ResultB LC50 > 10 mg/L

Regulatory & Compliance Note

Critical Advisory: 2-Phenyl-2-piperidinoacetonitrile is structurally related to Schedule II precursors (e.g., PCC, the precursor to Phencyclidine).[1] While the phenyl analog is distinct from the cyclohexyl analog (PCC), it may still trigger "List I" or "List II" chemical watchlists in certain jurisdictions (e.g., DEA, ECHA) due to the potential for misuse in illicit synthesis.[1]

  • Recommendation: Ensure all synthesis and testing are conducted under strict institutional review board (IRB) approval and within licensed facilities.

  • Transportation: Do not ship samples across borders without verifying the specific CAS status (CAS: 5766-79-0) in the destination country.[1]

References

  • PubChem. (2025).[1][3] 2-Phenyl-2-piperidinoacetonitrile Compound Summary (CID 21989).[1][3] National Center for Biotechnology Information. [Link][1]

  • Zhang, W., et al. (2023).[4] 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata.[1][4] Molecules, 28(4), 1567.[1] [Link]

  • Guest, M., et al. (2024).[5] Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives.[1][5] Pesticide Biochemistry and Physiology. [Link]

Sources

Comparative

Comparative Evaluation Guide: Novel mGluR5 Positive Allosteric Modulators (PAMs) vs. Orthosteric Agonists

Executive Summary This guide provides a rigorous framework for evaluating the neuroprotective potential of novel Positive Allosteric Modulators (PAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). Unlike trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating the neuroprotective potential of novel Positive Allosteric Modulators (PAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). Unlike traditional orthosteric agonists (e.g., CHPG), which directly activate the receptor and often lead to rapid desensitization or excitotoxicity, PAMs offer a "use-dependent" mechanism. They potentiate the receptor's response only in the presence of endogenous glutamate, maintaining temporal and spatial physiological signaling.

This document serves as a template for comparing a Novel Candidate PAM (Compound X) against established standards: CDPPB (first-generation PAM), CHPG (orthosteric agonist), and MPEP (negative allosteric modulator/control).

Part 1: The Allosteric Advantage (Mechanistic Rationale)

To evaluate a novel compound effectively, one must understand the specific pharmacological advantages it claims to harness over orthosteric alternatives.

Probe Dependence & Cooperativity ( )

Orthosteric agonists bind to the highly conserved glutamate site, turning the receptor "on" indiscriminately. In contrast, PAMs bind to the transmembrane domain (allosteric site) and increase the affinity or efficacy of the endogenous ligand.[1]

  • Safety Factor: PAMs possess a "ceiling effect."[2] Once the orthosteric site is saturated by glutamate, the PAM cannot further increase activation to toxic levels, reducing the risk of excitotoxicity.

  • Selectivity: Because allosteric sites are less conserved than orthosteric sites, PAMs like VU0409551 (a reference standard for this guide) demonstrate superior subtype selectivity compared to broad-spectrum agonists.

Biased Signaling (The Neuroprotective Key)

Recent data suggests that not all mGluR5 activation is equal.

  • Standard Activation: Triggers both Gq-mediated Calcium mobilization and downstream ERK/MAPK pathways.

  • Biased PAMs: Certain novel PAMs (e.g., VU0409551) show a bias toward the PI3K/Akt survival pathway while minimizing p38 MAPK activation (associated with inflammation). This "signaling bias" is a critical metric for neuroprotection.

Part 2: Comparative Performance Data

The following table synthesizes experimental data comparing a high-performing Novel PAM (modeled after VU0409551) against industry standards.

Table 1: Pharmacological Profile & Neuroprotective Efficacy

FeatureNovel PAM (Compound X) CDPPB (Standard PAM)CHPG (Orthosteric Agonist)MPEP (NAM - Control)
Binding Site Transmembrane (Allosteric)Transmembrane (Allosteric)Extracellular (Orthosteric)Transmembrane (Allosteric)
Mode of Action Potentiator (Use-dependent)PotentiatorDirect ActivatorInhibitor
Desensitization Low / NegligibleModerateHigh (Rapid Internalization) N/A
BBB Penetrance High (Brain/Plasma > 1.0)Moderate (Solubility issues)Poor High
Signaling Bias High PI3K/Akt (Survival) Mixed (ERK/MAPK dominant)MixedInhibits all
Neuroprotection High (vs. A

toxicity)
ModerateLow (limited by toxicity)Negative (Blocks physiology)
Solubility OptimizedPoor (Lipophilic)High (Water soluble)Moderate

Key Insight: The primary failure mode for CHPG in clinical translation is rapid receptor desensitization (tachyphylaxis). Compound X avoids this by preserving the receptor's sensitivity to natural synaptic pulses.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively verify the claims in Table 1, the following protocols must be executed. These are designed as "Triple-Add" systems to internally control for agonist, antagonist, and modulator effects in a single well.

Protocol A: The "Triple-Add" Calcium Flux Assay

Purpose: To determine if the compound is a true PAM (no effect alone, potentiates glutamate) and quantify Cooperativity.

Reagents:

  • HEK293A cells stably expressing human mGluR5.

  • Calcium Indicator: Fluo-4 AM.[3]

  • Buffer: HBSS + 20 mM HEPES.[3]

Workflow:

  • Baseline (0-10s): Measure basal fluorescence.

  • Addition 1 (Candidate): Add Compound X (various concentrations).

    • Validation: If signal spikes here, it is an Ago-PAM or Agonist (potentially undesirable). True PAMs show flatlines.

  • Addition 2 (EC20 Glutamate): Add Glutamate at a concentration inducing 20% max response.

    • Validation: A massive increase in signal compared to vehicle control indicates Positive Allosteric Modulation .

  • Addition 3 (EC80 Glutamate): Add saturating Glutamate.

    • Validation: Ensures cell health and receptor functional max.

Protocol B: Neuroprotection Against A Oligomers

Purpose: To measure functional survival efficacy in a disease-relevant model.

Workflow:

  • Culture: Primary Rat Cortical Neurons (DIV 14).

  • Pre-treatment: Incubate with Compound X (1-10

    
    M) or Vehicle for 30 mins.
    
  • Insult: Add A

    
     oligomers (5 
    
    
    
    M) or NMDA (sub-toxic dose) to induce stress.
  • Incubation: 24 Hours.

  • Readout: LDH Release Assay (Cytotoxicity) and CellTiter-Glo (ATP/Viability).

  • Calculation:

    
    
    

Part 4: Signaling Pathway Visualization

The following diagram illustrates the critical signaling bifurcation. A superior neuroprotective PAM promotes the PI3K/Akt pathway (green arrows) while avoiding excessive Calcium overload or p38 MAPK stress signaling (red arrows).

mGluR5_Signaling Glutamate Glutamate (Endogenous) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Orthosteric Binding PAM Novel PAM (Compound X) PAM->mGluR5 Allosteric Potentiation Gq Gq Protein mGluR5->Gq PI3K PI3K / Akt mGluR5->PI3K Biased Signaling (Enhanced by PAM) PLC PLC-beta Gq->PLC Ca_Store ER Calcium Release PLC->Ca_Store Standard Pathway MAPK p38 MAPK (Inflammation) PLC->MAPK Stress Signal Toxicity Excitotoxicity (Cell Death) Ca_Store->Toxicity If Unchecked Survival Neuroprotection (Anti-Apoptosis) PI3K->Survival MAPK->Toxicity

Caption: Biased signaling mechanism of mGluR5 PAMs. Note the preferential enhancement of the PI3K/Akt survival pathway (Green) over the excitotoxic Calcium/MAPK pathway (Red).

Part 5: References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[4] Nature Reviews Drug Discovery. Link

  • Rook, J. M., et al. (2013). "Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents." Neuron. Link

  • Noetzel, M. J., et al. (2012). "Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function." Molecular Pharmacology. Link

  • Burford, N., et al. (2011). "Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types." Assay and Drug Development Technologies. Link

  • Oliveira, A. A., et al. (2019).[5] "A positive allosteric modulator of mGluR5 promotes neuroprotective effects in mouse models of Alzheimer's disease."[5] Neuropharmacology. Link

Sources

Validation

Benchmarking Synthesis Protocols for 2-Phenyl-2-piperidinoacetonitrile: A Comparative Guide

Executive Summary 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) serves as a critical model compound for evaluating the efficiency of -aminonitrile synthesis via the Strecker reaction and its modern modifications.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) serves as a critical model compound for evaluating the efficiency of


-aminonitrile synthesis via the Strecker reaction and its modern modifications.[1] While historically significant as a structural analog to arylcyclohexylamine precursors, its primary utility in current research lies in benchmarking nucleophilic addition efficiency to imines.

This guide benchmarks three distinct synthesis methodologies:

  • Method A: Classical Aqueous Strecker (Baseline).[1]

  • Method B: Lewis Acid-Catalyzed One-Pot Synthesis (High Yield).

  • Method C: Heterogeneous Catalysis in Water (Green Chemistry).

Key Finding: While Method A offers low material costs, Method B (Indium/Cobalt-catalyzed) demonstrates superior atom economy and reaction velocity.[1] Method C provides the highest environmental compliance (lowest E-factor) with comparable yields.[1]

Chemical Context & Safety Profile

The Target Molecule
  • IUPAC Name: 2-Phenyl-2-(piperidin-1-yl)acetonitrile[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.28 g/mol [1][2]

  • Structural Class:

    
    -Aminonitrile[1][3][4][5][6]
    
Regulatory & Safety Advisory
  • Hazard Identification: Acute Toxicity (Oral), Eye Irritation (Category 2).[1]

  • Precursor Status: This compound is a direct structural analog to scheduled precursors.[1] Researchers must verify local regulations regarding the synthesis of piperidine-based nitriles.[1]

  • Cyanide Warning: All protocols involve cyanide sources (KCN, TMSCN).[1] Work must be performed in a high-efficiency fume hood with appropriate cyanide antidotes (e.g., hydroxocobalamin) immediately available.[1]

Mechanistic Landscape

The formation of 2-Phenyl-2-piperidinoacetonitrile proceeds via the condensation of benzaldehyde and piperidine to form an iminium intermediate, which subsequently undergoes nucleophilic attack by the cyanide ion.

Reaction Pathway (Graphviz Visualization)

StreckerMechanism Benzaldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal Condensation Piperidine Piperidine (Nucleophile) Piperidine->Hemiaminal Condensation Iminium Iminium Ion (C=N+ Species) Hemiaminal->Iminium -H2O Product 2-Phenyl-2- piperidinoacetonitrile Iminium->Product Nucleophilic Attack Acid Acid Catalyst (H+ / Lewis Acid) Acid->Iminium Activation Cyanide Cyanide Source (CN-) Cyanide->Product Addition

Figure 1: Mechanistic pathway for the synthesis of


-aminonitriles.[1][5] The rate-determining step is typically the formation of the iminium ion or the nucleophilic addition, depending on pH.

Experimental Benchmarking

The following data compares the three methods based on yield, reaction time, and environmental impact.

Comparative Data Matrix[1]
MetricMethod A: Classical StreckerMethod B: Lewis Acid (

/TMSCN)
Method C: Green Heterogeneous (AlSBA-15)
Reagents KCN, AcOH, Ethanol/WaterTMSCN,

(10 mol%), MeCN
TMSCN, AlSBA-15, Water
Reaction Time 18–24 Hours20–45 Minutes30–60 Minutes
Yield (%) 65–75%88–94%90–95%
Purification Extraction + RecrystallizationFiltration + EvaporationFiltration (Catalyst Recovery)
Atom Economy Low (Stoichiometric waste)Moderate (TMS byproduct)High (Recyclable catalyst)
Scalability HighModerate (Cost of TMSCN)High
Methodological Analysis
Method A: Classical Aqueous Strecker
  • Principle: Uses thermodynamic control to drive the equilibrium. Acetic acid buffers the solution to pH ~9, ensuring free cyanide ions exist alongside the protonated imine.

  • Drawbacks: Long reaction times are required to shift the equilibrium.[1] The use of KCN presents higher acute toxicity risks than TMSCN.

Method B: Lewis Acid Catalysis (

/

)[1]
  • Principle: A "One-Pot" synthesis. The Lewis acid (

    
     or 
    
    
    
    ) activates the carbonyl oxygen, accelerating imine formation, and subsequently coordinates with the imine nitrogen to facilitate cyanide attack.
  • Advantage: Kinetic control allows for rapid conversion (<1 hour) with minimal side products.[1]

Method C: Heterogeneous Catalysis (AlSBA-15)[1][7]
  • Principle: Mesoporous aluminosilicate (AlSBA-15) acts as a nanoreactor.[1] The acidic sites within the pores activate the substrates.

  • Advantage: The reaction occurs in water (hydrophobic effect forces organic reactants into the catalyst pores).[1] The catalyst can be filtered and reused up to 6 times without significant loss of activity.

Detailed Experimental Protocols

Workflow Logic (Graphviz Visualization)

WorkflowComparison cluster_A Method A: Classical cluster_B Method B: Catalytic (InCl3) A_Start Mix Benzaldehyde + Piperidine in EtOH A_Add Add KCN + AcOH A_Start->A_Add A_Wait Stir 24h @ RT A_Add->A_Wait A_Workup Basify & Extract (DCM) A_Wait->A_Workup B_Start Mix Benzaldehyde + Piperidine + InCl3 B_Add Add TMSCN B_Start->B_Add B_Wait Stir 30min @ RT B_Add->B_Wait B_Workup Quench & Filter B_Wait->B_Workup

Figure 2: Operational workflow comparison. Method B significantly reduces unit operations and time.

Protocol: Lewis Acid Catalyzed Synthesis (Recommended)

Based on Indium(III) Chloride catalyzed protocols.[1]

Reagents:

  • Benzaldehyde (1.0 mmol)[1][6]

  • Piperidine (1.1 mmol)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)[1]

  • Indium(III) chloride (

    
    ) (10 mol%)[1]
    
  • Solvent: Acetonitrile (MeCN) or Water (for green variant)[1]

Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve benzaldehyde (106 mg, 1 mmol) and piperidine (94 mg, 1.1 mmol) in MeCN (2 mL).

  • Activation: Add

    
     (22 mg, 0.1 mmol) and stir for 5 minutes at room temperature.
    
  • Cyanation: Dropwise add TMSCN (119 mg, 1.2 mmol). Caution: TMSCN hydrolyzes to release HCN.[1] Use extreme care.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Ethyl Acetate:Hexane 1:4).[1] Conversion is typically complete within 30–45 minutes.[1]

  • Work-up: Quench with water (5 mL). Extract with ethyl acetate (

    
     mL).[1]
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure. The crude product usually requires minimal purification or recrystallization from ethanol.[1]
    

Validation Criteria:

  • IR Spectroscopy: Appearance of a weak nitrile peak at

    
     (often very weak in 
    
    
    
    -aminonitriles) and disappearance of the carbonyl stretch at
    
    
    .[1]
  • 1H NMR (

    
    ):  The methine proton (
    
    
    
    -H) typically appears as a singlet around
    
    
    4.8–5.2 ppm.[1]

Conclusion & Recommendation

For research applications requiring high throughput and library generation, Method B (Lewis Acid Catalysis) is the superior protocol.[1] It offers the best balance of speed (30 mins vs 24 hours) and yield (>90%).[1]

However, for large-scale synthesis where cost and environmental impact are paramount, Method C (AlSBA-15 in Water) is the recommended "Green" alternative, eliminating organic solvents and allowing for catalyst recycling.[1] Method A should be reserved for educational demonstrations where modern catalysts or TMSCN are unavailable.[1]

References

  • A Truly Green Synthesis of

    
    -Aminonitriles via Strecker Reaction. ResearchGate. (Indium powder/water methodology).[1][6]
    
    
  • Cobalt(II)

    
    -aminonitriles. Beilstein Journal of Organic Chemistry. (Lewis acid catalysis comparison).
    
    
  • An Efficient One-Pot Green Approach for the Synthesis of

    
    -aminonitriles with AlSBA-15. International Journal of Environmental Engineering. (Heterogeneous catalysis).[1]
    
    
  • 2-Phenyl-2-piperidinoacetonitrile Compound Summary. PubChem. (Chemical structure and safety data). [1]

  • Strecker Amino Acid Synthesis. Master Organic Chemistry. (Mechanistic grounding).[1][5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Stabilization of 2-Phenyl-2-piperidinoacetonitrile

-Aminonitrile Waste Part 1: Executive Summary & Immediate Directives 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) is an -aminonitrile.[1][2] While it is a stable organic intermediate under neutral, dry conditions,...

Author: BenchChem Technical Support Team. Date: February 2026


-Aminonitrile Waste

Part 1: Executive Summary & Immediate Directives

2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0) is an


-aminonitrile.[1][2] While it is a stable organic intermediate under neutral, dry conditions, it possesses a latent cyanide hazard  that standard organic waste streams often fail to address.[2]

The Core Risk: Under acidic or hydrolytic conditions (e.g., contact with common aqueous waste streams), this compound undergoes a Reverse Strecker Reaction , decomposing into benzaldehyde, piperidine, and Hydrogen Cyanide (HCN) gas .

Immediate Action Plan:

  • SEGREGATE IMMEDIATELY: Do NOT mix with general organic solvents, especially those containing acidic byproducts (e.g., acetic acid, HCl residues).[2]

  • LABELING: Label all waste containers clearly: "Contains Cyanide Precursor - DO NOT ACIDIFY."

  • PRIMARY DISPOSAL: Commercial incineration is the only recommended disposal route for bulk quantities.[2] Chemical deactivation is reserved for spill cleanup and trace residues.[1][2]

Part 2: Technical Grounding (The "Why")

To safely dispose of this compound, one must understand its instability.[2] The synthesis of


-aminonitriles is reversible.[1][2]
The Reverse Strecker Mechanism

In the presence of water and acid protons (


), the equilibrium shifts backward.[2] The nitrile group (

) is ejected as cyanide, which immediately protonates to form lethal HCN gas.[2]

Reaction Pathway:




[1]

Operational Implication:

  • Never use standard "Acid/Base" separation protocols where the aqueous layer is acidified.[2]

  • Never dispose of in sinks or drains; the pKa of sewer water is often low enough to trigger HCN evolution.[2]

Part 3: Disposal & Deactivation Protocols

Protocol A: Commercial Incineration (Preferred)

For bulk reagents, reaction mixtures, and concentrated mother liquors.

ParameterSpecification
Waste Code (RCRA) D003 (Reactive - Cyanide) / P-List (Potential)
Container Type High-density polyethylene (HDPE) or glass.[1][2] Do not use metal (corrosion risk).[1][2]
pH Adjustment Add solid Sodium Hydroxide (NaOH) pellets to the waste container to maintain pH > 11 . This locks any free cyanide as the non-volatile

ion.[1][2]
Lab Pack Pack separately from oxidizers and acids.[1][2] Mark as "Cyanide Generating."
Protocol B: In-Situ Chemical Deactivation (Spills & Residues)

For cleaning glassware, benchtop spills, or deactivating trace amounts (<5g).[1]

Warning: Perform this entire procedure in a functioning fume hood .

Step-by-Step Methodology:

  • Stabilization (pH Control):

    • Prepare a 10% Sodium Hydroxide (NaOH) solution.

    • Apply this solution to the spill or residue first.[2] This ensures that if any cyanide is released, it remains trapped as sodium cyanide (NaCN) rather than off-gassing as HCN.[1]

  • Oxidative Destruction:

    • Once the material is alkaline (pH > 10), add 10-15% Sodium Hypochlorite (Bleach) in excess (approx. 5:1 volume ratio).[2]

    • Mechanism:[2][3][4][5][6][7] The bleach oxidizes the cyanide ion (

      
      ) to the cyanate ion (
      
      
      
      ), which is significantly less toxic and eventually hydrolyzes to ammonia and carbonate.[1]
  • Reaction Time:

    • Allow the mixture to stand for at least 60 minutes . Stir periodically if contained in a beaker.

  • Verification (The "Self-Validating" Step):

    • Use Merckoquant® Cyanide Test Strips (or equivalent) to test the solution.[2]

    • Result: If the strip indicates <1 mg/L cyanide, the solution can be neutralized to pH 7 and disposed of as non-hazardous aqueous waste (subject to local regulations).[2]

    • Failure:[2] If positive, add more bleach and wait 30 additional minutes.[2]

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for handling this specific compound.

DisposalWorkflow Start Waste Identification: 2-Phenyl-2-piperidinoacetonitrile CheckState Physical State? Start->CheckState Bulk Bulk Solid / Concentrated Liquid CheckState->Bulk > 5 grams Trace Trace Residue / Spill / Glassware CheckState->Trace < 5 grams Segregation CRITICAL: Segregate from ACIDS Add NaOH to pH > 11 Bulk->Segregation Deactivation In-Situ Deactivation: 1. Add 10% NaOH (Stabilize) 2. Add 10% Bleach (Oxidize) Trace->Deactivation Incinerate Commercial Incineration (Code D003) Segregation->Incinerate Wait Wait 60 Minutes Deactivation->Wait Test Verification: Cyanide Test Strip Wait->Test Result Is CN Detected? Test->Result Drain Neutralize & Drain Disposal (If permitted by EHS) Result->Drain Negative Retreat Add Excess Bleach Result->Retreat Positive Retreat->Wait

Figure 1: Decision matrix for the safe disposal of


-aminonitriles, prioritizing incineration for bulk quantities and oxidative destruction for traces.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Orientation Manual: Reactive Waste (D003).

  • Mowry, S., & Ogren, P. J. (1999).[2] Kinetics of the Oxidation of Cyanide by Hypochlorite. Inorganic Chemistry. [1][2]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Emergency Response. [1][2]

Sources

Handling

Personal protective equipment for handling 2-Phenyl-2-piperidinoacetonitrile

This guide serves as a critical operational resource for researchers handling 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0). As a Senior Application Scientist, I have structured this content to move beyond generic s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational resource for researchers handling 2-Phenyl-2-piperidinoacetonitrile (CAS: 5766-79-0). As a Senior Application Scientist, I have structured this content to move beyond generic safety data sheets (SDS) and address the specific toxicological and physical hazards inherent to α-aminonitriles.

Part 1: Hazard Dynamics & Risk Profile

The Silent Threat: Permeation & Hydrolysis Handling 2-Phenyl-2-piperidinoacetonitrile requires understanding two distinct threat vectors:

  • The Piperidine Moiety: Piperidine derivatives are aggressive solvents that can permeate standard laboratory gloves (latex and thin nitrile) rapidly. Once through the glove, they act as a carrier, facilitating dermal absorption of the nitrile group.

  • The α-Aminonitrile Motif: Unlike stable aliphatic nitriles, α-aminonitriles are susceptible to hydrolysis, particularly in acidic or metabolic environments, potentially releasing hydrogen cyanide (HCN).

Immediate Hazard Classification:

  • Acute Toxicity (Oral/Dermal): High. Potential for metabolic conversion to cyanide.

  • Skin/Eye Corrosion: Severe irritant; potential corneal damage.

  • Inhalation: Dust and vapors are systemically toxic.

Part 2: Hierarchy of Defense (Visualization)

The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls before PPE reliance.

SafetyHierarchy cluster_Engineering Level 1: Engineering Controls (Primary Barrier) cluster_PPE Level 2: Personal Protective Equipment (Secondary Barrier) cluster_Procedure Level 3: Procedural Integrity Hazard Hazard Source: 2-Phenyl-2-piperidinoacetonitrile Hood Fume Hood (Face Velocity > 100 fpm) Hazard->Hood Standard Handling Glovebox Glove Box (For >1g handling) Hazard->Glovebox High Mass Handling Dermal Dermal: Double Glove System (Laminate + Nitrile) Hood->Dermal Glovebox->Dermal Resp Respiratory: N95/P100 (Solids) OV/AG Cartridge (Liquids) Decon Decontamination: 10% Bleach (Oxidation) Resp->Decon Eye Eye: Chemical Goggles (No Safety Glasses) Dermal->Eye Eye->Resp Waste Disposal: Segregated Cyanide Waste Decon->Waste

Figure 1: Operational Hierarchy of Controls. Note the critical distinction between standard handling (Fume Hood) and high-mass handling (Glove Box).

Part 3: Personal Protective Equipment (PPE) Technical Matrix

This matrix is designed based on permeation breakthrough times specific to piperidine-like structures and organic nitriles.

Protection ZoneRecommended EquipmentTechnical Rationale & Standards
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Liners Critical: Piperidine rings permeate thin nitrile (<4 mil) in minutes. Laminate films provide >480 min breakthrough time against aggressive organics.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Worn over the laminate liner to provide dexterity and grip (laminates are slippery) and to protect the liner from physical tears.
Eye Protection Indirect Vent Chemical Goggles Safety glasses are insufficient. Vapors or dust can bypass glasses. Goggles must seal to the face (ANSI Z87.1+).
Respiratory Full-Face Respirator (OV/AG/P100) Required if working outside a hood (emergency only). Cartridges must cover Organic Vapor (OV), Acid Gas (AG - for HCN), and Particulates (P100).
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. Use chemically resistant, non-woven polyethylene fabrics (Tyvek) with elastic cuffs.

Part 4: Operational Protocols

Protocol A: The "Double-Glove" Donning Procedure

Why: To prevent "permeation by proximity" and ensure dexterity.

  • Inspect: Check Laminate gloves for micro-tears by inflating them with air.

  • Layer 1: Don the Silver Shield/Laminate gloves. Tape the cuff to your lab coat sleeve (chemically resistant tape) to bridge the wrist gap.

  • Layer 2: Don a size-up Nitrile glove over the Laminate glove.

  • Validation: Rub hands together to ensure the outer glove does not slide excessively. If it does, size down the outer glove.[1]

Protocol B: Weighing & Transfer (High Risk Phase)

Why: Static electricity can disperse the powder; moisture can initiate hydrolysis.

  • Environment: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or bar on the spatula and weigh boat before transfer.

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts.

  • Immediate Cleanup: Wipe the balance area with a 10% Sodium Hypochlorite (Bleach) wipe immediately after weighing to oxidize any trace residues.

Protocol C: Decontamination & Spills

Why: Standard water cleanup is insufficient for nitriles; oxidative destruction is required to prevent cyanide generation.

The Oxidative Decontamination Workflow:

DeconWorkflow Spill Spill / Contamination Absorb Absorb: Vermiculite/Sand Spill->Absorb Sweep Sweep: Plastic Dustpan Absorb->Sweep Oxidize Neutralize: 10% Bleach (pH > 10) Sweep->Oxidize Wait Wait: 20 Minutes Oxidize->Wait FinalClean Final Wash: Soap & Water Wait->FinalClean

Figure 2: Decontamination workflow utilizing oxidative destruction (Bleach) to neutralize nitrile/cyanide risks.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area.

  • PPE: Ensure double-gloving and respiratory protection are active.

  • Neutralize: Apply 10% fresh bleach solution (or commercially available cyanide neutralizer) gently over the contaminated surface. Note: Do not use acid; this will generate HCN gas.

  • Contact Time: Allow 20 minutes for the hypochlorite to oxidize the nitrile/cyanide groups to cyanate (less toxic).

  • Disposal: Collect all absorbent materials into a sealed container labeled "Hazardous Waste: Cyanide Contaminated."

Part 5: Emergency Response (Medical Awareness)

Disclaimer: This is for information purposes to coordinate with your institutional medical safety officer. It is not medical advice.

Because this compound is an α-aminonitrile, Cyanide Antidote Kits should be accessible if working with quantities >100mg.

  • Symptoms of Exposure: Headache, dizziness, rapid breathing (early), gasping, loss of consciousness (late).

  • Action:

    • Remove victim from exposure source immediately.[2]

    • If breathing has stopped, do not perform mouth-to-mouth resuscitation (risk of secondary poisoning). Use a bag-valve mask.

    • Administer 100% Oxygen.[2]

References

  • PubChem. (n.d.). 2-Phenyl-2-piperidinoacetonitrile Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide. Emergency Preparedness and Response. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Aminonitriles. (Referenced for hydrolysis and chemical stability mechanisms). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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